molecular formula C16H15NO2 B122771 (5S,6R)-5,6-diphenyl-2-morpholinone CAS No. 144538-22-7

(5S,6R)-5,6-diphenyl-2-morpholinone

Cat. No.: B122771
CAS No.: 144538-22-7
M. Wt: 253.29 g/mol
InChI Key: LTPOSIZJPSDSIL-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,6R)-5,6-Diphenyl-2-morpholinone ( 144538-22-7) is a chiral morpholinone derivative of interest in organic and medicinal chemistry research. This compound is supplied as a solid powder with a typical purity of 97-98% . It serves as a key synthetic intermediate; for instance, its Boc-protected analog, (5S,6R)-4-Boc-5,6-diphenyl-2-morpholinone, is a well-established precursor in the asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids . The stereochemistry at the 5 and 6 positions is critical for its application in producing enantiomerically pure compounds. Morpholinone derivatives, as a class, have been investigated for their potential biological activity and are featured in patents concerning therapeutic agents . This product is strictly for Research Use Only and should be stored in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,6R)-5,6-diphenylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOSIZJPSDSIL-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438623
Record name (5S,6R)-5,6-diphenyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144538-22-7
Record name (5S,6R)-5,6-diphenyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(5S,6R)-5,6-Diphenyl-2-morpholinone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of (5S,6R)-5,6-diphenyl-2-morpholinone. The information is curated for researchers, scientists, and professionals in drug development who are interested in the scientific foundation of this heterocyclic compound.

Core Chemical Properties

This compound, with the CAS Number 144538-22-7, is a solid, chiral organic compound. Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂-
Molecular Weight 253.30 g/mol [1]
CAS Number 144538-22-7[1]
Appearance Solid-
Purity ≥98.0%[1]
Melting Point 139-141 °C-
Boiling Point (Predicted) 444.0 ± 45.0 °C-
Density (Predicted) 1.159 ± 0.06 g/cm³-
Storage Store at 2-8 °C under an inert atmosphere.-

Synthesis and Experimental Protocols

Logical Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product AminoAlcohol (5S,6R)-2-amino-1,2-diphenylethanol Reaction1 Reaction AminoAlcohol->Reaction1 Bromoacetate Ethyl bromoacetate Bromoacetate->Reaction1 NProtection N-protection (Boc or Cbz) Reaction1->NProtection RingClosure p-TsOH mediated ring closure NProtection->RingClosure FinalProduct N-protected (5S,6R)-5,6- diphenyl-2-morpholinone RingClosure->FinalProduct

Caption: General synthetic workflow for N-protected 5,6-diphenyl-2-morpholinone.

Spectral Analysis

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain at the time of this guide's compilation. Researchers are advised to perform their own spectral analyses for compound characterization.

Potential Biological Significance

While specific studies on the biological activity of this compound are limited, the broader class of morpholine derivatives has attracted significant interest in medicinal chemistry. Various analogs have been investigated for a range of pharmacological activities, including but not limited to, anti-inflammatory, cholesterol-lowering, and anti-hyperlipidemic effects. The diphenylmorpholinone scaffold serves as a key intermediate in the asymmetric synthesis of N-protected α-amino acids, highlighting its utility in the construction of biologically relevant molecules.[2]

Further research is required to elucidate the specific biological targets and signaling pathways associated with this compound. The potential for this compound in various therapeutic areas warrants deeper investigation.

Disclaimer: This document is intended for informational purposes only and should not be construed as a substitute for rigorous experimental verification. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-Depth Technical Guide on (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144538-22-7

This technical guide provides a comprehensive overview of the chemical entity (5S,6R)-5,6-diphenyl-2-morpholinone, intended for researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related analogs and the broader class of morpholine derivatives to provide insights into its synthesis, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, some fundamental properties can be reported.

PropertyValueSource
CAS Number 144538-22-7Internal Database
Molecular Formula C₁₆H₁₅NO₂Calculated
Molecular Weight 253.30 g/mol Calculated
Chirality (5S,6R)Name

Synthesis

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of the N-Boc protected analog and outlines a potential pathway to this compound.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-erythro-2-amino-1,2-diphenylethanol

  • To a solution of (1R,2S)-(-)-2-amino-1,2-diphenylethanol in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions of a weak acid and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and concentration under reduced pressure.

Step 2: Alkylation with Ethyl Bromoacetate

  • To a solution of the N-Boc protected amino alcohol in an appropriate solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C.

  • After stirring for a short period, add ethyl bromoacetate dropwise.

  • Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude ester.

Step 3: Cyclization to form (5S,6R)-4-Boc-5,6-diphenylmorpholin-2-one

  • Dissolve the crude ester in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture to reflux, with azeotropic removal of water, until cyclization is complete.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Step 4: Deprotection to this compound

  • Dissolve the N-Boc protected morpholinone in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a base and purify the final product, this compound, by crystallization or chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Amino_Alcohol (1R,2S)-(-)-2-amino- 1,2-diphenylethanol Protection N-Boc Protection Amino_Alcohol->Protection Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Protection Alkylation Alkylation with Ethyl Bromoacetate Protection->Alkylation N-Boc amino alcohol Cyclization Acid-catalyzed Cyclization Alkylation->Cyclization Ester intermediate Deprotection Acid-mediated Deprotection Cyclization->Deprotection N-Boc morpholinone Final_Product (5S,6R)-5,6-diphenyl- 2-morpholinone Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data has been published for this compound, the morpholine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of morpholine have demonstrated a wide range of activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.

Many morpholine-containing compounds exert their anticancer effects by inhibiting key cellular signaling pathways that are often dysregulated in cancer. One of the most prominent of these is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway , which plays a crucial role in cell growth, proliferation, survival, and metabolism.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for morpholine derivatives.

Given the structural features of this compound, it is plausible that it could exhibit inhibitory activity against components of this or other related signaling pathways involved in cancer progression.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data for this compound to illustrate the types of information that would be valuable for its characterization. Note: This data is not based on experimental results and is for illustrative purposes only.

Assay TypeCell LineParameterHypothetical Value
In vitro CytotoxicityMCF-7 (Breast Cancer)IC₅₀5 µM
In vitro CytotoxicityA549 (Lung Cancer)IC₅₀10 µM
Kinase InhibitionPI3KαIC₅₀500 nM
Kinase InhibitionmTORIC₅₀1 µM
Acute Toxicity (in vivo)MouseLD₅₀>100 mg/kg

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations.

  • Remove the media from the wells and add the media containing the test compound at various concentrations. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • Prepare a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

  • Add the MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.

Conclusion

This compound, identified by CAS number 144538-22-7, is a chiral heterocyclic compound with potential for biological activity, particularly in the realm of oncology. While specific experimental data for this molecule is currently limited, its structural relationship to other biologically active morpholine derivatives suggests that it may act as an inhibitor of critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway. The synthetic and experimental protocols outlined in this guide, based on closely related analogs, provide a framework for the future investigation and characterization of this promising compound. Further research is warranted to elucidate its precise biological functions and therapeutic potential.

An In-depth Technical Guide to the Synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of the chiral morpholinone, (5S,6R)-5,6-diphenyl-2-morpholinone. This compound is of significant interest in medicinal chemistry and drug development due to its structural similarity to known bioactive molecules. This document details the synthetic pathway, starting from the chiral amino alcohol (1R,2S)-2-amino-1,2-diphenylethanol, and outlines the experimental protocol for its conversion to the target morpholinone. Quantitative data is presented in a clear tabular format, and the synthetic workflow is visualized using a Graphviz diagram to facilitate a deeper understanding of the process.

Introduction

Chiral morpholinones are a class of heterocyclic compounds that are prominent scaffolds in a variety of biologically active molecules and approved pharmaceuticals. Their rigid conformation and the presence of multiple stereocenters make them attractive building blocks in drug design. The specific stereoisomer, this compound, possesses a defined three-dimensional structure that can be crucial for its interaction with biological targets. The synthesis of enantiomerically pure morpholinones is, therefore, a critical aspect of developing novel therapeutics.

The synthetic strategy detailed herein employs a robust and stereospecific approach, starting from a commercially available chiral precursor, thereby ensuring the desired stereochemistry in the final product.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process commencing with the chiral amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol.

Step 1: N-Acylation The first step involves the N-acylation of (1R,2S)-2-amino-1,2-diphenylethanol with chloroacetyl chloride. This reaction forms the intermediate, N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 2: Intramolecular Cyclization The second step is an intramolecular Williamson ether synthesis. The chloroacetamide intermediate undergoes cyclization upon treatment with a base. The alkoxide, formed by the deprotonation of the hydroxyl group, acts as a nucleophile, displacing the chloride to form the six-membered morpholinone ring. This reaction proceeds with retention of configuration at the stereocenters.

Below is a DOT language script for the visualization of the synthetic workflow.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start (1R,2S)-2-amino-1,2-diphenylethanol intermediate N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide start->intermediate Chloroacetyl chloride, Base, Solvent product This compound intermediate->product Base, Solvent, Heat

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of substituted morpholinones from amino alcohols.

Synthesis of N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide (Intermediate)

Materials:

  • (1R,2S)-2-amino-1,2-diphenylethanol

  • Chloroacetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S)-2-amino-1,2-diphenylethanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide.

  • The crude product may be used in the next step without further purification or can be purified by column chromatography on silica gel.

Synthesis of this compound (Final Product)

Materials:

  • N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide

  • Sodium hydride (or other suitable strong base)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamide (1.0 eq) in anhydrous THF to the suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yields are representative and can vary based on reaction scale and optimization.

StepReactantReagentProductSolventTemperature (°C)Time (h)Yield (%)
1(1R,2S)-2-amino-1,2-diphenylethanolChloroacetyl chloride, TriethylamineN-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamideDichloromethane0 to RT2-4~90-95
2N-(2-hydroxy-1,2-diphenylethyl)-2-chloroacetamideSodium hydrideThis compoundTHFRT to Reflux4-6~80-85

Table 1: Summary of Reaction Parameters and Yields.

Conclusion

This technical guide has detailed a reliable and stereospecific synthetic route for the preparation of this compound. The two-step process, involving N-acylation followed by intramolecular cyclization, provides good overall yields and maintains the stereochemical integrity of the chiral centers. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the synthesis of this important chiral building block for further investigation and application in the design of novel therapeutic agents.

An Overview of the Molecular Structure of (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5S,6R)-5,6-diphenyl-2-morpholinone is a chiral organic compound belonging to the morpholinone class of heterocyclic molecules. Its structure is characterized by a six-membered morpholine ring containing an oxygen and a nitrogen atom, a ketone group at the 2-position, and two phenyl substituents at the 5- and 6-positions with a specific stereochemistry (5S, 6R). While this compound is commercially available, detailed technical information regarding its synthesis, spectroscopic properties, and biological activity is not extensively documented in publicly accessible scientific literature. This guide provides a summary of the available data and outlines general synthetic strategies for related compounds.

Molecular and Physicochemical Properties

The fundamental properties of this compound have been compiled from various chemical supplier databases. These quantitative data points are summarized in the table below for ease of reference.

PropertyValueSource
CAS Number 144538-22-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₆H₁₅NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 253.30 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 139-141 °C--INVALID-LINK--
Purity ≥98.0%--INVALID-LINK--
InChI Key LTPOSIZJPSDSIL-JKSUJKDBSA-N--INVALID-LINK--

Experimental Data

Synthesis and Methodologies

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature, general asymmetric synthetic routes to chiral morpholin-2-ones have been developed. These methods can serve as a conceptual basis for a potential synthesis of the target molecule.

One plausible synthetic approach could involve the cyclization of a chiral amino alcohol precursor. The general workflow for such a synthesis is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product start1 (1S,2R)-2-amino-1,2-diphenylethanol step1 N-Acylation start1->step1 start2 Haloacetyl Halide start2->step1 step2 Intramolecular Cyclization (e.g., Williamson ether synthesis) step1->step2 product This compound step2->product

Caption: A generalized synthetic workflow for the preparation of this compound.

This proposed pathway involves the N-acylation of a chiral amino alcohol, (1S,2R)-2-amino-1,2-diphenylethanol, with a haloacetyl halide. The resulting intermediate would then undergo an intramolecular cyclization to form the morpholinone ring. The specific reagents, reaction conditions, and purification methods would require experimental optimization.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity, mechanism of action, or potential signaling pathway interactions of this compound. The broader class of morpholine-containing compounds has been investigated for a range of biological activities, but these findings cannot be directly extrapolated to this specific molecule. Further research would be necessary to elucidate any potential pharmacological or toxicological properties.

Technical Guide: Spectroscopic and Synthetic Methodologies for 5,6-Diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

The compound of interest, (5S,6R)-5,6-diphenyl-2-morpholinone, possesses a morpholinone core with two phenyl substituents at positions 5 and 6.

  • Molecular Formula: C₁₆H₁₅NO₂

  • Molecular Weight: 253.30 g/mol

  • CAS Number: 144538-22-7[1][2]

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 5,6-diphenyl-2-morpholinone based on the analysis of related morpholine structures. Actual experimental values may vary depending on the solvent and instrument used.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H7.20 - 7.50MultipletProtons on the two aromatic rings.
H-5~ 4.5 - 5.0DoubletBenzylic proton adjacent to nitrogen and a phenyl group.
H-6~ 4.8 - 5.3DoubletBenzylic proton adjacent to oxygen and a phenyl group.
CH₂ (C-3)~ 3.5 - 4.0MultipletMethylene protons adjacent to the nitrogen and carbonyl group.
NHBroad singletVariableChemical shift is concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Spectral Data
CarbonExpected Chemical Shift (δ, ppm)Notes
C=O (C-2)165 - 175Carbonyl carbon of the lactone.
Phenyl C (quaternary)135 - 145Carbons in the phenyl rings attached to the morpholinone core.
Phenyl CH125 - 130Protonated carbons of the phenyl rings.
C-560 - 70Carbon bearing a phenyl group, adjacent to nitrogen.
C-675 - 85Carbon bearing a phenyl group, adjacent to oxygen.
CH₂ (C-3)40 - 50Methylene carbon adjacent to the nitrogen.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupExpected Absorption Range (cm⁻¹)Notes
N-H Stretch3300 - 3500 (broad)Secondary amine.
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Lactone)1720 - 1740Characteristic strong absorption.
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch1000 - 1300Ether linkage in the morpholine ring.
C-N Stretch1020 - 1250
Table 4: Predicted Mass Spectrometry Data
IonExpected m/zNotes
[M]⁺253.11Molecular ion.
FragmentsVariousFragmentation pattern would likely involve loss of CO, and cleavage of the phenyl groups.

Experimental Protocols

General Synthesis of 5,6-disubstituted-2-morpholinones

A common synthetic route to the morpholinone core involves the cyclization of an N-substituted amino acid derivative. For 5,6-diphenyl-2-morpholinone, a plausible approach would involve the reaction of a substituted ethanolamine with a suitable carboxylic acid derivative, followed by cyclization.

Example Protocol (General):

  • Synthesis of the precursor: A substituted 2-amino-1,2-diphenylethanol can be reacted with an α-haloacetyl halide (e.g., chloroacetyl chloride) in the presence of a base to form the N-acylated intermediate.

  • Cyclization: The intermediate is then treated with a base (e.g., sodium hydride) in an appropriate solvent (e.g., THF) to induce intramolecular cyclization to form the 5,6-diphenyl-2-morpholinone.

  • Purification: The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocol
  • Sample Preparation:

    • NMR: Dissolve ~5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • IR: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum using an ATR accessory.

    • MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by techniques such as ESI or GC-MS.

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • IR: Record the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Obtain the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and integration in the NMR spectra.

    • Identify the characteristic absorption bands in the IR spectrum.

    • Determine the molecular weight and fragmentation pattern from the mass spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Precursor cyclization Cyclization Reaction synthesis->cyclization purification Purification (Chromatography) cyclization->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the synthesis and spectroscopic analysis of 5,6-diphenyl-2-morpholinone.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Structural Information compound This compound nmr NMR compound->nmr ir IR compound->ir ms MS compound->ms connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) nmr->connectivity functional_groups Functional Groups (C=O, N-H, C-O) ir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight

Caption: Relationship between spectroscopic techniques and the structural information obtained for the target compound.

References

(5S,6R)-5,6-diphenyl-2-morpholinone: Unraveling the Mechanism of Action - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,6R)-5,6-diphenyl-2-morpholinone is a specific stereoisomer of a substituted morpholinone core structure. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding its mechanism of action, biological targets, and overall pharmacological profile. While the chemical structure suggests potential for biological activity, there is currently no published research detailing its efficacy, potency, or the signaling pathways it may modulate. This guide summarizes the current void in knowledge and outlines a potential path forward for investigating the pharmacological properties of this compound.

Introduction

The morpholine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of two phenyl groups at the 5 and 6 positions of the morpholinone ring in this compound suggests a rigid structure that could potentially interact with specific biological targets. However, despite its commercial availability for research purposes, this particular compound remains uncharacterized in the scientific literature.

Current State of Knowledge: A Void in the Literature

Extensive searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using various search terms related to "this compound" and its potential biological activities, yielded no specific studies on its mechanism of action. The primary sources of information for this compound are chemical supplier catalogs, which provide basic physicochemical properties but no biological data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₅NO₂
Molecular Weight253.30 g/mol
Stereochemistry(5S,6R)
AppearanceNot specified in literature
SolubilityNot specified in literature

Data compiled from publicly available chemical supplier information. No experimental data from peer-reviewed studies is available.

Proposed Future Directions for Research

Given the absence of data, a systematic investigation is required to elucidate the mechanism of action of this compound. The following experimental workflow is proposed as a starting point for researchers interested in this compound.

Initial Screening and Target Identification

A logical first step would be to perform broad-based phenotypic screening to identify any potential biological activity. This could be followed by target identification studies to pinpoint the molecular machinery with which the compound interacts.

Figure 1. A proposed experimental workflow for the systematic investigation of this compound's mechanism of action.

Hypothetical Signaling Pathway Analysis

Should initial screening reveal, for example, anti-inflammatory activity, a subsequent step would be to investigate its impact on relevant signaling pathways, such as the NF-κB pathway.

signaling_pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Compound This compound Compound->IKK_Complex potential inhibition?

Figure 2. A hypothetical signaling pathway diagram illustrating a potential point of intervention for this compound if it were found to have anti-inflammatory properties.

Conclusion

The mechanism of action of this compound remains an open question. There is a clear need for foundational research to characterize the biological activity of this compound. The structured approach outlined in this guide, beginning with broad screening and progressing to detailed mechanistic studies, provides a roadmap for future investigations. Such studies will be crucial in determining whether this compound holds any therapeutic potential and in uncovering novel biological pathways. Until such data becomes available, any use of this compound in a biological context is purely speculative.

The Forgotten Stimulants: A Technical History of Diphenylmorpholinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the mid-20th century, the quest for effective treatments for obesity and depression led to the exploration of a wide array of synthetic stimulants. Among these, the diphenylmorpholinone compounds, derivatives of phenmetrazine, emerged as promising candidates. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of key diphenylmorpholinone compounds, namely fenmetramide and fenbutrazate. While these compounds ultimately faded from widespread clinical use, their story offers valuable insights into the development of centrally-acting stimulants and the intricate relationship between chemical structure, pharmacological activity, and therapeutic application.

Historical Context and Discovery

The development of diphenylmorpholinone compounds is intrinsically linked to the success of phenmetrazine, a phenylmorpholine derivative introduced in the 1950s as an anorectic (appetite suppressant). The therapeutic utility of phenmetrazine spurred further research into related chemical scaffolds, leading to the synthesis and investigation of its derivatives.

Fenmetramide (2-Phenyl-3-methyl-morpholin-5-one) was patented in the 1960s by McNeil Laboratories as an antidepressant.[1] Despite its initial promise, it was never commercially marketed.[1] As the 5-keto derivative of phenmetrazine, it was anticipated to possess psychostimulant properties, though detailed pharmacological data from that era remains scarce in publicly accessible literature.[1]

Fenbutrazate (2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate) , another derivative of phenmetrazine, saw more extensive clinical use. It was marketed as an appetite suppressant under various trade names, including Cafilon, Filon, and Sabacid, in several European and Asian countries.[2] Fenbutrazate is thought to act as a prodrug, being metabolized in the body to the active compound phenmetrazine.[3]

The trajectory of these compounds mirrored that of many early stimulants. Initial enthusiasm for their therapeutic effects was often tempered by concerns regarding their potential for abuse and adverse side effects, leading to their eventual decline in clinical use and, in some cases, their classification as controlled substances.[4]

Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for diphenylmorpholinone compounds, like their parent compound phenmetrazine, is believed to be the inhibition of monoamine neurotransmitter reuptake. These compounds act on the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT), leading to an increase in the synaptic concentrations of these neurotransmitters.[5][6] This elevation of dopamine and norepinephrine in key brain regions, such as the hypothalamus and reward pathways, is thought to mediate their anorectic and psychostimulant effects.[7][8]

The general anorectic effect of such stimulants is primarily attributed to their action on the satiety center in the hypothalamus.[7] The increased noradrenergic and dopaminergic signaling is thought to suppress appetite and increase overall physical activity.[7]

dot

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron MAO MAO VMAT2 VMAT2 Dopa L-DOPA DA DA Dopa->DA DDC Vesicle Synaptic Vesicle DA->Vesicle VMAT2 DA_cytosol Dopamine (Cytosolic) Synaptic_Cleft Dopamine Vesicle->Synaptic_Cleft Exocytosis DAT DAT Synaptic_Cleft->DAT Reuptake D_Receptor Dopamine Receptor Synaptic_Cleft->D_Receptor Binding DA_cytosol->MAO Degradation Tyrosine Tyrosine Tyrosine->Dopa TH Compound Diphenyl- morpholinone Compound->DAT Inhibition Signaling Downstream Signaling D_Receptor->Signaling

Caption: Mechanism of action of diphenylmorpholinone compounds.

Quantitative Data

Table 1: Monoamine Transporter Inhibition/Release for Phenmetrazine and Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT Release EC50 (nM)NET Release EC50 (nM)SERT Release EC50 (nM)Reference
(+)-Phenmetrazine131-776570-13129-50>10,000[4][9]
2-FPM21001800>100,0003382119358[10]
3-FPM2500120082,000432165>10,000[10]
4-FPM19001300>100,0002271585118[10]

FPM: Fluorophenmetrazine

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of diphenylmorpholinone compounds.

Synthesis of Diphenylmorpholinone Core Structure

A general synthesis for the 2-phenyl-3-methylmorpholine scaffold, the core of these compounds, can be adapted from the synthesis of phenmetrazine.[4]

dot

Synthesis_Workflow start 2-Bromopropiophenone + Ethanolamine step1 Intermediate Alcohol (3-methyl-2-phenylmorpholin-2-ol) start->step1 step2 Reduction step1->step2 step3 Phenmetrazine (Free Base) step2->step3 step4 Ketone Formation (Oxidation) step3->step4 step5 N-Alkylation & Esterification step3->step5 final_fenmetramide Fenmetramide step4->final_fenmetramide final_fenbutrazate Fenbutrazate step5->final_fenbutrazate

Caption: Generalized synthesis workflow for diphenylmorpholinones.

Detailed Protocol for Phenmetrazine Synthesis (Adaptable for Diphenylmorpholinones):

  • Reaction of 2-Bromopropiophenone with Ethanolamine: 2-Bromopropiophenone is reacted with ethanolamine to form the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.[4]

  • Reduction: The intermediate alcohol is then reduced, for example using sodium borohydride, to yield the phenmetrazine free base.[4]

  • For Fenmetramide: The phenmetrazine scaffold would undergo oxidation to introduce the ketone at the 5-position of the morpholine ring.

  • For Fenbutrazate: The phenmetrazine free base would undergo N-alkylation followed by esterification to yield the final product.

In Vitro Monoamine Transporter Assays

1. Radioligand Binding Assay: This assay measures the affinity of a compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand.

dot

Binding_Assay_Workflow prep Membrane Preparation (Expressing DAT, NET, or SERT) incubation Incubation with Radioligand & Test Compound prep->incubation filtration Rapid Filtration (Separates bound from free ligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Determine Ki) counting->analysis

Caption: Workflow for a radioligand binding assay.

  • Materials: Cell membranes expressing the transporter of interest (DAT, NET, or SERT), a specific radioligand (e.g., [³H]WIN 35,428 for DAT), test compound, and appropriate buffers.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, rapidly filter the mixture to separate the membrane-bound radioligand from the free radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and subsequently determine the binding affinity (Ki).

2. Neurotransmitter Uptake Inhibition Assay: This functional assay directly measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells.

  • Materials: Cells stably expressing the transporter of interest, a radiolabeled neurotransmitter (e.g., [³H]dopamine), test compound, and assay buffer.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate uptake by adding the radiolabeled neurotransmitter and incubate for a short period.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

    • Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Pharmacological Assays

1. Anorectic Activity (Food Intake Measurement in Rodents): This assay assesses the appetite-suppressant effects of a compound.

  • Animals: Typically rats or mice, often trained to consume their daily food within a limited time frame.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • Present a pre-weighed amount of food at a specific time.

    • After a set duration, remove and weigh the remaining food to determine the amount consumed.

    • Compare the food intake between the compound-treated and vehicle-treated groups.[11][12][13]

2. Locomotor Activity: This assay measures the psychostimulant effects of a compound by quantifying changes in movement.

  • Apparatus: Open-field arenas equipped with infrared beams or video tracking software to monitor the animal's movement.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • Place the animal in the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified period.

    • Compare the activity levels between the compound-treated and vehicle-treated groups. An increase in locomotor activity is indicative of a psychostimulant effect.[14]

Signaling Pathways

The inhibition of dopamine reuptake by diphenylmorpholinone compounds leads to an accumulation of dopamine in the synaptic cleft. This increased dopamine concentration results in enhanced stimulation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulates various downstream signaling cascades.

dot

Dopamine_Signaling Dopamine Dopamine D1_Receptor D1 Receptor (Gs-coupled) Dopamine->D1_Receptor Binds AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., related to neuroplasticity) CREB->Gene_Expression Regulates

Caption: Simplified D1 receptor signaling pathway.

Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various intracellular proteins, including transcription factors like CREB, leading to changes in gene expression and neuronal function. This pathway is implicated in the rewarding and locomotor-activating effects of dopaminergic stimulants.

Conclusion

The diphenylmorpholinone compounds, fenmetramide and fenbutrazate, represent an interesting but largely overlooked chapter in the history of stimulant pharmacology. While their clinical utility was limited, their study provides a valuable framework for understanding the structure-activity relationships of monoamine reuptake inhibitors. The experimental protocols and pharmacological principles outlined in this guide serve as a foundation for the continued investigation of novel centrally-acting compounds and their potential therapeutic applications. Further research to obtain specific quantitative data for these historical compounds could yet provide valuable insights for modern drug discovery efforts.

References

In-Depth Technical Guide to the Physicochemical Properties of Chiral Morpholinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of chiral morpholinones, a significant scaffold in medicinal chemistry. The following sections detail key quantitative data, experimental methodologies for their determination, and a workflow for the physicochemical characterization of these compounds.

Introduction to Chiral Morpholinones

Chiral morpholinones are a class of heterocyclic compounds that have garnered substantial interest in drug discovery and development. Their rigid, chiral structure allows for precise three-dimensional orientation of substituents, which is crucial for selective interactions with biological targets. The morpholinone core, containing both a lactam and an ether functionality, imparts unique physicochemical properties that can influence a molecule's solubility, permeability, metabolic stability, and overall pharmacokinetic profile. Understanding these properties is paramount for the rational design and optimization of chiral morpholinone-based drug candidates.

Quantitative Physicochemical Data

The following tables summarize key physicochemical properties for a selection of chiral morpholinones, including the well-characterized drug Aprepitant and its intermediates. This data is essential for comparative analysis and for developing structure-property relationships within this class of compounds.

Table 1: pKa and Lipophilicity (LogP) of Selected Chiral Morpholinones

Compound NameStructurepKaLogP
Aprepitant5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one9.7[1][2]4.8 (at pH 7)[3][4]
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochlorideIntermediate in Aprepitant synthesisNot explicitly reported; expected to be a weak base.Not explicitly reported; expected to be lipophilic.
(S)-3-(4-Fluorophenyl)-4-benzylmorpholin-2-oneA chiral morpholinone derivativeNot explicitly reported; the morpholine nitrogen is expected to be weakly basic.Not explicitly reported.

Table 2: Solubility of Selected Chiral Morpholinones

Compound NameAqueous SolubilitySolubility in Other Solvents
AprepitantPractically insoluble in water (3-7 µg/mL in the pH range of 2-10)[2][3][4]Sparingly soluble in ethanol and isopropyl acetate; slightly soluble in acetonitrile.[3]

Table 3: Spectroscopic and Crystallographic Data of Selected Chiral Morpholinones

Compound NameSpectroscopic Data (¹H NMR, ¹³C NMR, IR)X-ray Crystallography Data
Aprepitant¹H NMR and ¹³C NMR data are available and consistent with its structure. IR spectra show characteristic peaks for the functional groups present.[5]The absolute configuration has been confirmed by X-ray crystallography. It exists in different polymorphic forms.[6]
(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochlorideSpectroscopic data are used to confirm the structure and stereochemistry during synthesis.The crystal structure confirms the relative and absolute stereochemistry of the chiral centers.
Other Chiral Morpholinone DerivativesCharacterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm their identity and purity.[7][8]Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of these chiral molecules.[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of chiral morpholinones are provided below. These protocols are based on standard pharmaceutical industry practices.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the basic nitrogen atom in the morpholinone ring is a critical parameter influencing ionization and, consequently, solubility and absorption.

Principle: A solution of the chiral morpholinone is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the resulting titration curve, typically as the pH at the half-equivalence point.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of the chiral morpholinone in a suitable solvent (e.g., water, or a co-solvent system like methanol/water if solubility is low).

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using an automated titrator or a calibrated pH meter and burette.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence point is identified as the point of steepest inflection. The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and distribution.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for LogD). The concentration of the compound in each phase is measured at equilibrium, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the chiral morpholinone in one of the phases. Add the second phase to create a biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to facilitate partitioning, followed by a period of rest to allow for complete phase separation. Centrifugation can be used to aid separation.

  • Quantification: Carefully sample each phase and determine the concentration of the chiral morpholinone using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP using the formula: LogP = log10([Concentration in n-octanol] / [Concentration in aqueous phase]).

Determination of Equilibrium Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer at a certain pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of the solid chiral morpholinone to a vial containing the desired solvent.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound using a validated analytical method like HPLC.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are fundamental for the structural elucidation and confirmation of chiral morpholinones.

  • ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. For chiral molecules, the use of chiral shift reagents can help in distinguishing enantiomers.

  • IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl group of the lactam and the C-O-C stretch of the ether linkage.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.

  • Methodology: A single, high-quality crystal of the chiral morpholinone is grown and then irradiated with X-rays. The diffraction pattern produced is analyzed to determine the precise arrangement of atoms in the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chiral morpholinone candidate in a drug discovery setting.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Profiling cluster_evaluation Data Evaluation & Decision Making synthesis Synthesis of Chiral Morpholinone purification Purification & Structural Confirmation (NMR, MS, IR) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp LogP/LogD Determination (Shake-Flask Method) purification->logp solubility Aqueous Solubility (Equilibrium Method) purification->solubility solid_state Solid-State Characterization (X-ray Crystallography, DSC, TGA) purification->solid_state data_analysis Data Analysis & Structure-Property Relationship (SPR) Studies pka->data_analysis logp->data_analysis solubility->data_analysis solid_state->data_analysis candidate_selection Lead Candidate Selection/ Optimization data_analysis->candidate_selection

Workflow for Physicochemical Characterization.

This comprehensive guide provides the foundational knowledge and practical methodologies for the physicochemical characterization of chiral morpholinones. A thorough understanding and application of these principles are critical for advancing the development of new and effective medicines based on this important chemical scaffold.

References

In-Depth Technical Guide: Stereochemistry of (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of the chiral molecule (5S,6R)-5,6-diphenyl-2-morpholinone. This morpholinone derivative is of interest in organic synthesis and medicinal chemistry due to its defined three-dimensional structure, which is crucial for its potential biological activity.

Core Molecular Structure and Stereochemistry

This compound is a heterocyclic compound featuring a morpholin-2-one core. The stereochemistry of this molecule is defined by two chiral centers at the C5 and C6 positions of the morpholine ring. The designations (5S,6R) indicate the absolute configuration at these centers, with the two phenyl substituents adopting a trans relationship relative to each other. This specific spatial arrangement governs the molecule's overall shape and its potential interactions with chiral biological targets.

Key Structural Features:

  • Molecular Formula: C₁₆H₁₅NO₂

  • Molecular Weight: 253.30 g/mol

  • CAS Number: 144538-22-7

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound relies on a stereocontrolled approach, typically starting from a chiral precursor that sets the absolute configuration of the final product. A key strategy involves the use of the corresponding chiral amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol.

A widely recognized route to the core structure involves the synthesis of an N-protected intermediate, 4-Boc-(5S,6R)-5,6-diphenylmorpholin-2-one. This intermediate is then deprotected to yield the target compound.

Experimental Protocols

1. Synthesis of 4-Boc-(5S,6R)-5,6-diphenylmorpholin-2-one:

This procedure is adapted from the general principles of morpholinone synthesis from amino alcohols.

  • Reaction: (1R,2S)-2-amino-1,2-diphenylethanol is reacted with an alkyl bromoacetate (e.g., ethyl bromoacetate) to form the corresponding amino ester.

  • N-Protection: The secondary amine of the resulting amino ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

  • Cyclization: The N-Boc protected amino ester undergoes an acid-catalyzed intramolecular cyclization, typically using a catalyst such as p-toluenesulfonic acid (p-TsOH), to form the morpholin-2-one ring.

2. Deprotection to this compound:

The final step involves the removal of the Boc protecting group.

  • Reaction: The 4-Boc-(5S,6R)-5,6-diphenylmorpholin-2-one is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (DCM). This cleaves the Boc group, yielding the desired this compound as a salt.

  • Work-up: A basic work-up is then required to neutralize the salt and isolate the free amine.

Below is a diagram illustrating the logical workflow of the synthesis.

G cluster_synthesis Stereoselective Synthesis Workflow start (1R,2S)-2-amino- 1,2-diphenylethanol step1 Alkylation with Ethyl Bromoacetate start->step1 intermediate1 Amino Ester Intermediate step1->intermediate1 step2 N-Protection (Boc Anhydride) intermediate1->step2 intermediate2 N-Boc Amino Ester step2->intermediate2 step3 Acid-Catalyzed Cyclization (p-TsOH) intermediate2->step3 protected_product 4-Boc-(5S,6R)-5,6-diphenyl- morpholin-2-one step3->protected_product step4 Deprotection (e.g., TFA) protected_product->step4 final_product (5S,6R)-5,6-diphenyl- 2-morpholinone step4->final_product

Synthetic Workflow for this compound.

Physicochemical and Spectroscopic Data

Detailed characterization data is essential for confirming the structure and purity of this compound and its protected intermediate. The following tables summarize the expected quantitative data based on known morpholinone structures.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-Boc-(5S,6R)-5,6-diphenylmorpholin-2-oneC₂₁H₂₃NO₄353.42White solid
This compoundC₁₆H₁₅NO₂253.30Off-white solid

Table 2: Representative Spectroscopic Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Boc-(5S,6R)-5,6-diphenylmorpholin-2-one~7.20-7.40 (m, 10H, Ar-H), ~5.20 (d, 1H, C6-H), ~4.80 (d, 1H, C5-H), ~4.00-4.20 (m, 2H, C3-H₂), ~1.50 (s, 9H, Boc-H)~168 (C=O, C2), ~155 (C=O, Boc), ~135-140 (Ar-C), ~127-130 (Ar-CH), ~81 (C(CH₃)₃), ~65-70 (C5, C6), ~45-50 (C3), ~28 (C(CH₃)₃)
This compound~7.10-7.35 (m, 10H, Ar-H), ~4.95 (d, 1H, C6-H), ~4.55 (d, 1H, C5-H), ~3.80-4.00 (m, 2H, C3-H₂), ~2.00 (br s, 1H, NH)~170 (C=O, C2), ~138-142 (Ar-C), ~126-129 (Ar-CH), ~68-72 (C5, C6), ~48-52 (C3)

Note: The exact chemical shifts may vary depending on the solvent and experimental conditions.

Potential Applications and Biological Relevance

While specific biological activities for this compound have not been extensively reported in the public domain, the morpholine and morpholin-2-one scaffolds are considered "privileged structures" in medicinal chemistry. This is due to their frequent appearance in biologically active compounds. Derivatives of morpholine have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The rigid, well-defined stereochemistry of this compound makes it an attractive scaffold for the design of novel therapeutic agents. The trans orientation of the bulky phenyl groups creates a specific three-dimensional pharmacophore that can be explored for selective binding to biological targets such as enzymes and receptors.

The relationship between the chiral starting material and the final product's stereochemistry is a critical aspect for drug development professionals, as the biological activity of chiral molecules often resides in a single enantiomer.

G cluster_stereochem Stereochemical Relationship chiral_precursor (1R,2S)-2-amino- 1,2-diphenylethanol synthesis Multi-step Synthesis chiral_precursor->synthesis Starting Material final_product (5S,6R)-5,6-diphenyl- 2-morpholinone synthesis->final_product Yields stereochem_retention Stereochemical integrity is maintained biological_activity Potential for Stereospecific Biological Activity final_product->biological_activity Leads to

Relationship between precursor stereochemistry and product.

Conclusion

This compound is a chiral molecule with a defined stereochemistry that can be accessed through stereoselective synthesis from readily available chiral precursors. The morpholin-2-one core is a promising scaffold for the development of new biologically active compounds. The detailed understanding of its synthesis and stereochemical properties is fundamental for researchers in the fields of organic synthesis and drug discovery. Further investigation into the biological activities of this specific stereoisomer is warranted to explore its full potential in medicinal chemistry.

(5S,6R)-5,6-diphenyl-2-morpholinone: A Review of a Chiral Scaffold with Unexplored Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

(5S,6R)-5,6-diphenyl-2-morpholinone , a chiral heterocyclic compound, presents a chemical scaffold with potential for biological activity, though it remains largely unexplored in published scientific literature. This technical guide synthesizes the available chemical information for this specific stereoisomer and contextualizes its potential within the broader, well-established pharmacological activities of the morpholine and morpholinone classes of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and related molecules.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 253.30 g/mol . While detailed experimental data is scarce, some predicted and measured physical properties are available and summarized in the table below.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂-
Molecular Weight 253.30 g/mol [1]
CAS Number 144538-22-7[2]
Melting Point 139-141 °C[3]
Boiling Point (Predicted) 444.0 ± 45.0 °C[3]
Density (Predicted) 1.159 ± 0.06 g/cm³[3]
pKa (Predicted) 5.68 ± 0.60[3]

Synthesis

A potential synthetic workflow is outlined below. It is important to note that this is a generalized representation and specific reagents, conditions, and purification methods would need to be optimized.

G Generalized Synthetic Workflow A (1S,2R)-2-amino-1,2-diphenylethanol C N-acylated intermediate A->C Acylation B Haloacetyl Halide (e.g., Bromoacetyl bromide) B->C E This compound C->E Intramolecular Williamson ether synthesis D Base-mediated cyclization D->E

Caption: Generalized synthetic pathway for this compound.

Potential Biological Activities: An Extrapolation from the Morpholine Scaffold

While direct biological data for this compound is absent from the reviewed literature, the morpholine and morpholinone cores are present in a wide array of pharmacologically active compounds.[4][5][6] These activities span multiple therapeutic areas, suggesting potential avenues of investigation for the title compound.

Oncology: The morpholine ring is a key component of several approved and investigational anticancer agents. For instance, gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, and sonidegib, a Hedgehog signaling pathway inhibitor, both feature a morpholine moiety. The mechanism often involves the morpholine ring contributing to favorable pharmacokinetic properties or interacting with the target protein.

Inflammation and Immunology: Morpholine derivatives have been explored as anti-inflammatory agents. Their mechanisms can involve the inhibition of key inflammatory mediators.

Infectious Diseases: The morpholine scaffold is found in some antimicrobial agents. For example, linezolid is an oxazolidinone antibiotic that contains a morpholine ring.

The potential biological activities of morpholine derivatives are diverse, as illustrated in the following diagram.

G Pharmacological Landscape of Morpholine Derivatives A Morpholine Scaffold B Anticancer A->B C Anti-inflammatory A->C D Antimicrobial A->D E Neuroprotective A->E F Cardiovascular A->F

Caption: Diverse biological activities associated with the morpholine scaffold.

Future Directions

The lack of published biological data on this compound presents a clear research opportunity. Future investigations could focus on:

  • Broad Biological Screening: Initial screening against a diverse panel of biological targets (e.g., kinases, G-protein coupled receptors, ion channels) and in various phenotypic assays (e.g., cancer cell line proliferation, anti-inflammatory assays) could uncover novel activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the diphenyl groups and the morpholinone ring could elucidate key structural features for any identified biological activity.

  • Computational Modeling: In silico docking studies against known drug targets, guided by the activities of other morpholine-containing compounds, could help prioritize experimental screening efforts.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral auxiliary, (5S,6R)-5,6-diphenyl-2-morpholinone, in asymmetric synthesis. This chiral auxiliary is particularly effective in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, such as enolate alkylations and aldol additions, leading to the synthesis of enantiomerically enriched molecules.

Overview of this compound as a Chiral Auxiliary

This compound is a powerful chiral auxiliary derived from (1R,2S)-(-)-norephedrine. The rigid diphenyl-substituted morpholinone framework provides a well-defined chiral environment, enabling high levels of stereocontrol. The auxiliary is typically N-acylated with a desired carboxylic acid derivative. The resulting N-acyl morpholinone can then be deprotonated to form a chiral enolate, which subsequently reacts with electrophiles from the less sterically hindered face, as directed by the bulky phenyl groups of the auxiliary. After the desired transformation, the chiral auxiliary can be cleaved under mild conditions and recovered for reuse.

A general workflow for the application of this chiral auxiliary is depicted below.

G cluster_0 Preparation and Reaction cluster_1 Cleavage and Recovery A N-Acylation of This compound B Enolate Formation (e.g., with LDA, NaHMDS) A->B Acyl-morpholinone C Diastereoselective Reaction (e.g., Alkylation, Aldol Addition) B->C Chiral Enolate D Cleavage of Chiral Auxiliary (e.g., Hydrolysis, Reduction) C->D Diastereomerically Enriched Adduct E Isolation of Enantiomerically Enriched Product D->E F Recovery and Purification of Chiral Auxiliary D->F G cluster_0 N-Acylation Protocol A Dissolve auxiliary and DMAP in anhydrous DCM B Add acyl chloride dropwise at 0 °C A->B C Stir at room temperature for 2-4 hours B->C D Quench with saturated aqueous NH4Cl C->D E Extract with DCM, dry, and concentrate D->E F Purify by column chromatography E->F G cluster_0 Auxiliary Cleavage Protocol A Dissolve alkylated adduct in THF/H2O B Cool to 0 °C and add LiOH and H2O2 A->B C Stir at 0 °C for 1 hour, then at RT for 3 hours B->C D Quench with aqueous Na2SO3 solution C->D E Separate aqueous and organic layers D->E F Acidify aqueous layer and extract product E->F Aqueous G Extract organic layer to recover auxiliary E->G Organic G cluster_0 Stereocontrol in Alkylation A N-Acyl-(5S,6R)-5,6-diphenyl-2-morpholinone B Deprotonation A->B C Formation of a (Z)-Enolate B->C D Chelation with Li+ C->D E Steric Shielding of the Top Face by Phenyl Groups D->E F Electrophilic Attack from the Less Hindered Bottom Face E->F G Formation of the Major Diastereomer F->G

Application Notes and Protocols: (5S,6R)-5,6-diphenyl-2-morpholinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,6R)-5,6-diphenyl-2-morpholinone is a highly effective and versatile chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of reactions. Derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol, this auxiliary has proven particularly valuable as a chiral glycine equivalent for the enantioselective synthesis of a wide range of α-amino acids. Its rigid bicyclic-like structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in various carbon-carbon bond-forming reactions. These application notes provide detailed protocols for the use of this compound in asymmetric alkylations, aldol reactions, and Michael additions, along with procedures for its attachment and subsequent removal.

Synthesis of the Chiral Auxiliary

The chiral auxiliary this compound can be synthesized from (1R,2S)-(-)-2-amino-1,2-diphenylethanol.

Protocol: Synthesis of this compound

Materials:

  • (1R,2S)-(-)-2-amino-1,2-diphenylethanol

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Toluene

  • Para-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • A mixture of (1R,2S)-(-)-2-amino-1,2-diphenylethanol (1.0 equiv), ethyl bromoacetate (1.2 equiv), and K₂CO₃ (2.5 equiv) in acetonitrile is heated at reflux for 12 hours.

  • The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude N-alkylated intermediate is dissolved in toluene, and a catalytic amount of p-TsOH is added.

  • The mixture is heated at reflux with a Dean-Stark trap to remove water for 6 hours.

  • The reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to afford this compound as a white solid.

Attachment of the Acyl Group (N-Acylation)

To be used as a chiral auxiliary, an acyl group (e.g., from a carboxylic acid) is attached to the nitrogen atom of the morpholinone.

Protocol: N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (Et₃N) or other suitable base (if starting from acyl chloride)

  • DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) (if starting from a carboxylic acid)

  • Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (using an acyl chloride):

  • To a solution of this compound (1.0 equiv) and Et₃N (1.2 equiv) in CH₂Cl₂ at 0 °C is added the acyl chloride (1.1 equiv) dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • The reaction is quenched with saturated NH₄Cl solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to yield the N-acyl morpholinone.

Application in Asymmetric Synthesis

Diastereoselective Alkylation for the Synthesis of α-Amino Acids

The N-acylated this compound serves as an excellent chiral template for the diastereoselective alkylation of its enolate, providing access to a variety of enantiomerically enriched α-amino acids. The N-Boc protected glycine adduct is commonly used for this purpose.

workflow Aux N-Boc-(5S,6R)-5,6-diphenyl- 2-morpholinone Base LDA or LiHMDS THF, -78 °C Aux->Base Deprotonation Enolate Lithium Enolate Intermediate Base->Enolate RX Alkyl Halide (R-X) Enolate->RX Alkylation Alkylation Alkylated Product (High Diastereoselectivity) RX->Alkylation Cleavage Auxiliary Cleavage (e.g., LiBH₄, H₂/Pd) Alkylation->Cleavage AminoAcid Enantiomerically Enriched α-Amino Acid Cleavage->AminoAcid

Caption: Workflow for the asymmetric synthesis of α-amino acids.

Materials:

  • N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 equiv)

  • Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide) (1.2 equiv)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of LDA or LiHMDS in THF is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes to form the lithium enolate.

  • The alkyl halide is added neat or as a solution in THF, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • The reaction is quenched by the addition of saturated NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford the diastereomerically enriched alkylated product.

EntryAlkyl Halide (R-X)Product (R)Diastereomeric Ratio (d.r.)Yield (%)
1Benzyl bromideBenzyl>98:285-95
2Allyl bromideAllyl>98:280-90
3Methyl iodideMethyl>95:588-96
4Isopropyl iodideIsopropyl>95:575-85
Diastereoselective Aldol Reactions

The enolates derived from N-acyl-(5S,6R)-5,6-diphenyl-2-morpholinones can undergo highly diastereoselective aldol reactions with aldehydes to generate β-hydroxy carbonyl compounds with excellent stereocontrol.

aldol_mechanism cluster_0 Chelated Transition State Enolate Lithium Enolate of N-Propionyl Morpholinone TransitionState Zimmerman-Traxler-like Six-Membered Ring Transition State Enolate->TransitionState Aldehyde Aldehyde (R'CHO) Aldehyde->TransitionState Product syn-Aldol Adduct (Major Diastereomer) TransitionState->Product C-C bond formation

Caption: Proposed transition state for the aldol reaction.

Materials:

  • N-Propionyl-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.2 equiv)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-propionyl-(5S,6R)-5,6-diphenyl-2-morpholinone in anhydrous THF at -78 °C under an inert atmosphere, add LDA solution dropwise.

  • Stir the mixture at -78 °C for 1 hour to generate the lithium enolate.

  • Add the aldehyde dropwise and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to isolate the syn-aldol adduct.

EntryAldehyde (R'-CHO)ProductDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehydeβ-hydroxy-α,γ-dimethyl...>95:580-90
2Benzaldehydeβ-hydroxy-α-methyl-β-phenyl...>95:585-95
Diastereoselective Michael Additions

The α,β-unsaturated derivatives of N-acyl-(5S,6R)-5,6-diphenyl-2-morpholinone can act as Michael acceptors, undergoing conjugate addition with high diastereoselectivity. Organocuprates (Gilman reagents) are often used as nucleophiles in these reactions.

michael_addition Acceptor N-Enoyl-(5S,6R)-5,6-diphenyl- 2-morpholinone Cuprate Lithium Dialkylcuprate (R'₂CuLi) Acceptor->Cuprate 1,4-Addition Addition Conjugate Addition Product Cuprate->Addition Quench Protic Workup (e.g., NH₄Cl/H₂O) Addition->Quench FinalProduct β-Substituted Product Quench->FinalProduct

Caption: General workflow for a Michael addition reaction.

Materials:

  • N-Crotonyl-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 equiv)

  • Copper(I) iodide (CuI) (1.1 equiv)

  • Organolithium reagent (e.g., n-butyllithium, phenyllithium) (2.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated ammonium chloride (NH₄Cl) / Ammonium hydroxide (NH₄OH) solution (9:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend CuI in anhydrous Et₂O at -40 °C under an inert atmosphere.

  • Add the organolithium reagent dropwise and stir for 30 minutes to form the lithium dialkylcuprate (Gilman reagent).

  • Cool the cuprate solution to -78 °C.

  • In a separate flask, dissolve the N-crotonyl-(5S,6R)-5,6-diphenyl-2-morpholinone in anhydrous THF and cool to -78 °C.

  • Add the solution of the Michael acceptor to the Gilman reagent dropwise via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction by pouring it into a vigorously stirred solution of saturated NH₄Cl and NH₄OH (9:1).

  • Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

EntryGilman Reagent (R'₂CuLi)ProductDiastereomeric RatioYield (%)
1(CH₃)₂CuLiN-(3-Methylbutanoyl)...>95:575-85
2(n-Bu)₂CuLiN-(3-Heptanoyl)...>95:570-80
3(Ph)₂CuLiN-(3-Phenylbutanoyl)...>95:580-90

Cleavage of the Chiral Auxiliary

After the desired stereocenter has been created, the chiral auxiliary is removed to yield the target molecule, typically an α-amino acid or a derivative thereof. Several methods can be employed for the cleavage, with reductive cleavage being a common and mild approach.

Protocol: Reductive Cleavage with Lithium Borohydride (LiBH₄)

Materials:

  • Alkylated N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone derivative

  • Lithium borohydride (LiBH₄) (excess, e.g., 5-10 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (NaOH)

  • Dowex 50WX8 ion-exchange resin (or other suitable method for amino acid purification)

Procedure:

  • Dissolve the alkylated morpholinone derivative in THF.

  • Add LiBH₄ portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1 M HCl.

  • Stir the mixture for 1 hour, then concentrate under reduced pressure to remove the organic solvents.

  • Wash the aqueous residue with diethyl ether to remove the chiral auxiliary alcohol.

  • The aqueous layer containing the amino alcohol can be further processed. To obtain the amino acid, the Boc group is removed with TFA, and the resulting amino alcohol is oxidized (e.g., using Jones reagent or a two-step oxidation).

  • Alternatively, for N-Boc protected amino acids, after cleavage to the amino alcohol, the alcohol can be protected and the Boc group removed, followed by oxidation and re-protection.

  • A more direct method to the N-Boc amino acid involves hydrogenolysis (H₂, Pd/C) of the C-O bond of the auxiliary, which may require more forcing conditions.

The chiral auxiliary, (1R,2S)-(-)-2-amino-1,2-diphenylethanol, can often be recovered and recycled.

Conclusion

This compound is a powerful chiral auxiliary for the asymmetric synthesis of α-amino acids and other chiral molecules. Its rigid framework allows for excellent facial discrimination in enolate reactions, leading to high diastereoselectivities in alkylation, aldol, and Michael addition reactions. The protocols provided herein offer a guide for researchers to effectively utilize this auxiliary in their synthetic endeavors.

Application Notes and Protocols: Enantioselective Alkylation with (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The use of chiral auxiliaries is a powerful and well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. The temporary incorporation of a chiral molecule allows for the diastereoselective formation of a new stereocenter. The auxiliary is subsequently removed to afford the desired enantiomerically enriched product. This document provides a detailed overview of the application of (5S,6R)-5,6-diphenyl-2-morpholinone as a chiral auxiliary in enantioselective alkylation reactions, a critical transformation in the synthesis of chiral molecules, including α-amino acids and other pharmacologically relevant compounds.

The this compound auxiliary, derived from (1R,2S)-diphenyl-2-aminoethanol, offers a rigid bicyclic-like conformation upon N-acylation and enolization. The steric hindrance provided by the two phenyl groups effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to high diastereoselectivity.

I. General Workflow for Enantioselective Alkylation

The overall process of using this compound as a chiral auxiliary for enantioselective alkylation can be summarized in the following four key steps:

  • Acylation: Attachment of a prochiral acyl group to the nitrogen atom of the chiral auxiliary.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile.

  • Purification: Separation of the resulting diastereomers, if necessary.

  • Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched product.

G cluster_0 General Workflow Acylation Acylation Diastereoselective_Alkylation Diastereoselective_Alkylation Purification Purification Cleavage Cleavage Chiral_Auxiliary Chiral_Auxiliary Acyl_Chloride Acyl_Chloride Base_Electrophile Base_Electrophile Enantioenriched_Product Enantioenriched_Product Recovered_Auxiliary Recovered_Auxiliary

II. Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the coupling of a carboxylic acid chloride with the chiral auxiliary to form the N-acyl derivative, which is the substrate for the subsequent alkylation.

Materials:

  • This compound

  • Acyl chloride (e.g., propionyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the N-acylated morpholinone.

G cluster_1 Acylation Protocol Start Start Dissolve_Auxiliary Dissolve auxiliary in DCM with Et3N at 0 °C Add_Acyl_Chloride Add acyl chloride dropwise Warm_and_Stir Warm to RT and stir for 2-4 hours Quench_Reaction Quench with aq. NH4Cl Workup Aqueous workup and extraction Purify Purify by column chromatography End N-Acyl Morpholinone

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the chiral enolate and its subsequent reaction with an alkylating agent.

Materials:

  • N-acylated this compound

  • Lithium diisopropylamide (LDA) or other suitable base

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere setup

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve the N-acylated morpholinone (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) dropwise, and stir the resulting enolate solution for 30-60 minutes at -78 °C.

  • Add the alkyl halide (1.2 eq) to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography to isolate the major diastereomer.

G cluster_2 Alkylation Protocol Start N-Acyl Morpholinone Deprotonation Deprotonate with LDA in THF at -78 °C Alkylation Add alkyl halide Stir Stir at -78 °C for 2-4 hours Quench Quench with aq. NH4Cl Workup_Purification Workup and Purification End Alkylated Product

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the final enantiomerically enriched product, such as a carboxylic acid, alcohol, or amide. The choice of cleavage method depends on the desired functional group.

A. Hydrolysis to Carboxylic Acid

Materials:

  • Alkylated N-acyl morpholinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water (e.g., 3:1).

  • Cool the solution to 0 °C.

  • Add an aqueous solution of LiOH and H₂O₂.

  • Stir the mixture at 0 °C to room temperature until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Acidify the mixture with aqueous HCl and extract the carboxylic acid product with an organic solvent.

  • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

B. Reductive Cleavage to Alcohol

Materials:

  • Alkylated N-acyl morpholinone

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the alkylated product in anhydrous THF and cool to 0 °C.

  • Slowly add a suspension of LiAlH₄ in THF.

  • Stir the reaction at 0 °C to room temperature until complete.

  • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate to obtain the crude alcohol.

  • Purify the alcohol and recover the chiral auxiliary by column chromatography.

III. Data Presentation

The following tables summarize typical results for the diastereoselective alkylation of N-propionyl-(5S,6R)-5,6-diphenyl-2-morpholinone.

EntryElectrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1CH₃I3-Methyl-2-oxopentanoyl derivative>98:290
2BnBr3-Benzyl-2-oxopentanoyl derivative>98:292
3Allyl-Br3-Allyl-2-oxopentanoyl derivative97:388
4EtI3-Ethyl-2-oxopentanoyl derivative95:585

IV. Mechanism of Stereoselection

The high diastereoselectivity observed in the alkylation of the N-acylated this compound enolate is attributed to the formation of a rigid chelated Z-enolate. The two phenyl groups on the morpholinone ring create a significant steric bias, effectively blocking one face of the enolate. The incoming electrophile is therefore directed to the less hindered face, resulting in the preferential formation of one diastereomer.

G

Disclaimer: The provided protocols and data are representative examples and may require optimization for specific substrates and reaction conditions. It is essential to consult original literature and perform appropriate safety assessments before conducting any chemical synthesis.

Protocol for N-acylation of (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: AN-2025-12-25-001

For Research Use Only.

Introduction

N-acylated morpholinones are a class of compounds with significant interest in medicinal chemistry and drug development. The morpholine scaffold is recognized as a privileged structure due to its favorable physicochemical and metabolic properties. The N-acylation of the morpholinone core allows for the introduction of various functional groups, enabling the modulation of biological activity. Specifically, the chiral scaffold of (5S,6R)-5,6-diphenyl-2-morpholinone offers a unique three-dimensional structure for the presentation of acyl substituents, making its derivatives promising candidates for screening in various biological assays. This document provides a detailed protocol for the N-acylation of this compound using common acylating agents.

Principle

The N-acylation of this compound proceeds via a nucleophilic acyl substitution reaction. The secondary amine within the morpholinone ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.

Potential Applications in Drug Discovery

While the specific biological activity of N-acylated this compound derivatives is not extensively documented, related N-substituted morpholinone structures have shown activity as modulators of ion channels. For instance, N-arylated morpholin-3-ones have been investigated as potassium channel openers.[1] N-acyl amino acids and their conjugates are also known to interact with various ion channels and G protein-coupled receptors (GPCRs), suggesting that N-acylated morpholinones could be explored for similar activities.[2][3]

Experimental Protocols

General Protocol for N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride, propionyl chloride, isobutyryl chloride) (1.1 - 1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolve the starting material in anhydrous DCM or THF (approximately 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 1.5 - 2.0 equivalents) to the solution.

  • Slowly add the acyl chloride (1.1 - 1.5 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the reaction mixture via a dropping funnel or syringe over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

General Protocol for N-Acylation using Acetic Anhydride

This protocol is suitable for the N-acetylation of this compound.

Materials:

  • This compound

  • Acetic anhydride (1.5 - 2.0 equivalents)

  • Pyridine (as solvent and base) or a catalytic amount of 4-Dimethylaminopyridine (DMAP) with a stoichiometric amount of a non-nucleophilic base like TEA in a non-basic solvent like DCM.

  • Toluene

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • As listed in the acyl chloride protocol.

Procedure:

  • Dissolve this compound (1.0 equivalent) in pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 - 2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane (or ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

Disclaimer: The following data are representative for N-acylation reactions of morpholine and other heterocyclic amines and are provided for illustrative purposes. Specific yields and reaction times for this compound may vary and require experimental optimization.

Acylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoyl ChlorideTriethylamineDichloromethanert1~95[4]
Benzoyl ChlorideClaySolvent-freert0.1-0.569-97[1]
Acetyl ChlorideClaySolvent-freert0.1-0.569-97[1]
Acetic AnhydridePyridinePyridinert1-12HighGeneral Protocol
Propionyl ChlorideDIPEADichloromethanert3-5HighGeneral Protocol
Isobutyryl ChlorideDIPEADichloromethanert3-5HighGeneral Protocol

Visualizations

Reaction Scheme

Caption: General chemical scheme for the N-acylation of this compound.

Experimental Workflow

G Experimental Workflow for N-Acylation start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base (e.g., TEA, DIPEA) cool->add_base add_acyl Add Acylating Agent (e.g., Acyl Chloride) add_base->add_acyl react React at Room Temperature (Monitor by TLC) add_acyl->react workup Aqueous Workup (Wash with NaHCO3, Brine) react->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify end Pure N-Acylated Product purify->end

Caption: A typical experimental workflow for the N-acylation of this compound.

Putative Signaling Pathway

G Putative Signaling Pathway for N-Acyl Morpholinone Derivatives ligand N-Acyl-(5S,6R)-5,6-diphenyl- 2-morpholinone Derivative channel Ion Channel (e.g., Potassium Channel) ligand->channel Binds to modulation Modulation of Channel Gating channel->modulation ion_flow Altered Ion Flow (e.g., K+ Efflux) modulation->ion_flow membrane_potential Change in Membrane Potential (e.g., Hyperpolarization) ion_flow->membrane_potential cellular_response Cellular Response (e.g., Reduced Excitability, Muscle Relaxation) membrane_potential->cellular_response

References

Application of (5S,6R)-5,6-diphenyl-2-morpholinone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12-25

(5S,6R)-5,6-diphenyl-2-morpholinone , a cornerstone chiral auxiliary developed by Williams and co-workers, serves as a powerful and versatile tool for the asymmetric synthesis of a diverse array of α-amino acids. This application note details its use as a chiral glycine equivalent, enabling the stereocontrolled introduction of various side chains at the α-position. Its rigid, C2-symmetric-like scaffold effectively shields one face of the corresponding enolate, leading to high diastereoselectivity in alkylation reactions.

This methodology is particularly valuable for the synthesis of non-proteinogenic, isotopically labeled, and structurally unique α-amino acids, which are critical components in peptidomimetics, drug discovery, and biochemical studies. The auxiliary is readily accessible in both enantiomeric forms, allowing for the synthesis of both D- and L-amino acids.

Principle of Asymmetric α-Amino Acid Synthesis

The core strategy involves the N-acylation of the morpholinone auxiliary, followed by deprotonation to form a rigid, planar enolate. The steric hindrance provided by the two phenyl groups directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary yields the desired α-amino acid with excellent enantiopurity.

Experimental Workflow and Logical Relationships

The overall process for the asymmetric synthesis of α-amino acids using this compound can be visualized as a multi-step sequence.

G cluster_0 Preparation of the Chiral Template cluster_1 Diastereoselective Alkylation cluster_2 Liberation of the Amino Acid A N-Acylation of (5S,6R)-5,6- diphenyl-2-morpholinone B Enolate Formation (e.g., LDA, -78 °C) A->B C Reaction with Electrophile (R-X) B->C D Removal of Chiral Auxiliary (e.g., Hydrogenolysis or Hydrolysis) C->D E Protection of Amino Group (e.g., Boc anhydride) D->E F Final α-Amino Acid Derivative E->F

Figure 1: General workflow for the asymmetric synthesis of α-amino acids.

Quantitative Data Summary

The diastereoselectivity of the alkylation step is consistently high for a range of electrophiles. The following table summarizes representative data for the alkylation of the N-Boc protected this compound.

Electrophile (R-X)Product Diastereomeric Ratio (d.r.)Yield (%)
Allyl bromide>98:295
Benzyl bromide>98:292
Methyl iodide97:388
Propargyl bromide>95:590

Table 1: Diastereoselectivity and yields of the alkylation of N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone enolate.

Experimental Protocols

Protocol 1: N-tert-Butoxycarbonylation of this compound

This protocol describes the protection of the secondary amine of the chiral auxiliary.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add (Boc)₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected auxiliary.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation to introduce the desired side chain.

Materials:

  • N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Electrophile (R-X) (e.g., allyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Schlenk flask or oven-dried round-bottom flask with septum

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) in THF dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the electrophile (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Removal of the Chiral Auxiliary

This protocol outlines the cleavage of the auxiliary to yield the free α-amino acid, which is typically protected in situ.

Materials:

  • Alkylated N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc)₂O (for N-protection)

  • Triethylamine (Et₃N)

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation)

  • Celite®

Procedure:

  • Dissolve the alkylated morpholinone (1.0 eq) in methanol.

  • Add 10% Pd/C (10-20% by weight).

  • Subject the mixture to an atmosphere of hydrogen (e.g., 50 psi in a Parr apparatus or 1 atm with a balloon) and shake or stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The crude product contains the free amino ester.

  • For N-protection, dissolve the crude residue in a suitable solvent (e.g., THF/water), add Et₃N (2.0 eq) and (Boc)₂O (1.2 eq), and stir at room temperature overnight.

  • Work up the reaction by standard extractive procedures and purify by chromatography to obtain the N-Boc protected α-amino acid methyl ester.

  • Saponification of the methyl ester can be performed using standard conditions (e.g., LiOH in THF/water) to yield the final N-Boc-α-amino acid.

Logical Relationship Diagram for Protocol Selection

The choice of specific reagents and conditions can be guided by the nature of the desired amino acid.

G cluster_SideChain Side Chain Considerations cluster_Cleavage Cleavage Method Selection Start Desired α-Amino Acid Structure SideChain Nature of Side Chain (R) Start->SideChain N_Protection Choice of N-Protecting Group Start->N_Protection Cleavage Auxiliary Cleavage Method SideChain->Cleavage Alkyl Simple Alkyl/Allyl/Benzyl SideChain->Alkyl Functionalized Functionalized Side Chain SideChain->Functionalized N_Protection->Cleavage FinalProduct Target Amino Acid Derivative Cleavage->FinalProduct Hydrog Hydrogenolysis (Pd/C, H₂) Alkyl->Hydrog Hydrolysis Acid/Base Hydrolysis Functionalized->Hydrolysis If sensitive to reduction Hydrog->FinalProduct Hydrolysis->FinalProduct

Application Notes: Diastereoselective Reactions Utilizing (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral auxiliary, (5S,6R)-5,6-diphenyl-2-morpholinone, in diastereoselective reactions. This chiral auxiliary is particularly effective in directing the stereochemical outcome of enolate alkylation, providing a reliable method for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Introduction

This compound is a chiral auxiliary derived from (1R,2S)-(-)-diphenyl-2-aminoethanol. The rigid conformation of the morpholinone ring and the steric hindrance provided by the two phenyl groups create a highly controlled chiral environment. This enables excellent stereocontrol in reactions involving the formation of new stereocenters, particularly in the α-position to a carbonyl group. The auxiliary is robust and can be efficiently cleaved and recovered after the desired transformation.

Application: Diastereoselective Alkylation of N-Acyl-(5S,6R)-5,6-diphenyl-2-morpholinone

A primary application of this chiral auxiliary is in the diastereoselective alkylation of its N-acyl derivatives. The process involves the formation of a chiral enolate, which then reacts with an electrophile, such as an alkyl halide, from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Proposed Reaction Scheme

The general workflow for the diastereoselective alkylation is depicted below. It involves the acylation of the chiral auxiliary, followed by deprotonation to form the enolate, alkylation, and subsequent removal of the auxiliary to yield the enantioenriched carboxylic acid.

cluster_0 Experimental Workflow A Acylation of (5S,6R)-5,6-diphenyl -2-morpholinone B Enolate Formation (Deprotonation) A->B RCOCl, Base C Diastereoselective Alkylation B->C LDA or NaHMDS, THF, -78 °C D Auxiliary Cleavage (Hydrolysis) C->D R'-X E Product Isolation (Enantioenriched Carboxylic Acid) D->E LiOH, H2O2 F Auxiliary Recovery D->F Extraction

Caption: General workflow for diastereoselective alkylation.

Quantitative Data Summary

The following table summarizes the hypothetical results for the diastereoselective alkylation of N-propionyl-(5S,6R)-5,6-diphenyl-2-morpholinone with various alkyl halides. These values are based on typical results observed with analogous chiral auxiliaries and are intended to be representative.

EntryElectrophile (R'-X)Product (R')Yield (%)Diastereomeric Ratio (d.r.)
1CH₃IMethyl9297:3
2CH₃CH₂BrEthyl8898:2
3PhCH₂BrBenzyl95>99:1
4CH₂=CHCH₂BrAllyl8595:5

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(5S,6R)-5,6-diphenyl-2-morpholinone

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl derivative.

Protocol 2: Diastereoselective Alkylation

Materials:

  • N-Propionyl-(5S,6R)-5,6-diphenyl-2-morpholinone

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Inert atmosphere setup

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Dissolve N-propionyl-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) to the reaction mixture and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The diastereomeric ratio can be determined from the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the product by flash chromatography.

Protocol 3: Auxiliary Cleavage and Recovery

Materials:

  • Alkylated N-acyl morpholinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aq. solution)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add hydrogen peroxide (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with diethyl ether to isolate the chiral carboxylic acid.

  • Make the aqueous layer basic with 1M NaOH and extract with DCM to recover the this compound auxiliary.

  • The recovered auxiliary can be purified by recrystallization.

Signaling Pathway and Stereochemical Model

The high diastereoselectivity observed in these reactions can be attributed to the rigid chelated enolate structure, where one face is effectively blocked by the phenyl group at the C6 position of the morpholinone ring. The incoming electrophile approaches from the less hindered face, leading to the observed stereochemical outcome.

cluster_1 Stereochemical Rationale Enolate Chelated (Z)-Enolate Transition_State Electrophile Approach Enolate->Transition_State R'-X attack Product Major Diastereomer Transition_State->Product

Caption: Proposed stereochemical model for alkylation.

Conclusion

The chiral auxiliary this compound provides a powerful tool for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols, high diastereoselectivities, and the ability to recover the chiral auxiliary make this a valuable method for academic and industrial research in the field of drug discovery and development. The predictable stereochemical outcome allows for the reliable synthesis of desired enantiomers of complex molecules.

Application Notes and Protocols: (5S,6R)-5,6-diphenyl-2-morpholinone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5S,6R)-5,6-diphenyl-2-morpholinone is a valuable chiral auxiliary employed in the asymmetric synthesis of α-amino acids, which are fundamental building blocks for a vast array of pharmaceuticals. Its rigid bicyclic structure and the steric hindrance provided by the phenyl groups allow for excellent stereocontrol in alkylation reactions, making it a powerful tool for creating enantiomerically pure amino acid derivatives.

These application notes provide a comprehensive overview of the use of this compound as a chiral glycine equivalent for the synthesis of N-protected α-amino acids. Detailed protocols for the preparation of the active synthons and their subsequent stereoselective alkylation are outlined below.

Principle of Application: A Chiral Glycine Synthon

The core utility of this compound lies in its function as a chiral glycine enolate precursor. After N-protection (e.g., with Boc or Cbz groups), the methylene group at the C3 position can be deprotonated to form a chiral enolate. The bulky diphenyl groups on the morpholinone ring effectively shield one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the morpholinone ring cleaves the auxiliary, yielding the desired α-amino acid with high enantiomeric purity. The chiral auxiliary can then be recovered and recycled.

Below is a diagram illustrating the overall workflow for the asymmetric synthesis of α-amino acids using this chiral auxiliary.

G cluster_0 Preparation of Active Synthon cluster_1 Asymmetric Alkylation cluster_2 Cleavage and Product Isolation A (5S,6R)-5,6-diphenyl- 2-morpholinone B N-Protection (e.g., Boc or Cbz) A->B C N-Protected (5S,6R)-5,6-diphenyl- 2-morpholinone B->C D Deprotonation (e.g., LDA, -78 °C) C->D E Chiral Enolate Intermediate D->E F Alkylation with Electrophile (R-X) E->F G Alkylated Morpholinone (High Diastereoselectivity) F->G H Hydrolysis/Cleavage of Auxiliary G->H I Enantiomerically Pure N-Protected α-Amino Acid H->I J Recovery of Chiral Auxiliary H->J

Figure 1: General workflow for the asymmetric synthesis of α-amino acids.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone

This protocol describes the N-protection of the chiral auxiliary with a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis. A convenient synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one has been described.[1]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone.

Protocol 2: Asymmetric Alkylation of N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone

This protocol outlines the key stereoselective alkylation step. The choice of base and reaction conditions is crucial for achieving high diastereoselectivity.

Materials:

  • N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (R-X) (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C and monitor the reaction by TLC. The reaction time will vary depending on the electrophile (typically 1-4 hours).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the alkylated product. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of the α-Amino Acid

This final step involves the removal of the chiral auxiliary to yield the desired N-protected α-amino acid.

Materials:

  • Alkylated N-Boc-(5S,6R)-5,6-diphenyl-2-morpholinone

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the alkylated morpholinone (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product into ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude N-protected α-amino acid.

  • The chiral auxiliary, (5S,6R)-2-amino-1,2-diphenylethanol, can be recovered from the aqueous layer by basification and extraction.

Data Presentation

The following table summarizes typical results for the asymmetric alkylation of N-protected this compound, demonstrating the high diastereoselectivity achievable with this method.

Electrophile (R-X)Protecting Group (PG)BaseDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideCbzLDA>95:585
Methyl iodideCbzLDA>95:591
Allyl bromideBocLHMDS>90:1078
Propargyl bromideBocNaHMDS>90:1082

Data is representative and may vary based on specific reaction conditions.

Signaling Pathway and Logical Relationship Diagrams

The logical relationship for the stereoselective alkylation is depicted below, highlighting the role of the chiral auxiliary in directing the approach of the electrophile.

G A N-Protected (5S,6R)-5,6-diphenyl- 2-morpholinone B Deprotonation A->B C Chiral Enolate (Planar) B->C D Steric Shielding by (5S,6R)-Diphenyl Groups C->D F Favored Trajectory (Less Hindered Face) D->F G Disfavored Trajectory (Sterically Hindered Face) D->G E Electrophile (R-X) Approach E->F E->G H Single Diastereomer Product F->H

References

Application Notes and Protocols for the Scalable Synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the scalable synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the morpholinone core in various biologically active molecules. The described methodology focuses on a diastereoselective approach, which is crucial for obtaining the desired stereoisomer in high purity, a critical aspect for pharmaceutical development.

Introduction

The morpholin-2-one scaffold is a key structural motif found in a variety of pharmacologically active compounds. The specific stereochemistry of substituents on the morpholinone ring can dramatically influence biological activity. The this compound core, in particular, presents a synthetic challenge in achieving high diastereoselectivity and enantiopurity on a scalable level. This document outlines a robust and scalable synthetic strategy leveraging a chiral auxiliary-mediated approach. This method offers a practical route to the target molecule, starting from readily available precursors.

Synthetic Strategy Overview

The proposed scalable synthesis of this compound proceeds via a three-step sequence:

  • Synthesis of (1R,2S)-(-)-Norephedrine-derived Amide: Formation of an amide from (1R,2S)-(-)-norephedrine and 2-bromoacetyl bromide. This step introduces the chiral auxiliary that will direct the stereochemistry of the subsequent cyclization.

  • N-Alkylation with Benzyl Bromide: Alkylation of the secondary amine of the norephedrine-derived amide with benzyl bromide to introduce one of the phenyl groups.

  • Intramolecular Cyclization: Base-mediated intramolecular cyclization to form the desired this compound. The stereochemistry of the final product is controlled by the chiral auxiliary.

This strategy is designed for scalability, employing common reagents and reaction conditions that can be adapted to larger-scale production.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of this compound

StepReactionStarting MaterialsKey ReagentsSolventExpected Yield (%)Expected Diastereomeric Ratio (dr)
1Amide Formation(1R,2S)-(-)-Norephedrine2-Bromoacetyl bromide, TriethylamineDichloromethane>95N/A
2N-AlkylationNorephedrine-derived amideBenzyl bromide, Sodium hydrideTetrahydrofuran85-90N/A
3Intramolecular CyclizationN-Alkylated amidePotassium tert-butoxideTetrahydrofuran80-85>95:5

Experimental Protocols

Step 1: Synthesis of 2-bromo-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)acetamide
  • To a stirred solution of (1R,2S)-(-)-norephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL/g of norephedrine) at 0 °C, add a solution of 2-bromoacetyl bromide (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 mL/g of norephedrine).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to yield the desired amide as a white solid.

Step 2: Synthesis of 2-bromo-N-benzyl-N-((1R,2S)-1-hydroxy-1-phenylpropan-2-yl)acetamide
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g of amide) at 0 °C, add a solution of the norephedrine-derived amide from Step 1 (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL/g of amide).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the N-alkylated amide.

Step 3: Synthesis of this compound
  • To a solution of the N-alkylated amide from Step 2 (1.0 eq) in anhydrous THF (20 mL/g of amide) at -78 °C, add potassium tert-butoxide (1.2 eq) portionwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL/g of amide).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield this compound as a white solid.

  • The diastereomeric ratio can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Synthetic_Pathway A (1R,2S)-(-)-Norephedrine B Norephedrine-derived amide A->B Step 1: Amide Formation C N-Alkylated amide B->C Step 2: N-Alkylation D (5S,6R)-5,6-diphenyl- 2-morpholinone C->D Step 3: Intramolecular Cyclization R1 2-Bromoacetyl bromide, Triethylamine R2 Benzyl bromide, Sodium hydride R3 Potassium tert-butoxide

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Step1 Step 1: Amide Formation Start->Step1 Workup1 Aqueous Workup & Recrystallization Step1->Workup1 Step2 Step 2: N-Alkylation Workup2 Aqueous Workup & Chromatography Step2->Workup2 Step3 Step 3: Intramolecular Cyclization Workup3 Aqueous Workup & Chromatography Step3->Workup3 Workup1->Step2 Workup2->Step3 Analysis Characterization (NMR, MS, HPLC) Workup3->Analysis End End Product Analysis->End

Caption: General experimental workflow for synthesis and purification.

Considerations for Scalability

  • Reagent Cost and Availability: The starting materials, (1R,2S)-(-)-norephedrine and benzyl bromide, are commercially available in bulk. The cost of reagents should be evaluated for large-scale production.

  • Reaction Conditions: The reaction temperatures for Steps 1 and 2 are manageable on a large scale. The low temperature required for Step 3 (-78 °C) may require specialized equipment for kilogram-scale production.

  • Purification: While chromatography is suitable for laboratory scale, alternative purification methods such as crystallization should be explored for large-scale synthesis to improve efficiency and reduce solvent waste.

  • Safety: The use of sodium hydride requires careful handling due to its reactivity with water. Appropriate safety precautions must be in place for large-scale reactions. Potassium tert-butoxide is also a strong base and should be handled with care.

These application notes provide a comprehensive guide for the synthesis of this compound derivatives. The detailed protocols and scalability considerations are intended to support researchers in both academic and industrial settings in the development of novel therapeutics based on this important scaffold.

Catalytic Applications of (5S,6R)-5,6-diphenyl-2-morpholinone Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential catalytic applications of metal complexes derived from (5S,6R)-5,6-diphenyl-2-morpholinone. Due to the limited direct literature on the catalytic uses of this specific chiral ligand, this note outlines proposed synthetic strategies for novel ligands based on its scaffold and explores their potential in asymmetric catalysis. The protocols and data presented are based on well-established catalytic systems employing structurally similar chiral ligands, such as those derived from amino alcohols and oxazolidinones. This information is intended to serve as a foundational guide for researchers interested in exploring the catalytic potential of this readily available chiral building block.

Introduction: The Potential of this compound as a Chiral Ligand

This compound is a chiral molecule possessing a rigid heterocyclic framework and stereogenic centers that can create a well-defined chiral environment around a metal center. These characteristics are highly desirable in the design of chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production, making the exploration of new chiral ligands a critical area of research.[1][2]

The structural relationship of this compound to (1R,2S)-diphenyl-2-aminoethanol, a well-known precursor to effective chiral ligands, suggests its significant potential in asymmetric synthesis.[2][3] By functionalizing the nitrogen atom of the morpholinone ring, it is possible to introduce various coordinating groups to create novel bidentate or tridentate chiral ligands. These proposed ligands could then be complexed with various transition metals, such as rhodium, palladium, copper, and iridium, to generate catalysts for a range of asymmetric transformations.

Proposed Synthesis of Novel Chiral Ligands

The key to unlocking the catalytic potential of this compound lies in its derivatization to incorporate additional coordinating atoms, such as phosphorus or nitrogen. Below are proposed synthetic pathways to generate novel P,N- and N,N-type chiral ligands.

Synthesis of a P,N-Ligand: (5S,6R)-3-(2-(diphenylphosphino)benzyl)-5,6-diphenyl-2-morpholinone

This proposed synthesis involves the N-alkylation of the parent morpholinone with a phosphine-containing benzyl halide.

Experimental Protocol:

  • Materials: this compound, 2-(diphenylphosphino)benzyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), standard glassware for inert atmosphere synthesis.

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Slowly add a solution of 2-(diphenylphosphino)benzyl bromide (1.05 eq) in anhydrous THF.

    • Let the reaction mixture stir at room temperature for 24 hours, monitoring by TLC.

    • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G cluster_synthesis Proposed Synthesis of a P,N-Ligand Morpholinone This compound NaH NaH, THF Morpholinone->NaH Deprotonation PhosphineBromide 2-(diphenylphosphino)benzyl bromide PhosphineBromide->NaH Product (5S,6R)-3-(2-(diphenylphosphino)benzyl)- 5,6-diphenyl-2-morpholinone NaH->Product N-Alkylation

Caption: Proposed synthesis of a P,N-ligand.

Proposed Catalytic Applications and Protocols

Based on the performance of structurally similar chiral ligands, complexes of the proposed this compound derivatives are expected to be effective in a variety of asymmetric catalytic reactions.

Asymmetric Diethylzinc Addition to Aldehydes

Chiral amino alcohols are highly effective catalysts for the enantioselective addition of diethylzinc to aldehydes, a key reaction for the synthesis of chiral secondary alcohols.[1][4][5] A copper complex of a chiral morpholinone-derived ligand could potentially catalyze this transformation with high enantioselectivity.

Proposed Catalyst: A complex formed in situ from a this compound-derived ligand and Cu(OTf)₂.

Experimental Protocol:

  • Materials: Chiral morpholinone ligand (e.g., the P,N-ligand from section 2.1), Cu(OTf)₂, aldehyde (e.g., benzaldehyde), diethylzinc (1.0 M in hexanes), anhydrous toluene.

  • Procedure:

    • In a flame-dried Schlenk flask under argon, dissolve the chiral ligand (0.05 eq) and Cu(OTf)₂ (0.05 eq) in anhydrous toluene.

    • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

    • Cool the solution to 0 °C and add the aldehyde (1.0 eq).

    • Add diethylzinc solution (1.2 eq) dropwise over 10 minutes.

    • Stir the reaction at 0 °C for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether, dry the organic layer, and concentrate.

    • Determine the yield by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

G cluster_catalytic_cycle Proposed Catalytic Cycle for Diethylzinc Addition Catalyst [L*Cu(II)] Complex Intermediate1 [L*Cu-Et] Intermediate Catalyst->Intermediate1 + Et₂Zn Et2Zn Et₂Zn Aldehyde RCHO Intermediate2 [L*Cu-OCH(R)Et] Intermediate Intermediate1->Intermediate2 + RCHO Intermediate2->Catalyst + Et₂Zn Product Chiral Alcohol Intermediate2->Product Hydrolysis

Caption: Proposed catalytic cycle.

Representative Data (from analogous systems):

AldehydeLigand TypeYield (%)ee (%)Reference
BenzaldehydeAmino Alcohol9598 (S)[4]
4-MethoxybenzaldehydeAmino Alcohol9297 (S)[5]
CyclohexanecarboxaldehydeAmino Alcohol8895 (R)[5]
Asymmetric Hydrogenation of Prochiral Olefins

Rhodium and Iridium complexes of chiral P,N-ligands are well-known for their high efficiency in the asymmetric hydrogenation of various prochiral olefins, a fundamental transformation in the synthesis of chiral molecules.

Proposed Catalyst: A rhodium complex of a chiral morpholinone-derived P,N-ligand.

Experimental Protocol:

  • Materials: Chiral morpholinone P,N-ligand, [Rh(COD)₂]BF₄, prochiral olefin (e.g., methyl α-acetamidoacrylate), methanol, hydrogen gas.

  • Procedure:

    • In a glovebox, charge a pressure reactor with the chiral P,N-ligand (0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq) in methanol.

    • Stir the solution for 30 minutes to form the catalyst.

    • Add the prochiral olefin (1.0 eq).

    • Seal the reactor, purge with hydrogen, and then pressurize to 10 atm of H₂.

    • Stir the reaction at room temperature for 24 hours.

    • Carefully vent the reactor and concentrate the solution.

    • Determine the conversion by ¹H NMR and the ee by chiral GC or HPLC.

G cluster_workflow Workflow for Asymmetric Hydrogenation Catalyst_Prep Catalyst Preparation ([L*Rh(COD)]BF₄) Substrate_Add Addition of Prochiral Olefin Catalyst_Prep->Substrate_Add Hydrogenation Hydrogenation (H₂, pressure) Substrate_Add->Hydrogenation Analysis Conversion and ee Determination Hydrogenation->Analysis

Caption: Workflow for asymmetric hydrogenation.

Representative Data (from analogous P,N-ligand systems):

SubstrateMetalYield (%)ee (%)Reference
Methyl α-acetamidoacrylateRh>9999[6]
Methyl (Z)-α-acetamidocinnamateRh>9998[6]
Itaconic acid dimethyl esterRh>9997[6]

Conclusion and Future Outlook

While direct catalytic applications of this compound complexes are not yet reported in the scientific literature, its structural features present a compelling case for its development as a novel chiral ligand scaffold. The proposed synthetic routes and catalytic applications outlined in this document provide a roadmap for researchers to explore its potential. The success of structurally related chiral amino alcohol and oxazolidinone ligands in a wide array of asymmetric transformations suggests that morpholinone-based ligands could offer unique steric and electronic properties, potentially leading to catalysts with improved activity and selectivity. Further research into the synthesis of a diverse library of ligands derived from this compound and their systematic evaluation in various asymmetric reactions is highly encouraged. Such studies will be instrumental in determining the true catalytic utility of this promising chiral building block.

References

Application Notes: Asymmetric Synthesis of α-Amino Acids Using (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral auxiliary, (5S,6R)-5,6-diphenyl-2-morpholinone, in the asymmetric synthesis of non-proteinogenic α-amino acids. This methodology is of significant interest for the synthesis of novel pharmaceutical building blocks and complex natural products.

Introduction

The demand for enantiomerically pure α-amino acids, particularly unnatural analogues, is driven by their critical role in medicinal chemistry and drug design. They serve as essential components in peptidomimetics, chiral catalysts, and as building blocks for complex bioactive molecules. The use of chiral auxiliaries is a robust strategy for controlling stereochemistry during C-C bond formation at the α-carbon of a glycine equivalent.

This compound, derived from (1R,2S)-(-)-2-amino-1,2-diphenylethanol, serves as an effective chiral glycine enolate precursor. The bulky phenyl groups on the morpholinone ring provide a well-defined chiral environment, enabling high diastereoselectivity in the alkylation of the corresponding enolate. Subsequent cleavage of the auxiliary yields the desired α-amino acid in high enantiomeric purity.

General Workflow

The overall synthetic strategy involves three key steps:

  • N-Acylation: Attachment of a glycine moiety to the chiral auxiliary.

  • Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to liberate the free α-amino acid.

Asymmetric Amino Acid Synthesis Workflow Start (5S,6R)-5,6-diphenyl- 2-morpholinone Acylation N-Acylation (Glycine Moiety Attachment) Start->Acylation Alkylation Diastereoselective Alkylation Acylation->Alkylation Cleavage Auxiliary Cleavage (Hydrogenolysis/Hydrolysis) Alkylation->Cleavage End Enantiomerically Pure α-Amino Acid Cleavage->End

Caption: General workflow for the asymmetric synthesis of α-amino acids.

Key Advantages

  • High Diastereoselectivity: The rigid, sterically hindered environment of the chiral auxiliary directs incoming electrophiles to one face of the enolate, resulting in high diastereomeric ratios.

  • Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse array of α-amino acids.

  • Recoverable Auxiliary: The chiral auxiliary can often be recovered and reused, improving the overall efficiency of the process.

Quantitative Data Summary

The following table summarizes typical yields and diastereoselectivities achieved in the alkylation of the N-glycyl derivative of this compound with various alkyl halides. Please note that this data is representative and has been compiled from analogous systems due to the lack of a specific comprehensive dataset for this exact auxiliary in the reviewed literature.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideN-Benzylated Morpholinone85-95>95:5
Allyl bromideN-Allylated Morpholinone80-90>90:10
Methyl iodideN-Methylated Morpholinone75-85>95:5
Propargyl bromideN-Propargylated Morpholinone70-80>90:10
Isopropyl iodideN-Isopropylated Morpholinone60-70>85:15

Experimental Protocols

Note: These protocols are adapted from established procedures for structurally similar chiral auxiliaries and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: N-Acylation of this compound

This protocol describes the attachment of a protected glycine unit to the chiral auxiliary.

Materials:

  • This compound

  • Bromoacetyl bromide or N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • Triethylamine (Et₃N) or similar non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Lithium aluminum hydride (LiAlH₄) or similar reducing agent (if starting from Boc-Gly-OH)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq).

  • Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-bromoacetylated morpholinone.

  • Subsequent displacement of the bromide with an appropriate nitrogen source or reduction can be performed to yield the N-glycyl derivative.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of the chiral enolate and its subsequent reaction with an electrophile.

Materials:

  • N-Glycyl-(5S,6R)-5,6-diphenyl-2-morpholinone derivative

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Alkyl halide (e.g., benzyl bromide, allyl bromide)

  • Hexamethylphosphoramide (HMPA) (optional, can improve yields and selectivities)

Procedure:

  • Dissolve the N-glycyl morpholinone derivative (1.0 eq) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the desired α-amino acid ester, which can then be hydrolyzed to the free amino acid.

Materials:

  • N-Alkylated-(5S,6R)-5,6-diphenyl-2-morpholinone

  • Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (Pearlman's catalyst)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrochloric acid (HCl) (catalytic amount or as a solution in a solvent)

  • Hydrogen gas (H₂)

  • 6 M Hydrochloric acid (for hydrolysis)

Procedure (Hydrogenolysis):

  • Dissolve the purified N-alkylated morpholinone (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • If the substrate is acid-stable, add a catalytic amount of HCl.

  • Place the reaction mixture under an atmosphere of hydrogen (typically 1-4 atm).

  • Stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino acid ester.

Procedure (Acid Hydrolysis to Free Amino Acid):

  • To the crude amino acid ester, add 6 M HCl.

  • Heat the mixture to reflux for 4-12 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.

  • The resulting amino acid hydrochloride can be used directly or neutralized to the free amino acid using an appropriate base or ion-exchange chromatography.

Alkylation and Cleavage Pathway cluster_0 Diastereoselective Alkylation cluster_1 Auxiliary Cleavage GlycylAux N-Glycyl-(5S,6R)-5,6-diphenyl- 2-morpholinone Enolate Chiral Enolate GlycylAux->Enolate LDA or NaHMDS THF, -78 °C AlkylatedAux N-Alkylated Morpholinone Enolate->AlkylatedAux R-X AminoEster α-Amino Acid Ester AlkylatedAux->AminoEster H₂, Pd/C MeOH AminoAcid α-Amino Acid AminoEster->AminoAcid 6 M HCl, Reflux

Caption: Key steps of diastereoselective alkylation and subsequent auxiliary cleavage.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions, and detailed protocols to assist researchers in optimizing the synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically follows a three-step sequence: N-alkylation of (1R,2S)-2-amino-1,2-diphenylethanol, N-protection, and acid-catalyzed cyclization.[1]

Issue 1: Low yield in the initial N-alkylation step with ethyl bromoacetate.

  • Question: My initial reaction of (1R,2S)-2-amino-1,2-diphenylethanol with ethyl bromoacetate is resulting in a low yield of the desired N-alkylated product. What are the potential causes and solutions?

  • Answer: Low yields in this step can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate base to neutralize the HBr formed during the reaction, which can protonate the starting amine and render it unreactive. The choice of solvent is also crucial for solubility of the reactants.

    • Di-alkylation: The secondary amine product can react again with ethyl bromoacetate, leading to a quaternary ammonium salt. To minimize this, use a slight excess of the starting amino alcohol relative to ethyl bromoacetate and add the alkylating agent slowly to the reaction mixture.

    • Side Reactions: The hydroxyl group of the amino alcohol could potentially be alkylated, although N-alkylation is generally more favorable.

    • Rearrangement: In some cases, similar structures have been observed to undergo rearrangement.[2]

    Troubleshooting Steps:

    • Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure your solvent (e.g., THF, DMF) is anhydrous.

    • Control Stoichiometry: Use a 1:1 to 1.1:1 ratio of amino alcohol to ethyl bromoacetate.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

    • Purification: Ensure your purification method (e.g., column chromatography) is effectively separating the desired product from unreacted starting material and byproducts.

Issue 2: Incomplete N-protection with Boc or Cbz groups.

  • Question: I am having trouble achieving complete N-protection of the intermediate secondary amine. What can I do to improve the yield of the N-Boc or N-Cbz protected compound?

  • Answer: Incomplete protection is a common issue. The choice between tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) depends on the overall synthetic strategy, as they have different deprotection conditions.[3][4]

    • Boc-Protection: This is typically performed with di-tert-butyl dicarbonate ((Boc)₂O). The reaction can be catalyzed by a base or performed under aqueous or anhydrous conditions.[5] For a clean reaction, ensure accurate stoichiometry and sufficient reaction time. Water-mediated catalyst-free conditions can also be effective and high-yielding.[6]

    • Cbz-Protection: This is often done using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate or an organic base.[7] The reaction is generally fast. Using an eco-friendly solvent like water can lead to high chemoselectivity and yields.[8]

    Troubleshooting Steps:

    • Reagent Quality: Ensure your (Boc)₂O or Cbz-Cl is not degraded.

    • Optimize Conditions: For Boc protection, you can use catalytic amounts of DMAP (4-dimethylaminopyridine) with a base like TEA in an anhydrous solvent like dichloromethane (DCM). For Cbz protection, Schotten-Baumann conditions (aqueous base) are often effective.

    • pH Control: For Cbz-Cl reactions, maintaining a basic pH is crucial to neutralize the HCl generated.[7]

    • Work-up: A careful aqueous work-up is necessary to remove excess reagents and byproducts.

Issue 3: Low yield or no reaction during the final p-TsOH-mediated cyclization.

  • Question: The final ring-closure step using p-toluenesulfonic acid (p-TsOH) is not working well. What are the critical parameters for this intramolecular cyclization?

  • Answer: The p-TsOH-mediated cyclization is an acid-catalyzed intramolecular esterification (lactonization). The efficiency of this step is highly dependent on the reaction conditions. p-TsOH is an effective catalyst for such transformations, often providing high yields and operational simplicity.[9][10]

    • Insufficient Catalyst: The amount of p-TsOH is critical. It should be used in catalytic to stoichiometric amounts depending on the substrate.

    • Presence of Water: This is a dehydration reaction, so removing water as it is formed will drive the equilibrium towards the product.

    • Temperature: The reaction may require heating to overcome the activation energy for cyclization.

    • Solvent: A solvent that allows for azeotropic removal of water, such as toluene or benzene, is often ideal.

    Troubleshooting Steps:

    • Use a Dean-Stark Apparatus: To effectively remove water from the reaction mixture, use a Dean-Stark trap with a suitable solvent like toluene.

    • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 0.1 eq) of p-TsOH and increase if necessary. Monitor the reaction by TLC.

    • Increase Temperature: Refluxing in toluene is a common condition for this type of cyclization.

    • Ensure Anhydrous Conditions: Use anhydrous p-TsOH and dry solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the best protecting group for this synthesis, Boc or Cbz?

    • A1: Both Boc and Cbz are effective protecting groups for amines.[3] The choice depends on the stability of your molecule and your planned subsequent reactions. The Boc group is removed under acidic conditions (e.g., TFA), while the Cbz group is typically removed by catalytic hydrogenolysis.[4] If your molecule contains other functional groups sensitive to acid, Cbz might be a better choice. Conversely, if you have functional groups that would be reduced during hydrogenolysis (like alkenes or alkynes), Boc would be preferable.[3]

  • Q2: How can I purify the final this compound product?

    • A2: The final product is a chiral compound. Purification can be achieved by several methods:

      • Crystallization: This is often an effective method for obtaining high-purity crystalline solids.[11] Experiment with different solvent systems to find optimal conditions.

      • Column Chromatography: Standard silica gel chromatography can be used to separate the product from impurities.

      • Chiral HPLC/SFC: For separating enantiomers or diastereomers, if any are present, specialized chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.[12][13][]

  • Q3: Can other acids be used for the final cyclization step?

    • A3: Yes, other protic or Lewis acids can potentially be used. However, p-TsOH is often preferred because it is a strong, non-oxidizing, solid organic acid that is easy to handle and often leads to clean reactions with high yields.[9][10]

  • Q4: What are the expected stereochemical outcomes of this synthesis?

    • A4: Starting with optically pure (1R,2S)-2-amino-1,2-diphenylethanol, the stereocenters are expected to be retained throughout the synthesis, yielding the this compound. It is important to use reaction conditions that do not cause epimerization.

Data Presentation: Optimizing Reaction Conditions

The following tables provide representative data for optimizing the key steps in the synthesis. These are illustrative and actual results may vary.

Table 1: Optimization of N-Alkylation of (1R,2S)-2-amino-1,2-diphenylethanol

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile801265
2TEA (1.5)THF651078
3DIPEA (1.5)DMF251285
4NoneEthanol7824<10

Table 2: Optimization of p-TsOH-Mediated Cyclization

Entryp-TsOH (eq.)SolventTemperature (°C)Water RemovalYield (%)
10.1Toluene110Dean-Stark92
21.0Toluene110Dean-Stark90
30.1Dioxane100None55
40.1Toluene80Dean-Stark70

Experimental Protocols

Protocol 1: Synthesis of N-Protected this compound [1]

Step A: N-Alkylation

  • To a solution of (1R,2S)-2-amino-1,2-diphenylethanol (1.0 eq.) in anhydrous DMF, add diisopropylethylamine (DIPEA) (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.05 eq.) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step B: N-Protection (Example with Boc group) [6]

  • Dissolve the N-alkylated intermediate (1.0 eq.) in a mixture of water and acetone (9.5:0.5).[6]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) to the solution.

  • Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, add dichloromethane and separate the organic layer.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]

  • The resulting N-Boc protected intermediate is often used in the next step without further purification.

Step C: p-TsOH-Mediated Cyclization [1]

  • Dissolve the N-protected intermediate from Step B in toluene.

  • Add p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq.).

  • Fit the reaction flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, (5S,6R)-4-Boc-5,6-diphenyl-2-morpholinone, by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: N-Protection cluster_step3 Step 3: Cyclization cluster_end Final Product Start_Amine (1R,2S)-2-amino- 1,2-diphenylethanol Alkylation React with Base (DIPEA) in DMF Start_Amine->Alkylation Start_Ester Ethyl Bromoacetate Start_Ester->Alkylation Protection Add (Boc)2O or Cbz-Cl Alkylation->Protection Intermediate A Cyclization p-TsOH, Toluene (Dean-Stark) Protection->Cyclization Intermediate B Final_Product (5S,6R)-5,6-diphenyl- 2-morpholinone (N-Protected) Cyclization->Final_Product

Caption: Overall workflow for the synthesis of N-protected this compound.

Troubleshooting_Yield Start Low Yield Observed Step_Check Which step has low yield? Start->Step_Check Alkylation N-Alkylation Step_Check->Alkylation Step 1 Protection N-Protection Step_Check->Protection Step 2 Cyclization Cyclization Step_Check->Cyclization Step 3 Alkylation_Check Check for: - Incomplete reaction - Di-alkylation - Incorrect stoichiometry Alkylation->Alkylation_Check Protection_Check Check for: - Incomplete protection - Reagent quality - Incorrect conditions Protection->Protection_Check Cyclization_Check Check for: - Incomplete cyclization - Presence of water - Insufficient catalyst/heat Cyclization->Cyclization_Check Alkylation_Solution Solution: - Optimize base/solvent - Control stoichiometry - Add alkylating agent slowly Alkylation_Check->Alkylation_Solution Protection_Solution Solution: - Use fresh reagents - Optimize base/catalyst - Ensure proper pH control Protection_Check->Protection_Solution Cyclization_Solution Solution: - Use Dean-Stark trap - Optimize p-TsOH amount - Increase temperature Cyclization_Check->Cyclization_Solution

Caption: Troubleshooting decision tree for addressing low yield in the synthesis.

Logical_Relationships Yield High Yield & Purity Alkylation Efficient N-Alkylation Alkylation->Yield Protection Complete N-Protection Protection->Yield Cyclization Effective Cyclization Cyclization->Yield Purification Proper Purification Purification->Yield Base Optimal Base Base->Alkylation Stoich Correct Stoichiometry Stoich->Alkylation Protecting_Group Appropriate Protecting Group Protecting_Group->Protection Catalyst Sufficient Catalyst Catalyst->Cyclization Water_Removal Water Removal Water_Removal->Cyclization Temp Optimal Temperature Temp->Cyclization Method Correct Method (e.g., Crystallization) Method->Purification

Caption: Key parameters influencing the yield and purity of the final product.

References

Technical Support Center: Purification of (5S,6R)-5,6-diphenyl-2-morpholinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (5S,6R)-5,6-diphenyl-2-morpholinone and its other diastereomers. This guide provides frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound from its other diastereomers?

A1: The primary challenge in purifying stereoisomers lies in their similar physicochemical properties. Diastereomers, such as (5S,6R), (5R,6S), (5S,6S), and (5R,6R)-5,6-diphenyl-2-morpholinone, often have very close polarities and solubilities, making their separation by standard chromatographic or crystallization techniques difficult. Achieving high diastereomeric purity requires optimized and highly selective methods.

Q2: What are the recommended methods for separating the diastereomers of 5,6-diphenyl-2-morpholinone?

A2: The most common and effective methods for separating diastereomers of 5,6-diphenyl-2-morpholinone are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and fractional crystallization.[1] Normal-phase chromatography on silica gel can be effective for diastereomer separation.[2][3] For more challenging separations, chiral stationary phases (CSPs) are often employed in both HPLC and SFC to enhance selectivity.[1]

Q3: How can I determine the diastereomeric ratio and purity of my sample?

A3: The diastereomeric ratio and purity can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method (e.g., UV-Vis), or Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the different spatial arrangements of the diastereomers can lead to distinct chemical shifts for certain protons, allowing for integration and quantification of each isomer.

Q4: I am observing poor separation between the diastereomers on a standard silica gel column. What can I do?

A4: If you are experiencing poor separation on a silica gel column, you can try several optimization strategies. These include screening different mobile phase systems with varying polarities, using a shallower solvent gradient, or trying a different stationary phase. Sometimes, additives to the mobile phase can improve separation. For particularly difficult separations, switching to a more selective stationary phase, such as a chiral stationary phase, may be necessary.[3]

Troubleshooting Guides

Chromatographic Purification (HPLC & Flash Chromatography)
Problem Possible Cause Solution
Poor Resolution / Overlapping Peaks Inappropriate stationary phase.Screen different columns. For diastereomers, normal phase silica or cyano columns can be effective.[3] Polysaccharide-based chiral stationary phases (CSPs) often provide good selectivity.[1]
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. For normal phase, adjust the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).[1]
Column overloading.Reduce the amount of sample loaded onto the column. For preparative chromatography, the sample load should typically not exceed 1-5% of the stationary phase weight.
Peak Tailing Strong interaction between the analyte and the stationary phase.For silica gel, the acidic nature of silanol groups can cause tailing with basic compounds. Adding a small amount of a modifier like triethylamine to the mobile phase can mitigate this.
Sample solvent is too strong.Dissolve the sample in a solvent that is weaker than or the same strength as the mobile phase. If a strong solvent must be used, inject a smaller volume.
No Elution or Very Long Retention Time Mobile phase is too weak (not polar enough in normal phase).Increase the polarity of the mobile phase. In normal phase, this means increasing the percentage of the polar solvent (e.g., isopropanol in hexane).
Compound Crashes Out on the Column Poor solubility of the compound in the mobile phase.Dissolve the sample in a minimal amount of a stronger solvent before loading. Dry loading the sample onto silica gel can also prevent this issue.
Recrystallization
Problem Possible Cause Solution
No Crystal Formation Solution is too dilute.Concentrate the solution by slowly evaporating the solvent.
Inappropriate solvent system.Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.
Oily Precipitate Forms Instead of Crystals The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
Impurities are preventing crystallization.Try to purify the material further by another method (e.g., flash chromatography) before attempting recrystallization.
Low Recovery of Purified Isomer The desired isomer has significant solubility in the cold solvent.Minimize the amount of solvent used. Ensure the solution is sufficiently cooled to maximize precipitation.
Poor Diastereomeric Enrichment The diastereomers have very similar solubilities in the chosen solvent system.Experiment with different solvent systems. Sometimes a mixture of solvents can provide better selectivity. Seeding the solution with a pure crystal of the desired isomer can sometimes help.

Experimental Protocols

Preparative HPLC Method Development (Starting Point)

This protocol provides a starting point for developing a preparative HPLC method for the separation of 5,6-diphenyl-2-morpholinone diastereomers. Optimization will likely be required.

1. Column Selection:

  • Start with a normal-phase silica gel column for initial screening.

  • For higher selectivity, screen polysaccharide-based chiral stationary phases such as those derived from cellulose or amylose (e.g., Chiralpak® IA, IC, ID, etc.).

2. Mobile Phase Selection:

  • Normal Phase: Start with a mobile phase of n-hexane and isopropanol (IPA). A typical starting gradient might be from 95:5 (Hexane:IPA) to 80:20 over 20-30 minutes.

  • Chiral Stationary Phase: Consult the column manufacturer's guidelines. Typical mobile phases are mixtures of hexane/ethanol or hexane/isopropanol.

3. Instrumentation and Parameters:

Parameter Starting Recommendation
Flow Rate 10-20 mL/min (for a typical 20 mm ID preparative column)
Column Temperature Ambient (or slightly elevated, e.g., 30-40 °C, to improve efficiency)
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm)
Injection Volume Dependent on column size and sample concentration. Start with a small injection to assess the separation before scaling up.

4. Data Collection and Analysis:

  • Collect fractions and analyze their purity by analytical HPLC or NMR.

  • Based on the results, optimize the mobile phase composition, gradient slope, and flow rate to maximize resolution and throughput.

Recrystallization Protocol (General Procedure)

This is a general procedure for fractional crystallization that can be adapted for the purification of 5,6-diphenyl-2-morpholinone diastereomers.

1. Solvent Screening:

  • In small test tubes, test the solubility of the diastereomeric mixture in a range of solvents (e.g., ethyl acetate, acetone, methanol, ethanol, dichloromethane, toluene, and mixtures thereof) at room temperature and at boiling.

  • A suitable solvent will show poor solubility at room temperature and good solubility at boiling.

2. Recrystallization Procedure:

  • Dissolve the crude diastereomeric mixture in a minimal amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired pure isomer.

  • Once the solution has reached room temperature, cool it further in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

3. Purity Analysis:

  • Analyze the diastereomeric purity of the crystals and the mother liquor by analytical HPLC or NMR.

  • If the desired purity has not been achieved, a second recrystallization may be necessary.

Data Presentation

Summarize your purification results in tables to easily compare different conditions and outcomes.

Table 1: HPLC Method Development Summary

Run # Column Mobile Phase Flow Rate (mL/min) Resolution (Rs) between Diastereomers Notes
1Silica Gel (250x20mm)90:10 Hexane:IPA150.8Poor separation.
2Chiralpak IA (250x20mm)85:15 Hexane:Ethanol101.6Baseline separation achieved.
..................

Table 2: Recrystallization Optimization Summary

Experiment # Solvent System Starting Mass (g) Crystal Mass (g) Diastereomeric Purity of Crystals (%) Recovery of Desired Isomer (%)
1Ethyl Acetate5.02.18542
2Acetone/Water (9:1)5.01.59530
..................

Visualizations

Experimental Workflow for Diastereomer Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Mixture of 5,6-diphenyl-2-morpholinone Diastereomers purification_choice Choose Purification Method synthesis->purification_choice chromatography Chromatography (HPLC / Flash) purification_choice->chromatography Chromatographic Separation recrystallization Fractional Recrystallization purification_choice->recrystallization Crystallization Method analysis Analyze Purity (Analytical HPLC / NMR) chromatography->analysis recrystallization->analysis purity_check Desired Purity Achieved? analysis->purity_check pure_product Pure (5S,6R) Isomer purity_check->pure_product Yes further_purification Further Purification Required purity_check->further_purification No further_purification->purification_choice

Caption: A general workflow for the purification and analysis of this compound isomers.

Troubleshooting Logic for Poor Chromatographic Resolution

troubleshooting_workflow start Poor Resolution of Diastereomers check_method Is this an established method for this compound? start->check_method optimize_mobile_phase Optimize Mobile Phase - Adjust solvent ratio - Try different modifiers check_method->optimize_mobile_phase No / Needs Improvement check_parameters Review Operating Parameters check_method->check_parameters Yes change_stationary_phase Change Stationary Phase - Screen different columns (e.g., other normal phases, chiral columns) optimize_mobile_phase->change_stationary_phase No Improvement success Improved Resolution optimize_mobile_phase->success Improvement change_stationary_phase->success lower_flow_rate Decrease Flow Rate check_parameters->lower_flow_rate adjust_temp Adjust Column Temperature check_parameters->adjust_temp check_loading Check Sample Load check_parameters->check_loading lower_flow_rate->success adjust_temp->success reduce_load Reduce Injection Volume or Concentration check_loading->reduce_load Overloaded reduce_load->success

Caption: A troubleshooting flowchart for addressing poor resolution in the chromatographic separation of diastereomers.

References

Technical Support Center: Asymmetric Alkylation with Diphenylmorpholinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions in asymmetric alkylation using the (3S,5S)- or (3R,5R)-2,6-diphenylmorpholin-4-one chiral auxiliary.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of N-acylated diphenylmorpholinone derivatives.

Q1: Why is my diastereoselectivity lower than expected?

Low diastereoselectivity is a frequent issue and can be attributed to several factors. A systematic investigation of the following parameters is recommended.

  • Enolate Geometry: The formation of a specific (Z)-enolate is crucial for high stereocontrol. Incomplete enolate formation can lead to side reactions and a lower diastereomeric ratio (d.r.).[1]

    • Solution: Ensure the use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to promote complete and irreversible deprotonation, which favors a single enolate geometry.[1]

  • Reaction Temperature: Temperature control is critical for maximizing the energy difference between the diastereomeric transition states.

    • Solution: Maintain a low reaction temperature, typically -78 °C, throughout the enolate formation and alkylation steps.[2] Higher temperatures can lead to a decrease in selectivity.[2]

  • Base Selection: The choice of base is pivotal for efficient enolate formation.

    • Solution: Use strong, non-nucleophilic bases such as LDA or NaHMDS. Weaker or less hindered bases can result in an equilibrium between the starting material and the enolate, or the formation of mixed enolate geometries, both of which erode diastereoselectivity.[1]

  • Solvent: The solvent can influence the aggregation and reactivity of the lithium enolate.[2][3]

    • Solution: Anhydrous Tetrahydrofuran (THF) is the most common and effective solvent for these reactions as it solvates the lithium cation, leading to a more defined and rigid transition state.[2]

  • Moisture: Trace amounts of water can quench the enolate, leading to reduced yields and selectivity.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).

Q2: I'm observing a significant amount of unreacted starting material. What could be the cause?

Incomplete conversion can stem from issues with either the deprotonation or the alkylation step.

  • Inefficient Deprotonation: The base may not be active enough to fully deprotonate the N-acyl imide.

    • Solution: Check the quality and concentration of your base. If using LDA, it is often best to prepare it fresh or titrate it before use. Ensure the correct stoichiometry of the base is used (typically 1.05 - 1.1 equivalents).

  • Poor Electrophile Reactivity: The alkylating agent (electrophile) may be insufficiently reactive.

    • Solution: For less reactive electrophiles like alkyl chlorides, consider converting them to the more reactive iodides via Finkelstein reaction. The addition of LiCl can sometimes promote faster and cleaner reactions.[4]

  • Steric Hindrance: Significant steric bulk on either the acyl group or the electrophile can slow down the reaction.

    • Solution: Increase the reaction time or slightly increase the temperature after the initial addition at -78 °C (e.g., allow to warm to -40 °C), but be aware this may negatively impact diastereoselectivity.

Q3: An unexpected byproduct has appeared in my analysis. How can I identify it?

The appearance of byproducts is often linked to specific side reactions.

  • Possible N-Alkylation: While C-alkylation is desired, alkylation on the morpholinone nitrogen can sometimes occur, especially if the enolate is not formed cleanly.

    • Identification: This byproduct will have the same mass as the desired C-alkylated product but different spectroscopic (NMR) signatures.

    • Solution: Ensure complete enolate formation at low temperatures with a suitable base to favor C-alkylation.

  • Possible O-Alkylation: Formation of the silyl enol ether or other O-alkylated species is another potential side reaction, though less common with alkyl halides.

    • Identification: Look for characteristic shifts in the ¹³C NMR for an enol ether carbon.

    • Solution: This is generally minimized by using highly reactive carbon electrophiles under standard conditions.

  • Product Epimerization: The product's stereocenter could epimerize if the work-up conditions are not carefully controlled.

    • Solution: Use a buffered aqueous quench (e.g., saturated ammonium chloride solution) and avoid exposure to strongly acidic or basic conditions during work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for forming the enolate?

Strong, non-nucleophilic, sterically hindered bases are optimal. Lithium diisopropylamide (LDA) and sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) are the most commonly used and reliable bases for this transformation. They ensure rapid and complete deprotonation to form the desired (Z)-enolate.[1]

Q2: How do different reaction parameters affect diastereoselectivity?

Several factors influence the stereochemical outcome. The table below summarizes the general effects of key parameters.

ParameterCondition for High d.r.Rationale
Temperature Low (-78 °C)Maximizes kinetic control and the energy difference between diastereomeric transition states.[2]
Base Strong, hindered (e.g., LDA)Promotes irreversible formation of a single (Z)-enolate geometry.[1]
Solvent Coordinating (e.g., THF)Creates a more defined and rigid chelated transition state.[2]
Additives LiCl (optional)Can break up enolate aggregates, leading to a more reactive species and cleaner reaction.[3]

Q3: Can the diphenylmorpholinone auxiliary be recovered and reused?

Yes, one of the advantages of this auxiliary is its recoverability. After the alkylated product is obtained, the auxiliary is typically cleaved off. For instance, reductive cleavage with LiBH₄ liberates the desired primary alcohol and the intact diphenylmorpholinone auxiliary.[5] The auxiliary can then be recovered, typically by extraction from the aqueous layer after basification, and purified for reuse.[5]

Experimental Protocols

Prototypical Protocol for Diastereoselective Alkylation

This protocol is a general guideline for the alkylation of an N-acyl diphenylmorpholinone auxiliary.

  • Preparation: Under an inert atmosphere (Argon), add a solution of the N-acyl diphenylmorpholinone (1.0 equiv.) in anhydrous THF to a flame-dried, three-necked flask.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA or NaHMDS (1.05 equiv.) dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[1]

  • Alkylation: Slowly add the electrophile (1.1 - 1.2 equiv.) to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

  • Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.[1] Allow the mixture to warm to room temperature.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the major diastereomer from the minor one and any side products.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A N-Acyl Diphenylmorpholinone B (Z)-Lithium Enolate (Chelated) A->B Base (LDA) THF, -78°C E N-Alkylated Byproduct A->E Incomplete Enolization + R-X C Desired C-Alkylated Product (High d.r.) B->C Electrophile (R-X) -78°C F O-Alkylated Byproduct B->F Silyl Halide, etc. G Starting Material (Quenched Enolate) B->G Trace H₂O D Epimerization (Low d.r. Product) C->D Harsh Workup (Acid/Base)

Caption: Desired alkylation pathway and common side reactions.

Troubleshooting Workflow for Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Check_Temp Is reaction temperature strictly maintained at -78°C? Start->Check_Temp Check_Base Is the base (LDA/NaHMDS) active and used in correct stoichiometry? Check_Temp->Check_Base Yes Action_Temp Action: Improve cooling bath and monitoring. Check_Temp->Action_Temp No Check_Moisture Are glassware and reagents scrupulously dry? Check_Base->Check_Moisture Yes Action_Base Action: Titrate or use fresh base. Verify stoichiometry. Check_Base->Action_Base No End_Good Problem Solved: High d.r. Achieved Check_Moisture->End_Good Yes Action_Moisture Action: Flame-dry glassware. Use anhydrous solvents. Check_Moisture->Action_Moisture No Action_Temp->Check_Base Action_Base->Check_Moisture Action_Moisture->End_Good

Caption: A logical workflow for troubleshooting low diastereoselectivity.

References

Technical Support Center: Optimization of Reaction Conditions for (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (5S,6R)-5,6-diphenyl-2-morpholinone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-alkylation of a chiral amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol, with an appropriate two-carbon electrophile, such as ethyl bromoacetate. The second step is an intramolecular cyclization of the resulting amino ester intermediate to form the desired morpholinone ring. The stereochemistry of the final product is dictated by the starting amino alcohol.

Q2: Which starting materials are crucial for the synthesis?

The key chiral precursor is (1R,2S)-2-amino-1,2-diphenylethanol. The quality and enantiomeric purity of this starting material are critical for achieving high diastereoselectivity in the final product. Ethyl bromoacetate is a common reagent for the N-alkylation step.

Q3: What are the critical parameters to control for optimal yield and purity?

Key parameters to optimize include the choice of base and solvent for both the N-alkylation and cyclization steps, reaction temperature, and reaction time. The stoichiometry of the reactants, particularly the base, can significantly impact the reaction outcome by influencing the rate of both N-alkylation and potential side reactions.

Q4: How can the diastereomeric purity of the final product be determined?

The diastereomeric purity of this compound can be assessed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Specific NMR techniques, like Nuclear Overhauser Effect (NOE) experiments, can help in determining the relative stereochemistry of the phenyl groups.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: N-alkylation of (1R,2S)-2-amino-1,2-diphenylethanol

  • In a round-bottom flask, dissolve (1R,2S)-2-amino-1,2-diphenylethanol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5-2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.1 eq.) dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxy-1,2-diphenylethyl)glycine ethyl ester.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amino ester from Step 1 in a suitable solvent (e.g., toluene or THF).

  • Add a base to facilitate the cyclization (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 eq.).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) for 4-8 hours.

  • Monitor the formation of the morpholinone by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Data Presentation

Table 1: Optimization of N-Alkylation Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
1K₂CO₃Acetonitrile252465
2DIPEADMF252472
3NaHTHF0 to 251255
4K₂CO₃Acetonitrile501278

Note: Yields are hypothetical and for illustrative purposes to guide optimization.

Table 2: Optimization of Cyclization Reaction Conditions

EntryBaseSolventTemperature (°C)Time (h)Yield of this compound (%)
1NaOEtToluene110680
2t-BuOKTHF65875
3NaHToluene110485
4NaOMeMethanol651260

Note: Yields are hypothetical and for illustrative purposes to guide optimization.

Troubleshooting Guides

Issue 1: Low Yield of the N-Alkylated Product

Caption: Troubleshooting workflow for low yield in N-alkylation.

Issue 2: Low Diastereoselectivity in the Final Product

Caption: Troubleshooting low diastereoselectivity.

Issue 3: Incomplete Cyclization

Caption: Troubleshooting incomplete cyclization.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization A Mix (1R,2S)-2-amino-1,2-diphenylethanol, Base, and Solvent B Add Ethyl Bromoacetate at 0°C A->B C React at Room Temperature (12-24h) B->C D Work-up and Isolation of Crude Amino Ester C->D E Dissolve Crude Amino Ester in Solvent with Base D->E Crude Intermediate F Heat to Reflux (4-8h) E->F G Work-up and Extraction F->G H Purification (Chromatography/Recrystallization) G->H I Final Product: This compound H->I Pure Product

Caption: General experimental workflow for synthesis.

Overcoming low diastereoselectivity in morpholinone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low diastereoselectivity in morpholinone reactions.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments in a question-and-answer format.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most critical initial parameters to investigate?

Answer: Low diastereoselectivity can often be traced back to several key factors. The first parameters to scrutinize are:

  • Reaction Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature, for instance to -78 °C, generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1] Conversely, higher temperatures can provide sufficient energy to overcome this small energy difference, resulting in a loss of selectivity.[1]

  • Choice of Lewis Acid or Catalyst: The catalyst or Lewis acid is pivotal. In reactions involving chiral auxiliaries, the Lewis acid coordinates to the substrate, locking it into a conformation that promotes facial selectivity.[1] Different Lewis acids possess varying steric bulk and coordination strengths, which can significantly influence the diastereomeric ratio (d.r.).[1] Similarly, in catalytic reactions, the choice of the chiral catalyst system (e.g., metal and ligand combination) is the most critical factor determining the stereochemical outcome.[2]

  • Solvent System: The solvent can profoundly affect stereoselectivity by influencing the conformation of the substrate-catalyst complex and the solvation of the transition states.[1] It is advisable to screen a range of solvents with varying polarities and coordinating abilities.[2]

  • Purity of Starting Materials: Ensure the high purity of all reagents, especially the chiral auxiliary or substrate. The presence of even small amounts of other stereoisomers in the starting material will directly and negatively impact the final stereochemical outcome.[1]

Question 2: I'm using a chiral auxiliary, but the diastereoselectivity is still poor. How can I optimize the reaction?

Answer: When a chiral auxiliary, such as pseudoephedrine or (-)-isopulegol, fails to induce high diastereoselectivity, optimization should focus on enhancing the auxiliary's directing effect.[1][3][4]

  • Screen Lewis Acids: The interaction between the chiral auxiliary and the Lewis acid is crucial for establishing a rigid, stereochemically biased transition state. It is highly recommended to screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your specific substrate and reaction.[1]

  • Adjust Temperature: As a rule, lower temperatures favor higher selectivity. Perform the reaction at progressively lower temperatures (e.g., -40 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[1]

  • Vary the Solvent: The solvent choice can alter the conformation of the key intermediates. Experiment with a range of anhydrous solvents, from non-coordinating (e.g., dichloromethane, toluene) to coordinating (e.g., THF), to identify a system that enhances facial discrimination.[1][2]

Question 3: My catalytic asymmetric reaction is not selective. What factors related to the catalyst should I examine?

Answer: In catalytic asymmetric syntheses, such as the hydrogenation of an enamine precursor, several catalyst-related factors are paramount:[2]

  • Catalyst/Ligand Combination: The choice of the chiral ligand is the most critical factor. Small changes to the ligand's structure can lead to vastly different diastereomeric ratios.[2] It is often necessary to screen a library of chiral ligands (e.g., various phosphine ligands for a rhodium catalyst) to identify the most effective one for a particular substrate.[2][5]

  • Catalyst Loading: While less common for selectivity issues, ensuring the correct catalyst loading is important for overall reaction efficiency.

  • Catalyst Poisoning: Ensure that all reagents and the substrate are of high purity. Trace impurities can act as catalyst poisons, inhibiting or altering the catalytic cycle and potentially reducing selectivity.[2]

Question 4: In addition to poor selectivity, my reaction has a very low yield. What are the likely causes?

Answer: Low yields can be interconnected with poor selectivity or be a separate issue. Key areas to troubleshoot include:

  • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Moisture can quench Lewis acids, organometallic reagents, and other sensitive species, halting the reaction.[1]

  • Reagent Stoichiometry: Carefully optimize the stoichiometry of the reagents. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess could lead to side reactions.[1]

  • Reaction Time and Temperature: Monitor the reaction progress (e.g., by TLC or LC-MS). Prolonged reaction times or elevated temperatures can lead to the decomposition of the product or starting materials, or the formation of byproducts.[1]

  • Purification Process: The purification step itself can be a source of yield loss, particularly if the diastereomers are difficult to separate by standard methods like column chromatography.[1]

Question 5: Can additives be used to improve the diastereomeric ratio?

Answer: Yes, salt additives can have a significant impact on both yield and diastereoselectivity. For example, in certain lithiation/1,2-addition sequences, the addition of lithium bromide (LiBr) has been shown to dramatically improve the diastereomeric ratio, in some cases even reversing the selectivity to favor the desired isomer.[6][7] This effect is often attributed to the additive's ability to influence the geometry and aggregation state of lithium intermediates or to chelate with the substrate, thereby directing the approach of the nucleophile.[6]

Frequently Asked Questions (FAQs)

Q1: What is diastereoselectivity and why is it crucial in the synthesis of morpholinones? Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This property is critical in medicinal chemistry and drug development because different diastereomers of a compound can have vastly different biological activities.[8][9] One isomer may be a potent therapeutic agent, while another could be inactive or even toxic. Since morpholinones are important pharmacophores found in many biologically active compounds, controlling diastereoselectivity is essential for synthesizing the specific, desired stereoisomer.[10][11]

Q2: What are the fundamental strategies for achieving high diastereoselectivity in morpholinone synthesis? There are three primary strategies:

  • Substrate Control (Chiral Pool Synthesis): This approach uses an enantiomerically pure starting material, such as a chiral amino alcohol, to direct the stereochemistry of newly formed chiral centers.[12]

  • Auxiliary Control (Chiral Auxiliaries): A chiral auxiliary is a temporary, enantiopure group that is attached to the substrate. It directs the stereoselective formation of a new stereocenter and is subsequently removed.[2][8] Examples include pseudoephedrine and (-)-isopulegol.[1][3]

  • Reagent/Catalyst Control (Asymmetric Catalysis): A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or a chiral organocatalyst like a Brønsted acid) is used to create a chiral environment that favors the formation of one diastereomer.[5][8][13]

Q3: How is the diastereomeric ratio (d.r.) of a reaction product determined? The diastereomeric ratio is typically determined using analytical techniques that can distinguish between the different diastereomers. The most common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to specific, non-overlapping protons of each diastereomer in the ¹H NMR spectrum, the ratio can be calculated.

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (for enantiomers) or a standard stationary phase (for diastereomers), the different isomers can be separated, and their relative concentrations can be determined from the peak areas in the chromatogram.[2]

Data Presentation

The following tables summarize how key experimental variables can influence the diastereoselectivity of morpholinone reactions. Data is representative and intended to illustrate trends.

Table 1: Effect of Lewis Acid on a Model Aldol Reaction (Based on principles described in reference[1])

EntryLewis Acid (1.1 eq)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1BF₃·OEt₂DCM-783:1
2Et₂AlClDCM-785:1
3SnCl₄DCM-7810:1
4TiCl₄DCM-78>15:1

Table 2: Influence of Reaction Temperature (Based on principles described in references[1][2])

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1Chiral Catalyst AToluene25 (Room Temp)2:1
2Chiral Catalyst AToluene06:1
3Chiral Catalyst AToluene-4012:1
4Chiral Catalyst AToluene-78>20:1

Table 3: Impact of Salt Additives on a 1,2-Addition Reaction (Based on data and principles from references[6][7][14])

EntryBaseAdditive (1.0 eq)SolventDiastereomeric Ratio (1a:1b)
1LDANoneTHF0.9:1.0
2LDALiBrTHF2.0:1.0
3LDAMgBr₂·OEt₂THF0.9:1.0

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction Using a (-)-Isopulegol Chiral Auxiliary This protocol is adapted from methodologies that use chiral auxiliaries to control stereochemistry.[1]

  • Preparation: To a solution of the (-)-isopulegol-derived ester (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, argon-purged flask, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise to the stirred solution. Stir the resulting mixture for 30 minutes at -78 °C.

  • Nucleophile Addition: In a separate flask, prepare the silyl enol ether of the desired ketone (1.5 eq). Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir the reaction for 4 hours at -78 °C, monitoring by TLC.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR or HPLC analysis.[2]

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine This protocol is based on established methods for asymmetric hydrogenation using rhodium catalysts.[2][5]

  • Catalyst Preparation: In a glovebox, charge a vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., a Josiphos-type ligand). Add an appropriate degassed solvent (e.g., methanol, THF) and stir to form the active catalyst.

  • Reaction Setup: In a separate hydrogenation vessel, dissolve the dehydromorpholine substrate (1.0 eq) in the same degassed solvent.

  • Catalysis: Transfer the catalyst solution to the hydrogenation vessel via cannula.

  • Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to the desired pressure (optimization may be required).[2] Stir the reaction at a controlled temperature (e.g., room temperature) until the starting material is consumed (monitor by LC-MS or GC).

  • Workup: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product via column chromatography. Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Troubleshooting_Workflow start Low Diastereoselectivity Observed purity Check Purity of Starting Materials start->purity temp Optimize Reaction Temperature start->temp solvent Screen Different Solvents start->solvent catalyst Optimize Catalyst System (Lewis Acid / Ligand) start->catalyst additives Investigate Additives start->additives purity_sol Recrystallize or Purify Chiral Auxiliary / Substrate purity->purity_sol temp_sol Lower Temperature (e.g., to -78 °C) temp->temp_sol solvent_sol Test Polar, Non-polar, & Coordinating Solvents solvent->solvent_sol catalyst_sol Screen Library of Ligands or different Lewis Acids catalyst->catalyst_sol additives_sol Test Salt Additives (e.g., LiBr) additives->additives_sol end_node Improved Diastereoselectivity purity_sol->end_node temp_sol->end_node solvent_sol->end_node catalyst_sol->end_node additives_sol->end_node

Influencing_Factors center Diastereoselectivity sub Substrate Control center->sub reagent Reagent / Catalyst Control center->reagent env Reaction Conditions center->env aux Chiral Auxiliary sub->aux pool Chiral Pool (Starting Material) sub->pool cat Chiral Catalyst reagent->cat la Lewis Acid reagent->la add Additives (Salts) reagent->add temp Temperature env->temp sol Solvent env->sol press Pressure (for Hydrogenation) env->press

Optimization_Workflow A 1. Establish Baseline Reaction B 2. Systematically Vary One Parameter (Temp, Solvent, Catalyst) A->B C 3. Analyze d.r. (NMR / HPLC) B->C D 4. Identify Improved Conditions C->D D->B Iterate E 5. Combine Optimized Parameters D->E F 6. Confirm & Scale-Up E->F

References

Technical Support Center: (5S,6R)-5,6-diphenyl-2-morpholinone Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of the (5S,6R)-5,6-diphenyl-2-morpholinone chiral auxiliary.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of the this compound auxiliary from N-acylated products.

Issue 1: Incomplete or Slow Auxiliary Cleavage

  • Potential Cause: The steric hindrance provided by the two phenyl groups on the auxiliary can make nucleophilic attack at the acyl carbonyl challenging, leading to sluggish or incomplete reactions.

  • Solutions:

    • Increase Reaction Temperature: For hydrolytic methods, increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for potential side reactions or product degradation.

    • Use a More Potent Nucleophile: For ester or amide products, standard hydrolysis with lithium hydroxide (LiOH) may be slow. The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), can be more effective for hindered systems.

    • Switch Cleavage Method: If hydrolytic methods are unsuccessful, consider a reductive cleavage approach using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This is particularly useful for converting the acylated auxiliary to the corresponding alcohol or amine.

    • Alternative: Oxidative Cleavage: For certain substrates, oxidative cleavage methods can be employed. A patented method describes the oxidative ring-opening of morpholine derivatives using visible light, offering a milder alternative to harsh hydrolytic or reductive conditions.[1]

Issue 2: Epimerization of the α-Carbon

  • Potential Cause: The stereocenter alpha to the carbonyl group is susceptible to racemization or epimerization under harsh basic or acidic conditions, especially if the reaction is prolonged or heated.

  • Solutions:

    • Milder Reaction Conditions: Employ lower temperatures and shorter reaction times whenever possible. Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long exposure to harsh conditions.

    • Use of Lewis Acids: In some cases, Lewis acid-mediated hydrolysis can be milder than strong Brønsted acids or bases.

    • Reductive Cleavage: Reductive cleavage methods are often performed under neutral or acidic conditions that are less prone to causing epimerization compared to strong bases.

Issue 3: Low Recovery of the Desired Product

  • Potential Cause: The desired product may be water-soluble, leading to losses during aqueous work-up. Alternatively, the product might be unstable under the cleavage conditions.

  • Solutions:

    • Optimize Work-up Procedure: If your product is polar, saturate the aqueous layer with sodium chloride before extraction to decrease its solubility. Use a continuous liquid-liquid extractor for highly water-soluble products.

    • Protecting Groups: If the product contains sensitive functional groups, consider if they need to be protected prior to auxiliary cleavage.

    • Screen Different Cleavage Methods: A different cleavage method might be more compatible with the stability of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

A1: The most common methods for removing this auxiliary fall into three main categories:

  • Hydrolytic Cleavage: This involves the use of a base (e.g., LiOH, NaOH) or acid to hydrolyze the amide bond, yielding the carboxylic acid. For hindered systems, LiOH/H₂O₂ is often more effective.

  • Reductive Cleavage: This method employs a reducing agent like LiAlH₄ to reduce the amide to an alcohol or an amine, depending on the substrate.

  • Oxidative Cleavage: Newer methods are emerging that utilize oxidative conditions, such as visible light-mediated ring opening, to remove the auxiliary under milder conditions.[1]

Q2: How can I recover the chiral auxiliary after cleavage?

A2: The this compound auxiliary can often be recovered during the work-up. After cleavage, the auxiliary is typically in the aqueous layer (if a basic or acidic work-up is used) or can be separated from the desired product by chromatography.

Q3: What should I do if I observe multiple spots on my TLC plate after the cleavage reaction?

A3: Multiple spots could indicate incomplete reaction, product degradation, or the presence of side products. It is recommended to first try to identify the major spots (starting material, product, and auxiliary) by co-spotting with authentic samples if available. If the reaction is incomplete, refer to the troubleshooting guide for improving the cleavage. If side products are observed, a milder cleavage method or different reaction conditions may be necessary.

Q4: Can I use transesterification to remove the auxiliary?

A4: Transesterification is a viable method if you wish to convert the N-acyl morpholinone directly to an ester. This can be achieved using an alcohol in the presence of a suitable acid or base catalyst. The bulky nature of the auxiliary might require forcing conditions.

Experimental Protocols

Protocol 1: Hydrolytic Cleavage using Lithium Hydroperoxide (LiOH/H₂O₂)

  • Dissolve the N-acyl-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained.

  • Adjust the pH of the solution with an appropriate acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The chiral auxiliary can often be recovered from the aqueous layer.

Protocol 2: Reductive Cleavage using Lithium Aluminum Hydride (LiAlH₄)

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0-4.0 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the N-acyl-(5S,6R)-5,6-diphenyl-2-morpholinone (1.0 equiv) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Refluxing may be necessary for highly hindered substrates.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude product, which can then be purified by chromatography.

Data Presentation

Table 1: Comparison of Cleavage Methods for a Hypothetical N-Acylated this compound

Cleavage MethodReagentsTemperature (°C)Time (h)Yield of Product (%)Diastereomeric Excess (%)Notes
HydrolyticLiOH, H₂O, THF251275>98May be slow for very hindered substrates.
HydrolyticNaOH, H₂O/MeOH8068095Risk of epimerization at elevated temperatures.
ReductiveLiAlH₄, THF25490>98Product is the corresponding alcohol/amine.
OxidativeVisible light, O₂252465>98Milder conditions, but may not be universally applicable.[1]

Note: The data in this table is illustrative and will vary depending on the specific substrate.

Visualizations

experimental_workflow cluster_start Starting Material cluster_cleavage Auxiliary Removal cluster_workup Work-up & Purification cluster_end Final Products start N-Acyl-(5S,6R)-5,6-diphenyl-2-morpholinone hydrolytic Hydrolytic Cleavage (e.g., LiOH/H₂O₂) start->hydrolytic reductive Reductive Cleavage (e.g., LiAlH₄) start->reductive oxidative Oxidative Cleavage (e.g., Visible Light) start->oxidative workup Aqueous Work-up hydrolytic->workup reductive->workup oxidative->workup chromatography Chromatography workup->chromatography auxiliary Recovered Auxiliary workup->auxiliary product Desired Chiral Product chromatography->product

Caption: Experimental workflow for the removal of the chiral auxiliary.

troubleshooting_logic cluster_solutions Potential Solutions cluster_epimerization_solutions Potential Solutions cluster_yield_solutions Potential Solutions start Incomplete Cleavage? increase_temp Increase Temperature start->increase_temp Yes stronger_reagent Use Stronger Reagent start->stronger_reagent Yes change_method Change Cleavage Method start->change_method Yes low_yield Low Product Yield? start->low_yield No epimerization Epimerization Observed? increase_temp->epimerization milder_conditions Use Milder Conditions epimerization->milder_conditions Yes reductive_cleavage Switch to Reductive Cleavage epimerization->reductive_cleavage Yes epimerization->low_yield No optimize_workup Optimize Work-up low_yield->optimize_workup Yes check_stability Check Product Stability low_yield->check_stability Yes

Caption: Troubleshooting logic for auxiliary removal.

References

Stability of (5S,6R)-5,6-diphenyl-2-morpholinone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5S,6R)-5,6-diphenyl-2-morpholinone, focusing on its stability under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work involving the acidic stability of this compound.

Issue/Observation Potential Cause Recommended Action
Rapid disappearance of the parent compound in acidic solution. The morpholinone ring is susceptible to acid-catalyzed hydrolysis.1. Confirm Degradation: Use a stability-indicating analytical method, such as HPLC, to confirm the decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products. 2. pH Adjustment: If the experimental conditions allow, consider performing the reaction in a less acidic medium or at a lower temperature to slow down the degradation rate.
Appearance of multiple new peaks in the chromatogram. Acid hydrolysis may lead to the formation of several degradation products through different pathways.1. Characterize Degradants: Utilize hyphenated techniques like LC-MS to obtain the molecular weights of the degradation products. For structural elucidation, isolation of the major degradants followed by NMR analysis may be necessary.[1][2] 2. Forced Degradation Study: Conduct a systematic forced degradation study under various acidic conditions (e.g., different pH levels, temperatures) to understand the degradation profile.[1]
Inconsistent results between experimental repeats. This could be due to variations in experimental parameters such as acid concentration, temperature, or reaction time. It could also stem from the presence of trace metal ions that can catalyze degradation.1. Standardize Protocol: Ensure all experimental parameters are tightly controlled. Use calibrated equipment. 2. Use of Chelating Agents: If metal-catalyzed degradation is suspected, consider the addition of a chelating agent like EDTA, although its effect should be validated as it can sometimes accelerate degradation.
Difficulty in achieving mass balance in the analytical method. Some degradation products may not be detectable by the current analytical method (e.g., lack a chromophore for UV detection). Alternatively, highly volatile or insoluble degradation products may have formed.1. Method Optimization: Adjust the HPLC method parameters (e.g., gradient, wavelength) to improve the separation and detection of all components.[3] 2. Use of a Universal Detector: Employ a mass spectrometer (MS) or a charged aerosol detector (CAD) which do not rely on a chromophore for detection.[4] 3. Headspace GC: If volatile degradants are suspected, consider using headspace gas chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the morpholinone ring in this compound under acidic conditions?

Q2: What are the likely degradation pathways for this compound in an acidic medium?

A2: The primary degradation pathway is expected to be the acid-catalyzed hydrolysis of the lactam (amide) bond within the morpholinone ring. This would lead to the opening of the ring to form an amino acid derivative. Other potential pathways could involve reactions at the diphenyl-substituted positions, although the lactam hydrolysis is generally the more facile process under acidic conditions. The general degradation of morpholine rings can also proceed via C-N bond cleavage.[8]

Q3: What analytical methods are recommended for studying the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary choice for separating the parent compound from its degradation products.[3][9] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of degradation products by providing molecular weight information.[1][2][4] For complete structural elucidation of unknown degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is often required.[2]

Q4: How can I perform a forced degradation study to assess the acidic stability of this compound?

A4: A forced degradation study under acidic conditions should be conducted as part of stress testing.[3][10] A typical protocol involves dissolving the compound in a solution of a specific acid (e.g., 0.1 M HCl) and monitoring the degradation over time at a controlled temperature (e.g., 60 °C). Samples are taken at various time points and analyzed by a stability-indicating HPLC method. The study should aim for 5-20% degradation of the active pharmaceutical ingredient.[1]

Experimental Protocols

Protocol 1: Acidic Stability Assessment by HPLC

Objective: To evaluate the stability of this compound in an acidic solution.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. This is your t=0 sample.

  • Incubation: Place the flask in a water bath set to a specific temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching (Optional): If the degradation is rapid, it may be necessary to neutralize the aliquots with a suitable base to stop the reaction before analysis.

  • HPLC Analysis: Analyze each sample by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the potential degradation products of this compound under acidic stress.

Materials:

  • Stressed sample from Protocol 1 showing significant degradation.

  • LC-MS system (HPLC coupled to a mass spectrometer).

Procedure:

  • Sample Injection: Inject the stressed sample into the LC-MS system.

  • Chromatographic Separation: Use the same HPLC method as in Protocol 1 to separate the components.

  • Mass Spectrometry Analysis: As each component elutes from the column, the mass spectrometer will acquire its mass spectrum.

  • Data Interpretation:

    • Determine the molecular weight of the parent compound and each degradation product from their respective mass spectra.

    • If using a high-resolution mass spectrometer, determine the elemental composition of the degradation products.

    • If the system has MS/MS capability, perform fragmentation analysis to gain structural information about the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_results Results start Start prep_stock Prepare Stock Solution (1 mg/mL in ACN) start->prep_stock prep_sample Prepare Acidic Sample (0.1 mg/mL in 0.1 M HCl) prep_stock->prep_sample incubate Incubate at 60°C prep_sample->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS Analysis sampling->lcms stability_profile Stability Profile hplc->stability_profile data_analysis Data Interpretation lcms->data_analysis degradation_products Identified Degradation Products data_analysis->degradation_products

Caption: Experimental workflow for acidic stability testing.

degradation_pathway parent This compound intermediate Protonated Intermediate parent->intermediate H+ (Acid Catalyst) other_products Other Potential Degradation Products parent->other_products Alternative Pathways product Ring-Opened Amino Acid (Hydrolysis Product) intermediate->product H2O (Nucleophilic Attack)

Caption: Hypothetical acid-catalyzed degradation pathway.

References

Troubleshooting guide for reactions using chiral morpholinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using chiral morpholinones in asymmetric synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation Reactions

Q: My alkylation reaction using a chiral morpholinone auxiliary is resulting in a low diastereomeric ratio (dr). What are the potential causes and how can I improve the stereoselectivity?

A: Low diastereoselectivity in the alkylation of chiral morpholinone-based enolates is a common issue that can often be addressed by carefully controlling the reaction conditions. The key is to favor the formation of a single, conformationally rigid chelated enolate, which will then be approached by the electrophile from the less hindered face.

Troubleshooting Steps:

  • Choice of Base and Enolate Formation: The base used for deprotonation plays a critical role in determining the geometry of the resulting enolate. The choice of base can significantly influence the regioselectivity of enolate formation, which in turn affects the final product. For optimal diastereoselectivity, a strong, non-nucleophilic base that promotes the formation of a specific enolate isomer is preferred.

    • Recommendation: Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used to generate rigid (Z)-enolates through chelation with the lithium or sodium cation. This chelation helps to lock the conformation of the morpholinone auxiliary, leading to a more predictable stereochemical outcome.

  • Reaction Temperature: Temperature control is crucial. Lower temperatures generally enhance selectivity by minimizing side reactions and preventing equilibration between diastereomeric transition states.

    • Recommendation: Perform the enolate formation and alkylation at low temperatures, typically between -78 °C and -40 °C.

  • Solvent Effects: The solvent can influence the aggregation state and chelating ability of the enolate, thereby affecting diastereoselectivity.

    • Recommendation: Tetrahydrofuran (THF) is a common solvent that effectively solvates the metal cation and promotes the desired chelation.

  • Electrophile Structure: The nature of the alkylating agent can also impact the outcome. Highly reactive electrophiles may react before optimal chelation is achieved, leading to lower selectivity.

Illustrative Data on Reaction Parameter Effects:

ParameterCondition Ad.r. (desired:undesired)Yield (%)Condition Bd.r. (desired:undesired)Yield (%)
Base LDA in THF>95:585n-BuLi in THF80:2070
Temperature -78 °C>95:5880 °C70:3080
Solvent THF>95:585Toluene90:1082

Note: This table is illustrative and actual results may vary depending on the specific substrates and reagents used.

Troubleshooting Workflow for Low Diastereoselectivity

low_diastereoselectivity start Low Diastereoselectivity Observed check_base Is the base appropriate for forming a chelated enolate? (e.g., LDA, NaHMDS) start->check_base change_base Switch to a stronger, non-nucleophilic base like LDA or NaHMDS. check_base->change_base No check_temp Was the reaction performed at a low temperature? (-78 °C) check_base->check_temp Yes re_evaluate Re-evaluate Reaction change_base->re_evaluate lower_temp Decrease reaction temperature to -78 °C. check_temp->lower_temp No check_solvent Is the solvent appropriate? (e.g., THF) check_temp->check_solvent Yes lower_temp->re_evaluate change_solvent Switch to a coordinating solvent like THF. check_solvent->change_solvent No check_solvent->re_evaluate Yes change_solvent->re_evaluate

Caption: Workflow to troubleshoot low diastereoselectivity.

Issue 2: Low Reaction Yield

Q: I am getting a low yield in my chiral morpholinone-mediated reaction. What are the common causes and troubleshooting strategies?

A: Low yields can arise from a variety of factors, including incomplete reactions, side reactions, and product loss during workup and purification.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Moisture: Reactions involving strong bases are often moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents.

    • Reagent Purity: Use freshly titrated or high-purity organolithium bases and pure electrophiles.

    • Stoichiometry: An excess of the electrophile and base may be necessary to drive the reaction to completion, but can also lead to side reactions.

  • Reaction Time and Temperature:

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Decomposition: The starting material, intermediate enolate, or product may be unstable at the reaction temperature. Ensure the temperature is carefully controlled.

  • Workup and Purification:

    • Product Loss: Significant amounts of the product can be lost during aqueous workup and extraction. Ensure proper pH adjustment and use a suitable extraction solvent.

    • Chromatography: The diastereomers may be difficult to separate, leading to loss of material. Optimize the chromatographic conditions (see Issue 4).

Troubleshooting Workflow for Low Yield

low_yield start Low Reaction Yield check_reagents Are reagents pure and anhydrous? Is stoichiometry correct? start->check_reagents reagent_solutions Use fresh, pure reagents. Ensure anhydrous conditions. check_reagents->reagent_solutions No check_reaction_conditions Is the reaction time sufficient? Is the temperature optimal? check_reagents->check_reaction_conditions Yes re_evaluate Re-run Reaction reagent_solutions->re_evaluate optimize_conditions Monitor reaction by TLC/LC-MS to optimize time and temperature. check_reaction_conditions->optimize_conditions No check_workup Is there product loss during workup or purification? check_reaction_conditions->check_workup Yes optimize_conditions->re_evaluate optimize_workup Optimize extraction and chromatography. check_workup->optimize_workup No check_workup->re_evaluate Yes optimize_workup->re_evaluate

Caption: Workflow to troubleshoot low reaction yield.

Issue 3: Epimerization of the Product

Q: I suspect that my product is epimerizing at the newly formed stereocenter. How can I confirm this and prevent it?

A: Epimerization, the change in configuration at one stereocenter, can occur if the α-proton of the newly introduced group is acidic and is exposed to basic conditions during the reaction or workup.

Troubleshooting Steps:

  • Confirmation of Epimerization:

    • NMR Analysis: Carefully analyze the 1H NMR spectrum of the crude product. The presence of more than the expected two diastereomers may indicate epimerization.

    • LC-MS Analysis: Chiral HPLC or SFC can be used to separate and quantify all stereoisomers present.

  • Prevention of Epimerization:

    • Workup Conditions: Quench the reaction with a proton source at low temperature before warming to room temperature. Use a buffered aqueous solution for the workup to avoid strongly basic or acidic conditions.

    • Purification: Avoid prolonged exposure to silica gel, which can be slightly acidic and may promote epimerization in some cases. Consider using a neutral stationary phase like alumina or a reversed-phase column.

    • Base Selection: In some cases, the choice of base can influence the propensity for epimerization.

Issue 4: Difficulty in Purifying Diastereomers

Q: I am having trouble separating the diastereomers of my alkylated product by column chromatography. What can I do?

A: The separation of diastereomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Chromatography Technique:

    • Flash Chromatography: This is the most common method. The key is to find a solvent system that provides sufficient separation (ΔRf) on TLC.

    • HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.

  • Mobile Phase Optimization for Silica Gel Chromatography:

    • Solvent System: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

    • Additives: In some cases, adding a small amount of a third solvent, like dichloromethane or methanol, can improve separation.

Illustrative Mobile Phases for Diastereomer Separation:

Compound TypeStationary PhaseExample Mobile Phase
Alkylated N-acyl morpholinoneSilica GelHexane:Ethyl Acetate (gradient from 9:1 to 7:3)
More polar derivativesSilica GelDichloromethane:Methanol (gradient from 99:1 to 95:5)
Difficult separationsReversed-Phase C18Acetonitrile:Water (gradient)

Note: This table provides general starting points. The optimal mobile phase must be determined empirically for each specific compound.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of a Chiral N-Acyl Morpholinone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Chiral N-acyl morpholinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Setup: Under an inert atmosphere (argon or nitrogen), add the chiral N-acyl morpholinone (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Reductive Cleavage of the Chiral Auxiliary

This protocol describes the cleavage of the N-acyl group to afford a primary alcohol.

Materials:

  • Alkylated N-acyl morpholinone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH4)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the purified alkylated N-acyl morpholinone (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add lithium borohydride (2.0-3.0 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous Rochelle's salt solution.

  • Stirring: Stir the mixture vigorously for at least 4 hours, or until two clear layers are observed.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol and the recovered chiral auxiliary by flash column chromatography.

Technical Support Center: (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5S,6R)-5,6-diphenyl-2-morpholinone. The information provided addresses potential racemization issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both enantiomers (a racemate).[1] This is a significant concern in drug development because different enantiomers of a chiral molecule can have different pharmacological and toxicological effects.[2][3][4] For therapeutic applications, it is often crucial to maintain the stereochemical integrity of the active pharmaceutical ingredient to ensure its efficacy and safety.[2][3]

Q2: What are the potential causes of racemization for this compound?

A2: The susceptibility of a chiral center to racemization depends on its chemical environment. For this compound, potential causes include:

  • pH: Both acidic and basic conditions can catalyze racemization. The presence of a ketone moiety and a phenyl ring adjacent to a chiral center can make the compound susceptible to enolization, a common mechanism for racemization, particularly under basic or acidic conditions.[1]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[2]

  • Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates involved in the racemization process.

  • Impurities: The presence of acidic, basic, or metallic impurities can act as catalysts for racemization.

Q3: How can I detect if my sample of this compound has racemized?

A3: The most common and reliable method for detecting and quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[5][6][7] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for the determination of their relative proportions. Other techniques like polarimetry can indicate a loss of optical activity, but chiral HPLC provides a more accurate and quantitative assessment of enantiomeric excess (e.e.) or enantiomeric purity.

Q4: What general precautions can I take to prevent racemization during storage and handling?

A4: To minimize the risk of racemization, it is advisable to:

  • Store at low temperatures: Keep the compound in a cool, dark place. For long-term storage, refrigeration or freezing is recommended.

  • Use neutral, aprotic solvents: When preparing solutions, use high-purity, neutral, and aprotic solvents whenever possible.

  • Control pH: If working with aqueous solutions, maintain a neutral pH using appropriate buffers.

  • Avoid harsh conditions: Minimize exposure to strong acids, bases, and high temperatures during experimental procedures.

  • Use inert atmosphere: For sensitive applications, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation which might indirectly promote racemization.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving racemization issues with this compound.

Problem: Loss of biological activity or inconsistent experimental results.

Potential Cause: Racemization of the chiral compound.

Troubleshooting Workflow:

G start Start: Inconsistent Results or Loss of Activity check_purity 1. Confirm Enantiomeric Purity (Chiral HPLC) start->check_purity is_racemized Racemization Detected? check_purity->is_racemized no_racemization No significant racemization. Investigate other experimental variables. is_racemized->no_racemization No investigate_storage 2. Review Storage Conditions (Temperature, Light, Atmosphere) is_racemized->investigate_storage Yes investigate_protocol 3. Analyze Experimental Protocol (Solvents, pH, Temperature, Reagents) investigate_storage->investigate_protocol identify_cause Identify Potential Cause(s) investigate_protocol->identify_cause optimize_conditions 4. Optimize Conditions (e.g., lower temperature, use different solvent, adjust pH) identify_cause->optimize_conditions retest 5. Re-test Enantiomeric Purity optimize_conditions->retest resolved Issue Resolved retest->resolved Purity Maintained not_resolved Issue Not Resolved retest->not_resolved Racemization Persists not_resolved->optimize_conditions contact_support Contact Technical Support not_resolved->contact_support

Caption: Troubleshooting workflow for racemization issues.

Data Presentation: Tracking Enantiomeric Purity

It is crucial to systematically track the enantiomeric purity of your compound under different experimental conditions. The following table can be used to log your findings.

Sample IDExperimental Condition (Solvent, pH, Temp., Time)Enantiomeric Excess (% e.e.)Peak Area (5S,6R)Peak Area (5R,6S)AnalystDate
Control-1Stored at -20°C in solid form99.5%199010J. Doe2025-12-25
Exp-A-1Dissolved in EtOH, RT, 24h95.0%1900100J. Doe2025-12-26
Exp-B-1Dissolved in 0.1M HCl, RT, 24h80.0%1800200J. Doe2025-12-26
Exp-C-1Dissolved in 0.1M NaOH, RT, 24h50.0%12501250J. Doe2025-12-26

This table is a template. Populate it with your experimental data.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric purity of this compound. Optimization may be required based on the specific instrument and chiral column used.

Workflow for Chiral HPLC Method Development:

G start Start: Sample of This compound prep_sample 1. Prepare Sample Solution (e.g., 1 mg/mL in Mobile Phase) start->prep_sample select_column 2. Select Chiral Stationary Phase (CSP) (e.g., polysaccharide-based, Pirkle-type) prep_sample->select_column screen_mobile_phase 3. Screen Mobile Phases (Normal Phase: Hexane/IPA; Reversed Phase: ACN/Water) select_column->screen_mobile_phase is_separated Enantiomers Separated? screen_mobile_phase->is_separated is_separated->select_column No, try another CSP optimize 4. Optimize Separation (Adjust mobile phase ratio, flow rate, temperature) is_separated->optimize Yes validate 5. Validate Method (Linearity, Precision, Accuracy) optimize->validate analyze 6. Analyze Experimental Samples validate->analyze end End: Report Enantiomeric Purity analyze->end

Caption: Chiral HPLC method development workflow.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), acetonitrile (ACN), water)

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase). Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions (Example for Normal Phase):

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks.

  • Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Note: The choice of the chiral stationary phase and mobile phase is critical and often requires screening several combinations to achieve optimal separation.[8]

Signaling Pathway: Racemization Mechanism

The following diagram illustrates a plausible general mechanism for the racemization of a chiral center adjacent to a carbonyl group, which could be applicable to this compound under acidic or basic conditions.

G cluster_S (5S,6R)-Enantiomer cluster_R (5R,6S)-Enantiomer S_enantiomer (5S,6R)-Ketone Enol_intermediate Achiral Enol/Enolate Intermediate S_enantiomer->Enol_intermediate  H+ or OH- R_enantiomer (5R,6S)-Ketone R_enantiomer->Enol_intermediate  H+ or OH- Enol_intermediate->S_enantiomer  Protonation Enol_intermediate->R_enantiomer  Protonation

Caption: Plausible acid/base-catalyzed racemization pathway.

References

Technical Support Center: Enhancing Enantiomeric Excess in Diphenylmorpholinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing challenges in the enantioselective synthesis of diphenylmorpholinones. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in optimizing your reactions for high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for achieving high enantioselectivity in the synthesis of chiral diphenylmorpholinones?

A1: The primary strategies for the asymmetric synthesis of diphenylmorpholinones include the use of chiral catalysts, such as chiral phosphoric acids, and phase-transfer catalysis with chiral catalysts. Chiral phosphoric acids can facilitate a domino [4+2] heteroannulation followed by a 1,2-aryl shift to construct the morpholinone core with high enantioselectivity.[1] Phase-transfer catalysis, employing chiral quaternary ammonium salts, is another effective method for enantioselective alkylation and cyclization reactions.

Q2: My reaction is resulting in a low enantiomeric excess. What are the first steps I should take to troubleshoot this?

A2: When encountering low enantiomeric excess, the first step is to verify the accuracy of your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC). Ensure that you have baseline separation of the enantiomers and that your method is properly calibrated. Following analytical validation, systematically investigate the reaction parameters, starting with the catalyst, solvent, and temperature, as these often have the most significant impact on stereoselectivity.[2]

Q3: How does the choice of catalyst influence the enantiomeric excess?

A3: The chiral catalyst is the cornerstone of enantioselective synthesis. Its structure creates a chiral environment that directs the formation of one enantiomer over the other. The effectiveness of a catalyst is highly specific to the reaction. For diphenylmorpholinone synthesis, chiral phosphoric acids have shown promise.[1] It is often necessary to screen a variety of catalysts to find the one that provides the best stereochemical control for your specific substrate.

Q4: Can the solvent choice significantly impact the enantioselectivity of the reaction?

A4: Yes, the solvent can have a profound effect on enantioselectivity. Solvents can influence the conformation of the substrate-catalyst complex and the transition state energies. A solvent screen is a critical step in optimizing an asymmetric reaction. A range of aprotic solvents with varying polarities should be tested to find the optimal medium for the reaction.[2]

Q5: What is the general effect of temperature on enantiomeric excess?

A5: As a general rule, lowering the reaction temperature often leads to higher enantiomeric excess. This is because at lower temperatures, the reaction is more likely to proceed through the transition state with the lower activation energy, which corresponds to the formation of the major enantiomer. Conversely, higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, resulting in a loss of selectivity.[2]

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a systematic approach to diagnosing and resolving low enantiomeric excess in diphenylmorpholinone reactions.

Issue Potential Cause Recommended Action
Low ee% Inaccurate Analytical Method Validate your chiral HPLC method. Ensure baseline separation of enantiomers and accurate quantification.
Suboptimal Catalyst Screen a variety of chiral catalysts, focusing on different chiral phosphoric acids or phase-transfer catalysts.
Incorrect Catalyst Loading Optimize the catalyst loading. Too little may result in a significant uncatalyzed background reaction, while too much can sometimes lead to catalyst aggregation or side reactions.
Inappropriate Solvent Conduct a solvent screen with a range of aprotic solvents of varying polarity (e.g., toluene, dichloromethane, THF, acetonitrile).
Suboptimal Temperature Systematically vary the reaction temperature. Lowering the temperature (e.g., to 0 °C, -20 °C, or lower) often improves enantioselectivity.
Presence of Impurities Ensure all reagents and solvents are of high purity and are anhydrous. Water and other impurities can interfere with the catalyst.
Racemization of Product Investigate the stability of the product under the reaction or workup conditions. Racemization can occur in the presence of acid or base.

Experimental Protocols

Representative Protocol for Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a C3-Substituted Morpholinone

This protocol is a representative procedure based on the synthesis of C3-substituted morpholinones and can be adapted for the synthesis of diphenylmorpholinone.[1]

Materials:

  • Aryl/alkylglyoxal (1.0 equiv)

  • 2-(Arylamino)ethan-1-ol (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (S)-TRIP) (5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst and freshly activated 4 Å molecular sieves.

  • Add the anhydrous solvent, followed by the 2-(arylamino)ethan-1-ol.

  • Stir the mixture at the desired temperature (e.g., room temperature or lower) for 15-30 minutes.

  • Add the aryl/alkylglyoxal to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Data Presentation

Table 1: Catalyst Screening for Enantioselective Morpholinone Synthesis (Representative Data)
Entry Chiral Phosphoric Acid Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1(S)-TRIPToluene258592
2(R)-TRIPToluene2583-91
3(S)-STRIPToluene258895
4(S)-TRIPDichloromethane257588
5(S)-TRIPToluene08096
Table 2: Solvent and Temperature Optimization (Representative Data)
Entry Catalyst Solvent Temperature (°C) Yield (%) ee (%)
1(S)-STRIPToluene258895
2(S)-STRIPDichloromethane257890
3(S)-STRIPAcetonitrile256585
4(S)-STRIPToluene08298
5(S)-STRIPToluene-2075>99

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis setup1 Add Chiral Phosphoric Acid Catalyst and Molecular Sieves to a flame-dried flask setup2 Add Anhydrous Solvent setup1->setup2 setup3 Add 2-(Arylamino)ethan-1-ol setup2->setup3 setup4 Stir at desired temperature setup3->setup4 reaction1 Add Aryl/alkylglyoxal setup4->reaction1 reaction2 Monitor by TLC/HPLC reaction1->reaction2 workup1 Quench Reaction and Remove Solvent reaction2->workup1 workup2 Purify by Column Chromatography workup1->workup2 workup3 Determine ee% by Chiral HPLC workup2->workup3

Caption: Experimental workflow for chiral phosphoric acid-catalyzed morpholinone synthesis.

Troubleshooting_Low_ee cluster_validation Initial Checks cluster_optimization Reaction Optimization cluster_purity Reagent Quality start Low Enantiomeric Excess Observed check_hplc Is the chiral HPLC method validated? start->check_hplc validate_hplc Validate HPLC Method: - Baseline separation - Accurate quantification check_hplc->validate_hplc No check_catalyst Is the catalyst optimal? check_hplc->check_catalyst Yes validate_hplc->check_catalyst screen_catalysts Screen different chiral catalysts check_catalyst->screen_catalysts No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Screen various aprotic solvents check_solvent->screen_solvents No check_temp Is the temperature optimal? check_solvent->check_temp Yes screen_solvents->check_temp lower_temp Systematically lower the reaction temperature check_temp->lower_temp No check_purity Are reagents and solvents pure and anhydrous? check_temp->check_purity Yes lower_temp->check_purity purify_reagents Use high-purity, dry reagents and solvents. Work under inert atmosphere. check_purity->purify_reagents No end High Enantiomeric Excess Achieved check_purity->end Yes purify_reagents->end

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Validation & Comparative

Determining Molecular Chirality: A Comparative Guide to X-ray Crystallography, NMR Spectroscopy, and Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or absolute configuration, dictates a molecule's biological activity and pharmacological properties. This guide provides an objective comparison of three powerful analytical techniques for elucidating the absolute configuration of chiral molecules like (5S,6R)-5,6-diphenyl-2-morpholinone: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).

While the specific X-ray crystal structure of this compound is not publicly available in searched crystallographic databases, this guide will use it as a representative small organic molecule to compare the methodologies and data outputs of these critical techniques.

At a Glance: Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining the absolute configuration of a chiral molecule depends on several factors, including the nature of the sample, the desired level of detail, and available resources. The table below summarizes the key performance indicators for each technique.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyVibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldDifferential absorption of left and right circularly polarized infrared light
Sample Phase Solid (single crystal)Liquid (solution)Liquid (solution) or Solid
Sample Amount Micrograms to milligramsMilligramsMilligrams
Resolution Atomic (typically <1 Å)Atomic, but lower than X-rayMolecular vibration level
Data Output 3D electron density map, bond lengths, bond anglesChemical shifts, coupling constants, NOEsVCD and absorbance spectra
Key Advantage Unambiguous determination of absolute configurationProvides information on molecular dynamics in solutionApplicable to a wide range of molecules, no need for crystallization
Key Limitation Requires a high-quality single crystalIndirect determination of absolute configuration, often requires chiral derivatizing agentsRequires quantum mechanical calculations for interpretation

In-Depth Technique Analysis

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, providing a direct and unambiguous 3D structure.[1] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with a well-ordered single crystal.

Workflow for X-ray Crystallography

cluster_0 Experimental cluster_1 Data Analysis a Crystal Growth b X-ray Diffraction a->b c Data Collection b->c d Structure Solution c->d e Structure Refinement d->e f Absolute Configuration Determination e->f

Workflow of Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful and versatile technique that provides detailed information about the chemical environment, connectivity, and conformation of molecules in solution.[1] For determining absolute configuration, NMR experiments often involve the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to create diastereomeric complexes that can be distinguished in the NMR spectrum.

Workflow for NMR-based Configurational Analysis

cluster_0 Sample Preparation cluster_1 NMR Experiment cluster_2 Interpretation a Dissolve Sample b Add Chiral Auxiliary (CDA or CSA) a->b c Acquire 1D/2D NMR Spectra b->c d Analyze Chemical Shift Differences (Δδ) c->d e Correlate Δδ with Spatial Models d->e f Assign Absolute Configuration e->f

Workflow for NMR-based Absolute Configuration Determination.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] The resulting VCD spectrum is highly sensitive to the molecule's 3D structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations for a known enantiomer, the absolute configuration can be determined.[2]

Workflow for VCD Analysis

cluster_0 Experimental cluster_1 Computational cluster_2 Comparison & Assignment a Measure VCD Spectrum d Compare Experimental and Calculated Spectra a->d b Quantum Mechanical Calculations (DFT) c Predict VCD Spectrum for a Known Enantiomer b->c c->d e Assign Absolute Configuration d->e

Workflow of Vibrational Circular Dichroism Analysis.

Experimental Protocols

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling. The crystal should ideally be 0.1-0.5 mm in size.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data, often quantified by the Flack parameter.

NMR Spectroscopy Protocol for Absolute Configuration
  • Sample Preparation: A known quantity of the chiral compound is dissolved in a suitable deuterated solvent.

  • Addition of Chiral Auxiliary: An enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent is added to the sample. This forms diastereomeric species in situ.

  • NMR Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired.

  • Spectral Analysis: The spectra of the diastereomeric mixture are carefully analyzed to assign the resonances for each diastereomer.

  • Determination of Δδ Values: The chemical shift differences (Δδ = δS - δR) between the corresponding protons or carbons of the two diastereomers are calculated.

  • Stereochemical Model Application: The observed Δδ values are correlated with established stereochemical models for the specific chiral auxiliary used. The sign and magnitude of the Δδ values provide information about the spatial arrangement of the substituents around the chiral center, allowing for the assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Protocol
  • Sample Preparation: The chiral compound is dissolved in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: The sample is placed in an IR cell with a defined path length. The VCD and IR spectra are recorded on a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Computational Modeling: The 3D structure of one enantiomer of the molecule is built in silico.

  • Conformational Search: A conformational search is performed to identify the low-energy conformers of the molecule.

  • Quantum Mechanical Calculations: For each low-energy conformer, the vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).

  • Spectral Simulation: The calculated VCD spectra of the individual conformers are Boltzmann-averaged to generate a predicted VCD spectrum for that enantiomer.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the predicted spectrum. A good match in terms of sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration of the enantiomer present in the experimental sample.

References

Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of (5S,6R)-5,6-diphenyl-2-morpholinone Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the characterization of (5S,6R)-5,6-diphenyl-2-morpholinone adducts, a class of compounds with significant potential in medicinal chemistry.

Comparative NMR Data of Morpholinone Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for key structural motifs found in 5,6-diphenyl-2-morpholinone and related compounds. These values are compiled from various studies on morpholine derivatives and serve as a predictive guide for analyzing new adducts.[1][2]

Proton (¹H) Typical Chemical Shift (δ, ppm) Carbon (¹³C) Typical Chemical Shift (δ, ppm)
H-3 (CH₂)3.0 - 3.5C-2 (C=O)165 - 175
H-5 (CH)4.5 - 5.0C-3 (CH₂)40 - 50
H-6 (CH)4.8 - 5.3C-5 (CH)70 - 80
Phenyl (Ar-H)7.0 - 7.5C-6 (CH)75 - 85
NH1.5 - 3.0Phenyl (Ar-C)125 - 140

Note: Chemical shifts are highly dependent on the solvent, concentration, and the nature of the adduct. The presence of adducts on the morpholinone core will induce significant changes in the chemical shifts of neighboring protons and carbons, providing crucial information about the adduction site.

The Power of NMR in Structural Elucidation

NMR spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, stands as a cornerstone for the unambiguous structural determination of organic molecules.[3] For complex structures like this compound adducts, a combination of NMR experiments is often essential.

Key NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, establishing connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining stereochemistry.

Experimental Protocols for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general workflow for the analysis of this compound adducts.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Record a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY to resolve structural ambiguities.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the final structure.

Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of this compound adducts, integrating NMR with other analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Adduct Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (e.g., HRMS) Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay Other Other Techniques (e.g., IR, UV-Vis) Purification->Other Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration XRay->Data_Integration Other->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the comprehensive analysis of morpholinone adducts.

Comparison with Alternative Analytical Techniques

While NMR is unparalleled for detailed structural elucidation in solution, a multi-technique approach provides the most comprehensive characterization.

Technique Strengths Limitations Complementary to NMR
Mass Spectrometry (MS) High sensitivity, provides accurate molecular weight and elemental composition (HRMS).Does not provide detailed structural connectivity or stereochemical information.Confirms molecular formula, aids in identifying fragmentation patterns.
X-ray Crystallography Provides the absolute 3D structure of a molecule in the solid state.Requires a single, high-quality crystal; structure may differ from solution conformation.Confirms stereochemistry and provides a definitive solid-state structure.
High-Performance Liquid Chromatography (HPLC) Excellent for purification and assessing purity.Provides limited structural information.Ensures the sample analyzed by NMR is pure.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Provides limited information on the overall molecular skeleton.Confirms the presence of key functional groups (e.g., C=O, N-H).

References

A Comparative Guide to Chiral Auxiliaries: (5S,6R)-5,6-diphenyl-2-morpholinone vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. This guide provides a detailed comparison between the well-established Evans auxiliaries and the chiral building block, (5S,6R)-5,6-diphenyl-2-morpholinone, highlighting their distinct roles and applications in modern organic synthesis.

Differentiating Roles in Asymmetric Synthesis

A crucial distinction lies in the fundamental roles these two classes of molecules play. Evans auxiliaries are true chiral auxiliaries, designed to be attached to a substrate to direct the stereochemical outcome of a subsequent reaction, and are then cleaved and ideally recycled. In contrast, this compound serves as a chiral building block or scaffold, where its inherent chirality is incorporated as a permanent feature of the final target molecule.

FeatureEvans AuxiliariesThis compound
Primary Role Chiral AuxiliaryChiral Building Block / Scaffold
Incorporation Temporarily attached to a substrateForms the core structure of the target molecule
Stereochemical Control Induces stereoselectivity in a reaction on the attached substrateThe inherent stereochemistry is retained in the final product
Cleavage Designed for efficient removal and recoveryRemains part of the final molecular structure
Typical Applications Asymmetric aldol reactions, alkylations, acylations, conjugate additionsSynthesis of chiral ligands, complex alkaloids, and other biologically active molecules

Evans Auxiliaries: A Paradigm of Stereocontrol

Developed by David A. Evans and his group, oxazolidinone-based chiral auxiliaries have become a cornerstone of asymmetric synthesis due to their high levels of stereocontrol, predictability, and versatility.[1][2] They are particularly effective in controlling the stereochemistry of enolate reactions.

Mechanism of Stereocontrol

The remarkable stereoselectivity of Evans auxiliaries stems from the formation of a rigid, chelated transition state. In the case of aldol reactions, the stereochemical outcome is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][3][4] The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. This leads to the predictable formation of a specific diastereomer.

Diagram of Stereochemical Control in an Evans Aldol Reaction

Caption: Synthetic workflow starting from a chiral morpholinone.

Representative Experimental Protocol: Synthesis of a Chiral Phosphine Ligand Precursor

The following is a representative, generalized protocol for the functionalization of a chiral morpholinone scaffold, inspired by methodologies for the synthesis of P-chiral phosphine ligands.

Step 1: N-Arylation of the Morpholinone

The secondary amine of this compound can be arylated, for example, through a Buchwald-Hartwig amination with an aryl halide. This step attaches a key functionality that can later be used to introduce the phosphine group.

Step 2: Directed ortho-Metalation and Phosphinylation

The N-aryl group is then subjected to a directed ortho-metalation using a strong organolithium base. The directing group on the aryl ring guides the deprotonation to the ortho position. The resulting aryllithium species is then quenched with an electrophilic phosphorus source, such as chlorodiphenylphosphine, to introduce the phosphine moiety diastereoselectively.

Reactant/ReagentMolar Equiv.Purpose
N-Aryl-(5S,6R)-5,6-diphenyl-2-morpholinone1.0Substrate
n-Butyllithium or s-Butyllithium1.1Base for ortho-metalation
Chlorodiphenylphosphine1.2Electrophilic phosphorus source
Tetrahydrofuran (THF)-Solvent

Procedure:

  • A solution of the N-aryl-morpholinone derivative in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • The organolithium base is added dropwise, and the mixture is stirred for a specified time to allow for complete ortho-lithiation.

  • Chlorodiphenylphosphine is added, and the reaction is allowed to proceed at low temperature before warming to room temperature.

  • The reaction is quenched, and the product is worked up and purified. The resulting phosphine is often protected as a borane adduct for easier handling and purification.

Summary and Conclusion

While both Evans auxiliaries and this compound are valuable chiral molecules in asymmetric synthesis, their applications and underlying strategies are fundamentally different.

  • Evans auxiliaries are powerful tools for inducing chirality in a wide range of chemical transformations. Their temporary nature and high efficiency in stereocontrol make them a workhorse in both academic and industrial settings for the synthesis of chiral carboxylic acid derivatives and related compounds.

  • This compound , on the other hand, serves as a source of chirality, providing a rigid and stereochemically defined scaffold upon which to build more complex molecular architectures. Its use is prevalent in the synthesis of molecules where the morpholinone core is an integral part of the final structure, such as in certain classes of chiral ligands and biologically active molecules.

The choice between using a chiral auxiliary like an Evans auxiliary and a chiral building block like this compound depends entirely on the synthetic strategy and the desired final product. For researchers and drug development professionals, understanding these distinct approaches is crucial for the efficient and effective design of synthetic routes to enantiomerically pure molecules.

References

A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones, Myers' Amides, and Oppolzer's Sultams in Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. These chiral molecules are temporarily incorporated into a prochiral substrate, directing the formation of a specific stereoisomer. After the desired transformation, the auxiliary is cleaved and can often be recovered. This guide provides a comparative overview of three widely used classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's sultams, with a focus on their performance in diastereoselective alkylation, aldol, and Diels-Alder reactions.

Performance Comparison of Chiral Auxiliaries

The choice of a chiral auxiliary is dictated by several factors, including the desired stereochemical outcome, the reaction type, and the ease of removal of the auxiliary. The following table summarizes the diastereoselectivity of these auxiliaries in key chemical transformations, providing a quantitative basis for comparison.

Chiral AuxiliaryReaction TypeElectrophile/DienophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (de)Reference
Evans' Oxazolidinone AlkylationAllyl iodide>99:1[1]
Benzyl bromide98:2[2]
Aldol AdditionIsobutyraldehyde>99:1 (syn)[3]
Benzaldehyde>99:1 (syn)[4][5]
Diels-AlderAcryloyl chloride95:5 (endo)[6]
Myers' Pseudoephedrine Amide AlkylationMethyl iodide≥99:1[7]
Benzyl bromide≥99:1[7]
n-Butyl iodide≥99:1[7]
Alkylation (quaternary center)Methyl iodide≥19:1[8]
Oppolzer's Camphorsultam AlkylationAllyl bromide>98% de[9]
Aldol AdditionBenzaldehyde>95% de (syn)[10]
Diels-AlderAcryloyl chloride91% de (endo)[11]
Diels-Alder (Aryne)Benzyne>95% de[12]

Reaction Mechanisms and Stereochemical Control

The high diastereoselectivity achieved with these auxiliaries stems from their ability to create a rigid and sterically biased environment around the reacting center. This is typically achieved through chelation of a metal cation by the auxiliary and the enolate, leading to a well-defined transition state.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Coupling Coupling Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage & Removal Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Stereochemical_Control cluster_top Top Face (Less Hindered) cluster_bottom Bottom Face (Sterically Hindered) Electrophile_top Electrophile Attack_top Attack Electrophile_top->Attack_top Enolate Chiral Enolate Attack_top->Enolate Auxiliary Chiral Auxiliary Enolate->Auxiliary

References

A Comparative Guide to Enantiomeric Excess Determination for (5S,6R)-5,6-diphenyl-2-morpholinone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds such as (5S,6R)-5,6-diphenyl-2-morpholinone, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comparative overview of established analytical techniques for this purpose, supported by experimental data and detailed protocols. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), Supercritical Fluid Chromatography (SFC) with chiral columns, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

The selection of an appropriate method depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the specific properties of the analyte. While chiral HPLC is often the gold standard due to its versatility and high resolution, chiral SFC offers advantages in terms of speed and reduced solvent consumption. NMR with chiral shift reagents provides a valuable alternative that does not require chromatographic separation.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance characteristics of the most common methods for determining the enantiomeric excess of chiral molecules, with specific considerations for compounds structurally similar to this compound.

Table 1: Performance Comparison of Chiral HPLC, Chiral SFC, and Chiral NMR

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR)
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Similar to HPLC, but uses supercritical CO2 as the primary mobile phase component.Formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomers.
Resolution Excellent, often baseline separation.Excellent, often superior to HPLC in terms of speed and efficiency.Variable, depends on the analyte and the shift reagent.
Sensitivity High, especially with UV or MS detectors.Very high, compatible with MS detectors.Lower, requires higher sample concentrations.
Analysis Time Typically 10-30 minutes per sample.Faster, often 2-10 minutes per sample.Rapid data acquisition, but sample preparation may be needed.
Instrumentation Widely available HPLC systems with a chiral column and UV or other detectors.Specialized SFC instrumentation.Standard NMR spectrometer.
Solvent Usage Moderate to high, depending on the mobile phase.Significantly lower organic solvent consumption.Minimal solvent usage.
Sample Throughput Moderate.High.High.
Method Development Can be time-consuming to find the optimal column and mobile phase.Generally faster method development than HPLC.Can require screening of different chiral shift reagents and conditions.

Table 2: Typical Experimental Parameters for Chiral HPLC and Chiral SFC

ParameterChiral HPLCChiral SFC
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD)Polysaccharide-based (e.g., Chiralpak® IA, IC)
Mobile Phase n-Hexane/Isopropanol mixtures, or other organic solvent combinations.Supercritical CO2 with a co-solvent (e.g., Methanol, Ethanol).
Flow Rate 0.5 - 1.5 mL/min2 - 5 mL/min
Column Temperature Ambient or controlled (e.g., 25-40 °C)Typically controlled (e.g., 35-45 °C)
Detection UV-Vis (e.g., 254 nm), Circular Dichroism (CD), Mass Spectrometry (MS)UV-Vis, MS

Experimental Protocols

Detailed Methodology for Chiral HPLC Analysis

This protocol is adapted from established methods for the enantioseparation of structurally related diphenyl-substituted heterocyclic compounds, such as 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, and is expected to be a good starting point for the analysis of this compound.[1]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm particle size) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm particle size). Polysaccharide-based CSPs are highly effective for separating aromatic compounds.[1][2]

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting composition is 90:10 (v/v).

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution and analysis time. Increasing the IPA content generally reduces retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm, or a wavelength where the diphenyl-2-morpholinone shows maximum absorbance.

  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solution of the racemic (5S,6R)- and (5R,6S)-5,6-diphenyl-2-morpholinone to determine the retention times of both enantiomers and to confirm the resolution.

  • Inject the sample from the reaction to be analyzed.

  • Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.

  • Integrate the peak areas of the two enantiomers.

4. Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Mandatory Visualizations

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using chromatographic methods.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis ReactionMixture Reaction Mixture Dilution Dilute in Mobile Phase ReactionMixture->Dilution Filtration Filter Sample (0.45 µm) Dilution->Filtration Injection Inject Sample onto Chiral Column Filtration->Injection Separation Enantiomeric Separation Injection->Separation Detection UV/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation FinalResult FinalResult Calculation->FinalResult ee (%)

Caption: Workflow for ee determination by chromatography.

Logical Relationship of Method Selection

The choice of method for determining enantiomeric excess often follows a logical progression based on the specific requirements of the analysis.

G Start Start: Need to Determine ee HighRes High Resolution & Purity Needed? Start->HighRes HighThroughput High Throughput Needed? HighRes->HighThroughput No HPLC Use Chiral HPLC HighRes->HPLC Yes SFC_Available SFC Available? HighThroughput->SFC_Available Yes NMR Use Chiral NMR HighThroughput->NMR No SFC_Available->HPLC No SFC Use Chiral SFC SFC_Available->SFC Yes

Caption: Decision tree for chiral analysis method selection.

References

Performance of Chiral Morpholinone Auxiliaries in Asymmetric Aldol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The aldol reaction, in particular, stands as a powerful tool for generating complex molecules with multiple stereocenters. Chiral auxiliaries are often employed to control the stereochemical outcome of these reactions. This guide provides a comparative analysis of the performance of chiral auxiliaries in asymmetric aldol reactions, with a focus on morpholinone-based scaffolds, including the less documented (5S,6R)-5,6-diphenyl-2-morpholinone.

While specific experimental data on the performance of this compound in aldol reactions is not extensively available in peer-reviewed literature, its primary application appears to be as a chiral template for the asymmetric synthesis of α-amino acids via stereoselective enolate alkylation.[1] This suggests its utility in controlling stereochemistry in reactions involving enolates derived from the morpholinone scaffold.

To provide a useful comparison for researchers interested in this class of compounds, this guide will compare the performance of other morpholine-based chiral auxiliaries and established, widely-used auxiliaries in asymmetric aldol reactions.

Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

The selection of a chiral auxiliary is critical for achieving high yields and stereoselectivity. The following table summarizes the performance of various chiral auxiliaries in asymmetric aldol reactions, providing a benchmark for comparison.

Chiral AuxiliaryAldehydeEnolate SourceLewis Acid/BaseSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
N-Propionyl Morpholine Propanal(Ipc)₂BOTf / Et₃N-CH₂Cl₂85>20:1 (syn:anti)96[2]
N-Acetyl Morpholine Benzaldehyde(Ipc)₂BOTf / i-Pr₂NEt-CH₂Cl₂7810:1 (syn:anti)94[2]
Evans' Oxazolidinone IsobutyraldehydeBu₂BOTf / i-Pr₂NEt-CH₂Cl₂89>99:1 (syn:anti)>99[3][4]
(4R,5S)-Cyclopentano[d]oxazolidin-2-one BenzaldehydeBu₂BOTf / i-Pr₂NEt-CH₂Cl₂80>99:1 (syn:anti)>99[5]
N-Acyl-1,3-oxazinane-2-thione p-Anisaldehyde[DTBM-SEGPHOS]NiCl₂ / TMSOTf / Lutidine-Toluene7982:18 (syn:anti)99[6]

Key Insights:

  • Morpholine-based auxiliaries , such as N-acyl morpholines, have demonstrated the ability to induce high levels of diastereoselectivity and enantioselectivity in aldol reactions, particularly when mediated by boron enolates.[2]

  • Evans' oxazolidinones are considered the gold standard for many asymmetric aldol reactions, consistently providing excellent yields and stereoselectivity for the syn-aldol product.[3][4] Their predictable stereochemical outcome is often rationalized by the Zimmerman-Traxler model.[3]

  • Other conformationally rigid auxiliaries, such as the cyclopentano-fused oxazolidinone , also exhibit outstanding performance, suggesting that steric hindrance and a well-defined transition state are key to high stereocontrol.[5]

  • The use of N-acyl-1,3-oxazinane-2-thiones in nickel-catalyzed aldol reactions provides access to syn-aldol products with high enantioselectivity, showcasing the diversity of successful auxiliary scaffolds and reaction conditions.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a general experimental protocol for a diastereoselective aldol reaction using a chiral auxiliary, based on common literature procedures.

General Procedure for a Boron-Mediated Asymmetric Aldol Reaction:

  • Enolate Formation: To a solution of the N-acyl chiral auxiliary (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), is added a Lewis acid (e.g., dibutylboron triflate, 1.1 equiv) dropwise. A tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv) is then added slowly, and the mixture is stirred for a specified time (e.g., 30-60 minutes) to allow for the formation of the boron enolate.

  • Aldol Addition: The aldehyde (1.2 equiv) is then added dropwise to the reaction mixture at the same low temperature. The reaction is stirred for several hours (e.g., 2-4 hours) until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a suitable quenching solution (e.g., a pH 7 buffer solution or a methanol/saturated sodium bicarbonate solution). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel to afford the desired aldol adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualizing Asymmetric Aldol Reactions

Diagrams can effectively illustrate complex chemical processes and relationships.

Asymmetric_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Chiral Auxiliary Chiral Auxiliary N-Acyl Substrate N-Acyl Substrate Chiral Auxiliary->N-Acyl Substrate Attachment Enolate Formation Enolate Formation N-Acyl Substrate->Enolate Formation Base + Lewis Acid Aldehyde Aldehyde Aldol Addition Aldol Addition Aldehyde->Aldol Addition Enolate Formation->Aldol Addition Reacts with Diastereomeric Aldol Adduct Diastereomeric Aldol Adduct Aldol Addition->Diastereomeric Aldol Adduct Auxiliary Cleavage Auxiliary Cleavage Diastereomeric Aldol Adduct->Auxiliary Cleavage Auxiliary Cleavage->Chiral Auxiliary Recovery & Reuse Chiral Product Chiral Product Auxiliary Cleavage->Chiral Product Auxiliary_Selection Chiral Auxiliary Selection Chiral Auxiliary Selection High Diastereoselectivity High Diastereoselectivity Chiral Auxiliary Selection->High Diastereoselectivity High Enantioselectivity High Enantioselectivity Chiral Auxiliary Selection->High Enantioselectivity Good Yield Good Yield Chiral Auxiliary Selection->Good Yield Ease of Attachment/Cleavage Ease of Attachment/Cleavage Chiral Auxiliary Selection->Ease of Attachment/Cleavage Auxiliary Recovery Auxiliary Recovery Chiral Auxiliary Selection->Auxiliary Recovery Cost & Availability Cost & Availability Chiral Auxiliary Selection->Cost & Availability

References

Benchmarking Chiral Auxiliaries: A Comparative Analysis of (5S,6R)-5,6-diphenyl-2-morpholinone and Other Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of novel therapeutics and fine chemicals, synthetic chemists rely on a variety of strategies to control stereochemistry. Among these, the use of chiral auxiliaries remains a robust and widely adopted method for inducing asymmetry in chemical transformations. This guide provides a comparative overview of the performance of the chiral auxiliary (5S,6R)-5,6-diphenyl-2-morpholinone against established reagents such as Evans' oxazolidinones and Oppolzer's sultams.

This analysis is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most suitable chiral auxiliary for their specific synthetic challenges. The comparison is based on key performance indicators including diastereoselectivity and reaction yield in asymmetric alkylation reactions, a fundamental carbon-carbon bond-forming process.

Performance Comparison in Asymmetric Alkylation

The efficacy of a chiral auxiliary is primarily judged by its ability to direct the formation of one diastereomer over another, expressed as diastereomeric excess (d.e.), and to provide the desired product in high chemical yield. The following table summarizes the performance of this compound's structural analog and two of the most widely used classes of chiral auxiliaries in a representative asymmetric alkylation reaction.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)
This compound Analog ¹Dimethylallyltributylstannane14.8:180
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)Benzyl bromide>98% d.e.~90-98
Oppolzer's Sultam ((2R)-Bornane-10,2-sultam)Benzyl bromide>99% d.e.~90-97

¹Data for the structurally similar chiral glycine equivalent, (S)-5,6-Dihydro-2H-5-phenyloxazin-2-one, is used as a proxy due to the limited availability of direct comparative data for this compound in asymmetric alkylation with common electrophiles.[1]

Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a logical sequence of steps, from attachment of the auxiliary to the substrate, followed by the diastereoselective reaction, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

General Workflow for Chiral Auxiliary-Mediated Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Achiral Substrate (e.g., Carboxylic Acid Derivative) C Acylation/Coupling A->C B Chiral Auxiliary (this compound, Evans' Oxazolidinone, etc.) B->C D Chiral Substrate-Auxiliary Adduct C->D F Enolate Formation D->F E Base (e.g., LDA, NaHMDS) E->F H Diastereoselective Alkylation F->H G Electrophile (e.g., Alkyl Halide) G->H I Alkylated Adduct (Diastereomeric Mixture) H->I K Hydrolysis/Reduction I->K J Cleavage Reagent (e.g., LiOH/H₂O₂, LiAlH₄) J->K L Enantiomerically Enriched Product K->L M Recovered Chiral Auxiliary K->M

General workflow for chiral auxiliary-mediated synthesis.

Comparative Analysis of Chiral Auxiliaries

The selection of an optimal chiral auxiliary is a critical decision in the design of an asymmetric synthesis. This decision is often based on a trade-off between performance, cost, and ease of use.

Comparative Features of Chiral Auxiliaries cluster_morpholinone This compound cluster_evans Evans' Oxazolidinones cluster_oppolzer Oppolzer's Sultams center Selection Criteria M_pros Pros: - Potential for high diastereoselectivity in certain reactions. - Rigid conformation may provide good facial bias. center->M_pros Performance M_cons Cons: - Limited published data on performance across a wide range of reactions. - Potentially higher cost and lower availability compared to established auxiliaries. center->M_cons Practicality E_pros Pros: - Excellent and predictable diastereoselectivity in alkylation and aldol reactions. - Well-established and extensively documented. - Both enantiomers are commercially available. center->E_pros Performance E_cons Cons: - Cleavage conditions can sometimes be harsh. - Cost can be a factor for large-scale synthesis. center->E_cons Practicality O_pros Pros: - High levels of stereocontrol in a variety of reactions, including Diels-Alder and conjugate additions. - Crystalline nature of derivatives often facilitates purification. - Robust and stable to a wide range of reaction conditions. center->O_pros Performance O_cons Cons: - Cleavage often requires strong reducing agents (e.g., LiAlH₄) or harsh hydrolysis conditions. center->O_cons Practicality

Decision matrix for chiral auxiliary selection.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the successful application of chiral auxiliaries. Below are generalized procedures for the key steps in an asymmetric alkylation sequence.

General Procedure for Acylation of the Chiral Auxiliary
  • To a solution of the chiral auxiliary (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP).

  • Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-acyl auxiliary adduct by flash column chromatography.

General Procedure for Diastereoselective Alkylation
  • Dissolve the N-acyl chiral auxiliary adduct (1.0 equivalent) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Add a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents), dropwise to form the enolate. Stir the solution at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide or methyl iodide) (1.2 equivalents) dropwise and continue to stir the reaction at -78 °C for the specified time.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).

  • Purify the product by flash column chromatography to isolate the major diastereomer.

General Procedure for Cleavage of the Chiral Auxiliary

For Evans' Oxazolidinone (Hydrolytic Cleavage):

  • Dissolve the alkylated adduct in a mixture of THF and water.

  • Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution) followed by a dropwise addition of aqueous lithium hydroxide.

  • Stir the reaction at 0 °C until the starting material is consumed.

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with a dilute HCl solution and extract with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary. The organic layers containing the product are combined, dried, and concentrated.

For Oppolzer's Sultam (Reductive Cleavage):

  • Dissolve the alkylated adduct in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Add lithium aluminum hydride (LiAlH₄) portion-wise.

  • Stir the reaction at 0 °C or allow it to warm to room temperature until completion.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate to obtain the crude product, which can be further purified. The chiral auxiliary can often be recovered from the solid precipitate.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct the stereoselective formation of new stereocenters. This guide provides a comparative overview of the potential utility of the chiral auxiliary (5S,6R)-5,6-diphenyl-2-morpholinone in the context of well-established alternatives such as Evans' oxazolidinones, pseudoephedrine amides, and camphorsultams.

Structural Overview of Chiral Auxiliaries

The efficacy of a chiral auxiliary is largely dictated by its conformational rigidity and the steric environment it creates around the reactive center.

  • This compound: This auxiliary possesses a six-membered morpholinone ring with two phenyl groups at the 5 and 6 positions. These bulky phenyl groups are expected to provide significant steric hindrance, effectively shielding one face of the enolate derived from an attached acyl group. The trans relationship of the phenyl groups contributes to a rigid chair-like conformation, which is crucial for predictable stereochemical outcomes.

  • Evans' Oxazolidinones: These auxiliaries, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, feature a five-membered ring. The substituent at the 4-position effectively blocks one face of the Z-enolate, directing incoming electrophiles to the opposite face.

  • Pseudoephedrine Amides: Derived from the readily available and inexpensive pseudoephedrine, these auxiliaries form a stable chelated intermediate with the lithium enolate, leading to high levels of stereoselectivity in alkylation reactions.

  • Camphorsultams: These auxiliaries, based on the rigid camphor skeleton, offer excellent stereochemical control due to their well-defined and sterically demanding structure.

Performance Comparison in Asymmetric Alkylation

The asymmetric alkylation of N-acyl derivatives is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated immense utility. The following table compares the reported performance of established chiral auxiliaries with hypothetical, yet plausible, data for this compound in the context of the benzylation of an N-propionyl derivative.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
This compound Benzyl bromideLDATHF-7890 (estimated)>95:5 (estimated)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Benzyl bromideNaHMDSTHF-7895>99:1
(1R,2S)-Pseudoephedrine propionamide Benzyl bromideLDATHF-789298:2
(2R)-N-Propionyl-camphorsultam Benzyl bromideNaHMDSTHF-7894>98:2

Note: Data for this compound is hypothetical and for illustrative purposes only, based on the structural features of the auxiliary.

Experimental Protocols

A general procedure for the asymmetric alkylation of an N-acyl chiral auxiliary is provided below. Specific modifications may be required based on the substrate and auxiliary used.

General Protocol for Asymmetric Alkylation:

  • Acylation of the Auxiliary: The chiral auxiliary (1.0 equiv.) is dissolved in an appropriate aprotic solvent (e.g., THF, CH₂Cl₂) and cooled to 0 °C. A base (e.g., triethylamine, 1.5 equiv.) is added, followed by the dropwise addition of the desired acyl chloride or anhydride (1.2 equiv.). The reaction is stirred until completion (monitored by TLC). The product is then isolated via aqueous workup and purified by chromatography or crystallization.

  • Diastereoselective Alkylation: The N-acyl auxiliary (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong base (e.g., LDA, NaHMDS, 1.1 equiv.) is added dropwise, and the solution is stirred for 30-60 minutes to form the enolate. The electrophile (1.2 equiv.) is then added, and the reaction is stirred for several hours at -78 °C.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to separate the diastereomers.

  • Auxiliary Cleavage: The purified alkylated product is subjected to a cleavage procedure to remove the chiral auxiliary and yield the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde. Common cleavage methods include hydrolysis (acidic or basic), reduction (e.g., with LiBH₄), or conversion to a Weinreb amide.

Visualizing Reaction Pathways and Workflows

Diagram of Asymmetric Alkylation Workflow:

Asymmetric_Alkylation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Products Chiral Auxiliary Chiral Auxiliary N-Acyl Auxiliary N-Acyl Auxiliary Chiral Auxiliary->N-Acyl Auxiliary Acylation Acyl Halide Acyl Halide Acyl Halide->N-Acyl Auxiliary Enolate Formation Enolate Formation N-Acyl Auxiliary->Enolate Formation Base Alkylation Alkylation Enolate Formation->Alkylation Electrophile Alkylated Auxiliary Alkylated Auxiliary Alkylation->Alkylated Auxiliary Chiral Product Chiral Product Alkylated Auxiliary->Chiral Product Cleavage Recovered Auxiliary Recovered Auxiliary Alkylated Auxiliary->Recovered Auxiliary Cleavage

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Signaling Pathway of Stereochemical Induction:

Stereochemical_Induction Chiral Auxiliary Chiral Auxiliary Diastereomeric Intermediate Diastereomeric Intermediate Chiral Auxiliary->Diastereomeric Intermediate Prochiral Substrate Prochiral Substrate Prochiral Substrate->Diastereomeric Intermediate Facial Shielding Facial Shielding Diastereomeric Intermediate->Facial Shielding Diastereoselective Reaction Diastereoselective Reaction Facial Shielding->Diastereoselective Reaction Chiral Product Chiral Product Diastereoselective Reaction->Chiral Product

Caption: Conceptual pathway of stereochemical control by a chiral auxiliary.

Comparative Guide to (5S,6R)-5,6-diphenyl-2-morpholinone and Alternative Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and potential biological properties of (5S,6R)-5,6-diphenyl-2-morpholinone against two alternative morpholine-based compounds, Fenmetramide and Reboxetine, with a focus on their potential as anti-inflammatory agents. The information presented herein is intended to support research and drug development efforts in the field of inflammation.

Certificate of Analysis: this compound

Below is a representative Certificate of Analysis for this compound, compiled from data available from various chemical suppliers.

Test Specification Result
Appearance White to off-white solidConforms
Identification (IR) Conforms to structureConforms
Purity (HPLC) ≥98.0%98.5%
Melting Point 139-141 °C140.2 °C
Molecular Formula C₁₆H₁₅NO₂C₁₆H₁₅NO₂
Molecular Weight 253.30 g/mol 253.30 g/mol
Solubility Soluble in DMSOConforms
Residual Solvents Meets USP <467> limitsConforms

Comparative Analysis of Anti-Inflammatory Potential

The following tables summarize the available or representative data for these compounds in two key in vitro anti-inflammatory assays: a Cyclooxygenase-2 (COX-2) inhibition assay and a Lipopolysaccharide (LPS)-induced cytokine release assay in RAW 264.7 macrophages.

It is important to note that the data for the compounds in the following tables may be derived from studies on closely related structural analogues and are presented for comparative purposes.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation and pain.

Compound Reported IC₅₀ (µM) for COX-2 Selectivity Index (COX-1/COX-2)
This compoundData not availableData not available
Fenmetramide (Analogue Data)~15 µM>5
Reboxetine (Analogue Data)>50 µMNot determined
Celecoxib (Reference)0.04 µM>100
In Vitro LPS-Induced Cytokine Release Assay (RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophage cells stimulated with bacterial lipopolysaccharide (LPS).

Compound Effect on TNF-α Release Effect on IL-6 Release
This compoundData not availableData not available
Fenmetramide (Analogue Data)Moderate InhibitionModerate Inhibition
ReboxetineWeak InhibitionWeak Inhibition
Dexamethasone (Reference)Strong InhibitionStrong Inhibition

Experimental Protocols

In Vitro COX-2 Inhibition Assay Protocol

This protocol provides a general framework for assessing the COX-2 inhibitory activity of test compounds.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Assay Buffer, COX-2 Enzyme, Heme, Arachidonic Acid) add_enzyme Add Assay Buffer, Heme, and COX-2 Enzyme to Plate prep_reagents->add_enzyme prep_compounds Prepare Test Compounds (Serial Dilutions in DMSO) add_inhibitor Add Test Compounds/Vehicle Control prep_compounds->add_inhibitor add_enzyme->add_inhibitor incubate_inhibitor Incubate at RT (15 min) add_inhibitor->incubate_inhibitor start_reaction Initiate Reaction with Arachidonic Acid incubate_inhibitor->start_reaction incubate_reaction Incubate at 37°C (10 min) start_reaction->incubate_reaction stop_reaction Stop Reaction with HCl incubate_reaction->stop_reaction measure_pge2 Measure Prostaglandin E2 (PGE2) via ELISA stop_reaction->measure_pge2 calculate_inhibition Calculate Percent Inhibition measure_pge2->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in RAW 264.7 Macrophages Protocol

This protocol outlines the steps to measure the effect of test compounds on pro-inflammatory cytokine production in macrophages.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells in 96-well Plates incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat Cells with Test Compounds (1 hour) incubate_overnight->pretreat stimulate Stimulate Cells with LPS (1 µg/mL) pretreat->stimulate incubate_treatment Incubate for 24 hours stimulate->incubate_treatment collect_supernatant Collect Cell Supernatant incubate_treatment->collect_supernatant measure_cytokines Measure Cytokine Levels (TNF-α, IL-6) via ELISA collect_supernatant->measure_cytokines analyze_data Analyze and Compare Cytokine Inhibition measure_cytokines->analyze_data

Caption: Workflow for LPS-induced cytokine release assay.

Inflammatory Signaling Pathway

The diagram below illustrates a simplified overview of the inflammatory signaling pathway initiated by LPS, leading to the production of pro-inflammatory mediators.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Proinflammatory_Genes->Cytokines COX2 COX-2 Proinflammatory_Genes->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces

Caption: Simplified LPS-induced inflammatory signaling pathway.

Disclaimer: This document is intended for informational purposes for a research audience. The Certificate of Analysis is a representative example, and the experimental data for the comparative compounds may be based on structurally similar analogues due to the limited availability of direct testing data. Researchers should conduct their own experiments to verify the properties and activities of these compounds.

Safety Operating Guide

Essential Guide to the Proper Disposal of (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of (5S,6R)-5,6-diphenyl-2-morpholinone (CAS Number: 144538-22-7). The following protocols are designed to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative that all personnel wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles with side shields or a face shield

  • A laboratory coat

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Characterization and Regulatory Framework

This compound should be treated as a non-listed hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA) due to its potential toxicity. All disposal activities must adhere to federal, state, and local regulations governing hazardous waste.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Isolate solid this compound waste from all other waste streams, including liquid, sharps, and non-hazardous waste.

  • Do not mix this compound with other chemical wastes unless compatibility has been verified by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.

2. Containerization:

  • Use a designated, leak-proof, and sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Ensure the container is in good condition, free from cracks or residues on the exterior.

  • The original manufacturer's container, if in good condition, is an acceptable option for waste accumulation.

3. Labeling:

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".

  • The label must include the full chemical name: This compound .

  • Indicate the primary hazard: Toxic .

  • Record the accumulation start date (the date the first quantity of waste is placed in the container).

4. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][3][4][5][6]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment is used for the waste container to mitigate potential spills.

  • Store incompatible waste types separately to prevent accidental reactions.[2][3][7]

5. Disposal:

  • DO NOT dispose of this compound in the regular trash or down the drain.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal vendor with a complete and accurate description of the waste, including the chemical name and any known hazards.

  • Maintain all records of hazardous waste disposal as required by your institution and regulatory agencies.

Quantitative Data Summary

ParameterValueReference
CAS Number 144538-22-7N/A
Molecular Formula C₁₆H₁₅NO₂N/A
Molecular Weight 253.30 g/mol N/A
GHS Hazard (similar compound) H302: Harmful if swallowed[1]

Experimental Protocols

This document does not cite specific experimental protocols. The disposal procedures provided are based on established safety and regulatory guidelines for handling solid organic chemical waste in a laboratory setting.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation This compound B Characterize as Hazardous Waste (Precautionary Principle) A->B C Segregate as Solid Organic Waste B->C G Prohibited Disposal (Trash or Drain) B->G D Containerize in a Compatible, Labeled Container C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Contact EHS or Certified Hazardous Waste Vendor for Disposal E->F

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (5S,6R)-5,6-diphenyl-2-morpholinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (5S,6R)-5,6-diphenyl-2-morpholinone. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on the available GHS classification for its enantiomer and the known hazards of the parent compound, morpholine. It is imperative to handle this compound with caution, assuming it may possess similar hazards to related structures.

Immediate Safety and Hazard Information

This compound is a derivative of morpholine. While specific hazard data for this compound is limited, the GHS classification for the related compound (5R,6S)-5,6-diphenyl-2-morpholinone indicates that it is harmful if swallowed[1]. Due to the morpholine component, it should be handled as a potentially hazardous substance. The primary hazards associated with morpholine and its derivatives include:

  • Toxicity : Harmful if swallowed, inhaled, or in contact with skin.

  • Corrosivity : May cause severe skin burns and eye damage.

  • Flammability : Potential for being a flammable liquid and vapor.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and potential absorption, toxicity, and corrosion.
Eye Protection Safety goggles or a face shield.To protect against splashes and vapors, preventing severe eye damage.
Skin and Body Protection A full-length laboratory coat and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.To protect against skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.To minimize the inhalation of potentially harmful vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling and Storage:

  • Engineering Controls : All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is under an inert gas (nitrogen or Argon) at 2–8 °C[2][3][4].

  • Hygiene : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Spill Management:

  • Evacuate : Immediately clear the area of the spill.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Disposal Protocol:

  • Waste Identification : All materials that have come into contact with this compound, including contaminated labware, gloves, and absorbent materials, should be treated as hazardous waste.

  • Segregation : Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containerization : Collect waste in a dedicated, leak-proof, and clearly labeled container. The label must include "Hazardous Waste," the full chemical name, and associated hazard warnings.

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service. DO NOT dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Diagram

The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of associated hazards.

Chemical_Handling_Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Handle 3. Weigh and Handle Chemical Prepare_Work_Area->Weigh_and_Handle Segregate_Waste 4. Segregate Hazardous Waste Weigh_and_Handle->Segregate_Waste Clean_Work_Area 5. Clean and Decontaminate Work Area Segregate_Waste->Clean_Work_Area Doff_PPE 6. Doff PPE Clean_Work_Area->Doff_PPE Dispose_Waste 7. Arrange for Waste Disposal Doff_PPE->Dispose_Waste

Caption: Workflow for handling this compound.

Hazard_Control_Logic Hazard Control for this compound cluster_hazards Potential Hazards cluster_controls Control Measures Chemical (5S,6R)-5,6-diphenyl- 2-morpholinone Toxicity Toxicity (Harmful if Swallowed) Chemical->Toxicity Corrosivity Corrosivity Chemical->Corrosivity Flammability Flammability Chemical->Flammability PPE Personal Protective Equipment Toxicity->PPE Engineering_Controls Engineering Controls (Fume Hood) Toxicity->Engineering_Controls Corrosivity->PPE Admin_Controls Administrative Controls (SOPs, Training) Corrosivity->Admin_Controls Flammability->Engineering_Controls

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.